2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
Description
BenchChem offers high-quality 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXJVKXYWKKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590012 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21998-49-2 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride
Introduction
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a versatile chemical compound with significant applications in pharmaceutical research and organic synthesis.[1][2] Its hydrochloride salt form enhances solubility, making it a valuable precursor in the development of novel therapeutic agents, particularly those targeting neurotransmitter systems.[1][2] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying chemical principles and offering practical, step-by-step protocols for researchers and drug development professionals. The 2-phenylethylamine scaffold is a fundamental motif in many biologically active molecules, including endogenous catecholamines like dopamine and norepinephrine, highlighting the importance of synthetic routes to its derivatives.[3]
Strategic Synthesis Pathways
The synthesis of 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride can be approached through several strategic pathways. The choice of a specific route often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will focus on two common and reliable methods:
-
Synthesis via Friedel-Crafts Acylation and Subsequent Reductive Amination: This classic approach involves the construction of a key ketone intermediate, 4-methoxy-deoxybenzoin, followed by its conversion to the target amine.
-
Synthesis via the Leuckart Reaction: This method offers a direct conversion of the ketone intermediate to the corresponding amine using a formamide-based reagent.
Pathway 1: Friedel-Crafts Acylation and Reductive Amination
This pathway is a robust and well-established method for the preparation of 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride. It involves two main stages: the synthesis of the ketone intermediate, 4-methoxy-deoxybenzoin (also known as deoxyanisoin), and its subsequent conversion to the target amine via reductive amination.
Stage 1: Synthesis of 4-Methoxy-deoxybenzoin via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that introduces an acyl group onto an aromatic ring.[4][5] In this synthesis, anisole (methoxybenzene) is acylated with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-methoxy-deoxybenzoin.[6]
The methoxy group (-OCH₃) on the anisole ring is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution and directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.[4][7]
Caption: Reductive amination of 4-methoxy-deoxybenzoin.
[8] Materials:
-
4-Methoxy-deoxybenzoin
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Diethyl ether or isopropanol
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-deoxybenzoin (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
-
To this stirring solution, add sodium cyanoborohydride (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Acidify the mixture with hydrochloric acid (e.g., to pH 2).
-
Extract the acidic aqueous solution with dichloromethane to remove unreacted ketone.
-
Make the aqueous phase alkaline with a base (e.g., concentrated ammonia) and extract the product exhaustively with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To form the hydrochloride salt, bubble hydrogen chloride gas through the dichloromethane solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). [9]9. Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride.
Pathway 2: Leuckart Reaction
The Leuckart reaction provides a direct route for the reductive amination of ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent. [10][11]This reaction typically requires high temperatures. [10]The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the free amine. [12]
Caption: Leuckart reaction pathway.
-
4-Methoxy-deoxybenzoin
-
Ammonium formate (or formamide and formic acid)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat a mixture of 4-methoxy-deoxybenzoin (1.0 eq) and an excess of ammonium formate (e.g., 5-10 eq).
-
Heat the reaction mixture at a high temperature (typically 160-190 °C) for several hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture under reflux to hydrolyze the intermediate N-formyl derivative.
-
After cooling, make the solution basic with sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solution to obtain the free amine.
-
Form the hydrochloride salt as described in the previous section.
Product Characterization and Purity Analysis
The final product, 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
| Property | Value |
| CAS Number | 21998-49-2 |
| Molecular Formula | C₁₅H₁₈ClNO |
| Molecular Weight | 263.76 g/mol |
Conclusion
The synthesis of 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride can be effectively achieved through multiple synthetic routes. The Friedel-Crafts acylation followed by reductive amination offers a controlled, stepwise approach, while the Leuckart reaction provides a more direct, one-pot conversion from the ketone intermediate. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. Careful execution of the experimental protocols and thorough characterization of the final product are essential for ensuring high quality and reproducibility in research and development applications.
References
- Carter, P. H., et al. (1960). DEOXYANISOIN. Organic Syntheses, 40, 16. DOI: 10.15227/orgsyn.040.0016.
-
Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Kurosawa, W., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]
-
Sim, T. B., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1345. [Link]
-
ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]
-
YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]
-
Nieto, M. J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 849. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride
Abstract
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a member of the vast phenethylamine class of compounds, a scaffold renowned for its profound neuromodulatory and psychoactive properties. While this specific molecule is utilized in neuroscience research, particularly in the context of developing novel therapeutics for mood disorders, a consolidated guide on its mechanism of action remains to be fully elucidated.[1][2][3] This whitepaper synthesizes established principles from the broader phenethylamine family to construct a scientifically-grounded, hypothesized mechanism of action for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. We will deconstruct its likely interactions with key central nervous system targets, including trace amine-associated receptors, monoamine transporters, and classic monoaminergic receptors. Furthermore, this guide provides a comprehensive, step-by-step framework of experimental protocols required to empirically validate these proposed mechanisms, ensuring a self-validating and rigorous scientific approach.
The Phenethylamine Pharmacophore: A Foundation for Neuromodulation
The 2-phenylethylamine (PEA) structure is the backbone of numerous endogenous neurochemicals, including dopamine and norepinephrine, and serves as a template for a wide array of synthetic compounds.[4][5] The parent compound, PEA, is an endogenous trace amine that acts as a potent neuromodulator within the central nervous system.[6] Its physiological effects are mediated through a multi-target engagement profile that provides a foundational blueprint for understanding its derivatives.
The primary molecular targets for endogenous PEA include:
-
Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor where PEA acts as a potent agonist.[7][8]
-
Monoamine Transporters: PEA interacts with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), often inducing neurotransmitter efflux.[6][8]
-
Vesicular Monoamine Transporter 2 (VMAT2): PEA can inhibit VMAT2, disrupting the storage of monoamines into synaptic vesicles.[7]
-
Monoamine Oxidase (MAO): PEA is rapidly metabolized, primarily by the MAO-B isoenzyme, which curtails its duration of action.
The addition of substitutions to the PEA core, such as the 4-methoxy and second phenyl groups in the topic compound, dramatically alters its pharmacological profile, shifting affinities and functional activities at these and other receptors.
Hypothesized Core Mechanisms of Action
Based on its structure as a substituted phenethylamine, we can postulate a multi-faceted mechanism of action for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, centered on the modulation of monoaminergic systems.
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
As a phenethylamine derivative, the compound is a strong candidate for agonism at TAAR1.[9] TAAR1 activation does not directly cause neuronal firing but rather initiates a powerful modulatory signaling cascade via G-proteins. This leads to the activation of protein kinase A (PKA) and protein kinase C (PKC), which in turn phosphorylate monoamine transporters like the dopamine transporter (DAT).[7] This phosphorylation event can cause the transporter to reverse its direction of flow, leading to non-vesicular efflux of dopamine from the presynaptic terminal into the synapse.
Caption: A logical workflow for the pharmacological characterization.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for a panel of relevant CNS targets.
Methodology:
-
Target Preparation: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing the human recombinant receptor or transporter of interest (e.g., 5-HT₂A, 5-HT₂C, TAAR1, DAT, NET, SERT, D₂, α₁).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound (2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride).
-
Incubation: Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Target Receptor/Transporter | Radioligand | Hypothetical Kᵢ (nM) |
| 5-HT₂A | [³H]Ketanserin | 1 - 50 |
| 5-HT₂C | [³H]Mesulergine | 10 - 100 |
| TAAR1 (rat) | [³H]O-methyl-3-iodothyronamine | 5 - 150 |
| DAT | [³H]WIN 35,428 | 100 - 1000 |
| NET | [³H]Nisoxetine | 100 - 1000 |
| SERT | [³H]Citalopram | > 1000 |
| D₂ | [³H]Spiperone | > 1000 |
Protocol 2: Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC₅₀) at receptors where high affinity was observed.
Methodology (Example for Gq-coupled 5-HT₂A receptor):
-
Cell Culture: Use HEK293 cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: Plate the cells in a 96-well plate. Add varying concentrations of the test compound.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the change in intracellular calcium concentration over time.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound. Use a sigmoidal dose-response curve to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like serotonin.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine if the compound inhibits MAO-A and/or MAO-B and to calculate its IC₅₀.
Methodology:
-
Enzyme Source: Use human recombinant MAO-A and MAO-B enzymes.
-
Assay Principle: Employ a fluorometric assay where the MAO enzyme converts a non-fluorescent substrate (e.g., kynuramine) into a fluorescent product (4-hydroxyquinoline). [10]3. Assay Setup: In separate wells for MAO-A and MAO-B, combine the enzyme with varying concentrations of the test compound and pre-incubate.
-
Reaction Initiation: Add the kynuramine substrate to start the reaction.
-
Measurement: Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log concentration of the compound to determine the IC₅₀ value for each MAO isoform.
Integrated Mechanism of Action
By synthesizing the results from the proposed experimental framework, a comprehensive mechanism of action can be constructed. It is hypothesized that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride will emerge as a multi-target ligand, likely exhibiting a profile characterized by:
-
Potent 5-HT₂A and 5-HT₂C receptor agonism or partial agonism.
-
Significant TAAR1 agonism, leading to modulation of dopaminergic activity.
-
Moderate to low affinity for monoamine transporters DAT and NET.
-
Potential for weak to moderate MAO inhibition, which would enhance its overall effect and duration.
This profile suggests a compound that primarily modulates the serotonin and dopamine systems through a combination of direct receptor agonism and indirect, TAAR1-mediated monoamine release.
Caption: Summary of the hypothesized multi-target engagement profile.
Conclusion
The mechanism of action for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is likely complex and multi-faceted, consistent with its classification as a substituted phenethylamine. By leveraging our understanding of this broad chemical family, we hypothesize a mechanism centered on potent interactions with serotonin 5-HT₂ receptors and the trace amine-associated receptor 1, supplemented by modulation of monoamine transporters and metabolic enzymes. The experimental protocols detailed herein provide a clear and robust pathway for the empirical validation of this hypothesis, enabling a deeper understanding of this compound's therapeutic potential for researchers and drug developers.
References
-
Wagmann, L., et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. Retrieved from [Link]
-
I.F.S. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Żuk, T., et al. (2024). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Kim, S. Y., et al. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Retrieved from [Link]
-
Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
-
Luethi, D., et al. (2017). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. Retrieved from [Link]
-
Santillo, M. F. (2014). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Food and Chemical Toxicology. Retrieved from [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Retrieved from [Link]
-
Jones, R. S., & Bonta, I. L. (1975). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. British Journal of Pharmacology. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylethylamine - American Chemical Society [acs.org]
- 6. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 10. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Biological Activity of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride
Abstract
This document provides an in-depth technical overview of the predicted biological activity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (CAS No. 21998-49-2). While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its structural features as a substituted phenethylamine allow for a robust, data-driven prediction of its pharmacological profile. By analyzing the structure-activity relationships (SAR) of closely related analogs, this guide posits that the primary biological targets are monoamine systems, with likely significant activity as a modulator of serotonin receptors and monoamine transporters. This whitepaper outlines the theoretical framework for its mechanism of action, provides detailed protocols for its experimental validation, and presents the information within the context of modern neuropharmacology and drug discovery.
Introduction and Molecular Profile
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a member of the vast phenethylamine class of compounds, which includes many endogenous neurotransmitters, psychoactive substances, and approved pharmaceuticals.[1] Its core structure consists of a phenylethylamine backbone with two key substitutions: a phenyl group and a 4-methoxyphenyl group, both attached to the alpha carbon. The hydrochloride salt form enhances its solubility and stability for research applications.[2]
The general phenethylamine scaffold is a privileged structure in neuroscience, known to interact with a wide array of central nervous system targets.[1] The specific substitutions on the molecule heavily influence its binding affinity, functional activity, and selectivity. The presence of a 4-methoxy group on one of the phenyl rings is a common feature in compounds designed to target serotonin and norepinephrine systems, as seen in derivatives of the antidepressant venlafaxine.[3]
| Compound Attribute | Identifier/Value |
| IUPAC Name | 2-(4-methoxyphenyl)-2-phenylethanamine hydrochloride |
| CAS Number | 21998-49-2 |
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.77 g/mol |
| Predicted Class | Substituted Phenethylamine |
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
Based on extensive research into substituted phenethylamines, a predictive pharmacological profile for 2-(4-Methoxyphenyl)-2-phenylethylamine can be constructed. The molecule's activity is likely centered on the modulation of monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
Predicted Interaction with Monoamine Transporters
A primary mechanism for many phenethylamine derivatives is the inhibition of monoamine reuptake transporters (DAT, SERT, NET). Research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share a core structural motif with the title compound, has shown that substitutions on the phenyl ring are critical determinants of transporter affinity. Specifically, methoxy substitution at the 4-position is associated with potent inhibition of both norepinephrine and serotonin uptake.[3] This suggests that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a strong candidate for a monoamine reuptake inhibitor.
The predicted mechanism involves competitive binding at the transporter protein, blocking the reabsorption of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentration and duration of action.
Caption: Predicted mechanism of monoamine transporter inhibition.
Predicted Interaction with Serotonin 5-HT2A/2C Receptors
Many phenethylamines bearing 2,5-dimethoxy substitutions are potent agonists at serotonin 5-HT2A and 5-HT2C receptors.[4][5] While the title compound lacks the 2,5-dimethoxy pattern, the general principle that aryl substitutions guide receptor affinity remains. Structure-activity relationship studies have demonstrated that the nature of the substituent at the 4-position of the phenyl ring is a critical determinant of 5-HT2A receptor activity.[5][6] It is plausible that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride possesses affinity for 5-HT2 receptors, potentially acting as a partial or full agonist. This interaction could mediate psychedelic or entactogenic effects, common to this class of compounds.
Caption: Predicted 5-HT2A/2C receptor signaling pathway activation.
Proposed Experimental Validation Protocols
To empirically determine the biological activity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a tiered approach involving in vitro binding and functional assays is recommended.
Protocol: Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of the compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Methodology:
-
Preparation: Utilize cell membranes prepared from HEK-293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligand Selection:
-
For hDAT: [³H]WIN 35,428
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
-
Assay Setup: Incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by nonlinear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality and Validation: This protocol is a gold-standard method for assessing direct binding interactions. The use of specific radioligands for each transporter ensures target specificity. Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., cocaine for DAT), allowing for accurate calculation of specific binding. The resulting Ki values provide a quantitative measure of affinity, enabling direct comparison with reference compounds.
Protocol: In Vitro Functional Assays for 5-HT2 Receptors
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the compound at human 5-HT2A and 5-HT2C receptors.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK-293) stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Assay Principle: These receptors couple to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²+). This change can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cell Plating & Dye Loading: Plate the cells in 96- or 384-well plates. Prior to the assay, load the cells with the fluorescent calcium indicator.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include a known agonist (e.g., serotonin) as a positive control and an antagonist (e.g., ketanserin) to confirm specificity.
-
Signal Detection: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximal response relative to the positive control).
Causality and Validation: This assay directly measures a downstream consequence of receptor activation, providing functional data rather than just binding affinity. The use of a specific antagonist validates that the observed calcium flux is mediated through the target receptor. Comparing the Emax to a full agonist like serotonin allows for the classification of the compound as a full agonist, partial agonist, or antagonist.
Summary and Future Directions
While lacking direct experimental characterization, the chemical structure of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride strongly suggests it is a biologically active molecule with a high probability of modulating monoamine neurotransmitter systems. Based on robust structure-activity relationship data from analogous compounds, its primary activities are predicted to be:
-
Inhibition of monoamine transporters , particularly SERT and NET.
-
Agonist or partial agonist activity at 5-HT2A/2C receptors .
These predicted activities suggest the compound may possess antidepressant, anxiolytic, or psychoactive properties. The experimental protocols detailed herein provide a clear and validated pathway for empirically testing these hypotheses. Further investigation into its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and in vivo behavioral effects in relevant animal models would be the logical next steps in characterizing this novel research compound.
References
-
Kim, J., Lee, S., Oh, S., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(3), 266–276. [Link]
-
Garrido, N. M., T. Nieto, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
Hansen, M., Phonekeo, K., Paine, J. S., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]
-
Yardley, J. P., Husbands, G. E., Stack, G., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. [Link]
-
Halberstadt, A. L., Luethi, D., Hoener, M. C., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(21), 9940–9953. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Methoxyphenyl)-2-(1-phenylethoxy)ethanamine | C17H21NO2 | CID 61618907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride CAS number 21998-49-2 properties
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride (CAS 21998-49-2)
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (CAS No. 21998-49-2), a substituted phenethylamine derivative of significant interest to researchers in medicinal chemistry, pharmacology, and organic synthesis. While detailed experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes available information for the broader class of phenethylamines and provides expert-driven insights into its properties, synthesis, and analysis. The hydrochloride salt form of the parent compound enhances its stability and solubility, making it more amenable for research applications.[1][2] This document serves as a foundational resource for professionals engaged in drug discovery and development, offering both established data and predictive analyses to guide future research.
Introduction and Structural Elucidation
2-(4-Methoxyphenyl)-2-phenylethylamine belongs to the vast family of phenethylamines, a class of compounds renowned for their diverse neuropharmacological activities.[3] The core structure consists of a phenyl ring and an amino group connected by a two-carbon chain.[4] The specific substitution pattern of the title compound—a phenyl group and a 4-methoxyphenyl group attached to the same carbon atom (C2) of the ethylamine backbone—creates a chiral center and suggests a complex pharmacological profile.
The presence of the 4-methoxy group is a common feature in many psychoactive phenethylamines, often modulating receptor affinity and selectivity, particularly at serotonin receptors.[5] The 2,2-diaryl substitution pattern is less common than substitutions on the phenyl ring or the amine, making this a molecule of interest for exploring novel structure-activity relationships (SAR). This guide will delve into the known and predicted characteristics of this compound, providing a framework for its scientific exploration.
Chemical Identity
| Identifier | Value | Source(s) |
| CAS Number | 21998-49-2 | [1][2] |
| Molecular Formula | C₁₅H₁₇NO·HCl | [1][2] |
| Molecular Weight | 263.77 g/mol | [1][2] |
| IUPAC Name | 2-(4-methoxyphenyl)-2-phenylethanamine hydrochloride | |
| Synonyms | 2-(4-methoxyphenyl)-2-phenylethylamine HCl | |
| InChI Key | ZIFXJVKXYWKKOH-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride are limited. The table below combines information from supplier data sheets with predicted values to offer a practical guide for handling and formulation.
| Property | Value | Notes and Citations |
| Appearance | Off-white solid | [1][2] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 190-220 °C. | Based on similar diarylethylamine hydrochlorides. The melting point of the related 2-phenylethylamine hydrochloride is 217-222 °C.[6] |
| Solubility | The hydrochloride salt form is intended to enhance aqueous solubility.[1][2] | Soluble in water and alcohols like ethanol; soluble in DMSO and DMF.[6][7][8] Quantitative data is not available, but solubility is expected to be sufficient for creating stock solutions for in vitro assays. |
| Storage Conditions | Store at 0 - 8 °C | [1][2] Recommended for long-term stability. |
| Purity | ≥ 94% | [1][2] As available from commercial suppliers. |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Reductive Amination
This pathway offers a modular and high-yielding approach, starting from the commercially available 4-methoxybenzophenone. The causality behind this choice lies in its efficiency and the use of common, well-understood reagents.
Caption: Proposed synthesis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Detailed Experimental Protocol (Proposed)
Self-Validation: This protocol includes distinct steps with clear endpoints (e.g., precipitation, pH change) and analytical checkpoints (TLC, NMR) to ensure the reaction is proceeding as expected and the final product meets purity standards.
Step 1: Synthesis of 4-Methoxybenzophenone Oxime
-
To a solution of 4-methoxybenzophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.
Step 2: Reduction to 2-(4-Methoxyphenyl)-2-phenylethylamine (Free Base)
-
Suspend the 4-methoxybenzophenone oxime (1 equivalent) in glacial acetic acid.
-
Cool the suspension in an ice bath and add zinc dust (4-5 equivalents) portion-wise, maintaining the temperature below 20 °C. The use of zinc in acetic acid is a classic and effective method for reducing oximes to primary amines.
-
After the addition is complete, stir the mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Make the filtrate alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.
Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following section details the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts for the proton (¹H) and carbon (¹³C) NMR spectra in a solvent like DMSO-d₆.
Caption: Standard workflow for analytical characterization.
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
δ 8.4-8.8 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). Broad due to quadrupolar relaxation and exchange.
-
δ 7.2-7.5 ppm (multiplet, 7H): Aromatic protons from the unsubstituted phenyl ring and the two ortho-protons of the methoxy-substituted ring.
-
δ 6.9-7.0 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.
-
δ 4.5-4.7 ppm (triplet, 1H): The methine proton (-CH-) at the chiral center.
-
δ 3.7-3.8 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).
-
δ 3.3-3.5 ppm (multiplet, 2H): Methylene protons (-CH₂-) adjacent to the ammonium group.
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
-
δ 158-160 ppm: Quaternary aromatic carbon attached to the methoxy group.
-
δ 138-142 ppm: Quaternary aromatic carbons.
-
δ 128-132 ppm: Aromatic CH carbons.
-
δ 113-115 ppm: Aromatic CH carbons ortho to the methoxy group.
-
δ 55-56 ppm: Methoxy carbon (-OCH₃).
-
δ 50-53 ppm: Methine carbon (-CH-) at the chiral center.
-
δ 42-45 ppm: Methylene carbon (-CH₂-).
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2800 | N-H stretch | Ammonium (-NH₃⁺) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| 1610, 1510, 1450 | C=C stretch | Aromatic rings |
| 1250 | C-O stretch | Aryl ether (-O-CH₃) |
| 1180 | C-N stretch | C-N amine |
Mass Spectrometry (MS) (Predicted)
Electrospray ionization in positive mode (ESI+) would be the preferred method. The expected mass-to-charge ratio (m/z) for the molecular ion (free base) would be:
-
[M+H]⁺: Calculated for C₁₅H₁₈NO⁺, m/z = 228.1383. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Pharmacological Profile and Mechanism of Action
The pharmacological activity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride has not been specifically reported. However, based on its structural similarity to other phenethylamines, its primary mode of action is likely as a modulator of monoaminergic systems, including dopamine, norepinephrine, and serotonin.[1][3]
Rationale for Neurological Activity
The phenethylamine scaffold is the backbone for endogenous neurotransmitters like dopamine and norepinephrine.[9] Substitutions on this scaffold can drastically alter receptor binding affinity and functional activity.
-
Serotonin Receptors (5-HT): The 4-methoxy substitution is a key feature in many potent 5-HT₂ₐ receptor agonists.[5][10] It is plausible that the title compound interacts with various 5-HT receptor subtypes. Studies on related 2,5-dimethoxy-4-alkoxyphenethylamines show high to moderate affinity for the 5-HT₂ₐ receptor.[10]
-
Dopamine and Norepinephrine Transporters (DAT/NET): Many phenethylamine derivatives act as releasing agents or reuptake inhibitors at DAT and NET.[3] This activity is responsible for the stimulant effects of compounds like amphetamine.
Caption: Potential pharmacological targets and downstream effects.
Proposed In Vitro Experimental Workflow
To elucidate the specific pharmacological profile, a tiered screening approach is recommended.
-
Primary Binding Assays: Screen the compound against a panel of key CNS targets, including:
-
Serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C)
-
Dopamine receptors (D₁, D₂)
-
Monoamine transporters (SERT, DAT, NET)
-
Adrenergic receptors (α₁, α₂, β)
-
Rationale: This broad screen will identify the primary binding targets and provide affinity constants (Ki) to guide further studies.
-
-
Functional Assays: For targets where significant binding is observed, perform functional assays to determine efficacy.
-
GPCRs (e.g., 5-HT receptors): Use calcium flux or cAMP assays to determine if the compound is an agonist, antagonist, or inverse agonist, and to calculate its potency (EC₅₀ or IC₅₀).
-
Transporters (e.g., DAT/NET): Use neurotransmitter uptake inhibition assays to quantify the compound's ability to block reuptake.
-
Safety and Toxicology
Specific toxicological data for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is not available. The information below is based on general safety guidelines for related phenethylamines and supplier safety data sheets.
Hazard Identification
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Signal Word: Warning
-
Pictograms: GHS07 (Exclamation Mark)
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
Toxicological Profile (Inferred)
The toxicity of phenethylamines can vary widely. For the related compound 2-phenylethylamine hydrochloride, the oral LD50 in mice is reported as 400 mg/kg.[11] Acute effects can be similar to those of amphetamines, including central nervous system stimulation.[11] Researchers should handle this compound with care, assuming it has a similar or potentially higher toxicity profile until specific data is generated.
Conclusion
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a promising but under-characterized research chemical. Its unique 2,2-diaryl substitution pattern presents an opportunity for the discovery of novel pharmacological agents. This guide provides a robust framework for its synthesis, characterization, and preliminary pharmacological evaluation. By combining established chemical principles with predictive analysis, it is intended to empower researchers to confidently and safely incorporate this compound into their drug discovery and development programs. The protocols and workflows outlined herein are designed to be self-validating, ensuring that future experimental work can be conducted with scientific integrity and rigor.
References
-
Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 123. [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2,5-dimethoxy-4-isopropylthio-N-(2-methoxybenzyl)phenethylamine HCl.... Retrieved January 18, 2026, from [Link]
-
Supporting Information. (n.d.). NMR and IR Data. Retrieved January 18, 2026, from [Link]
-
Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Contreras, R., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 236-249. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Phenethylamine. Retrieved January 18, 2026, from [Link]
-
Shields, J. D., et al. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. The Doyle Group, Princeton University. [Link]
-
CPAchem. (n.d.). Safety data sheet for 2-Phenylethylamine. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). Phenethylamine HCl - Optional[FTIR] - Spectrum. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved January 18, 2026, from [Link]
-
Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 25(9), 1129-1131. [Link]
-
Organic Chemistry Portal. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]
-
Contreras, R., et al. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed. [Link]
-
Jensen, A. A., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(1), 532-550. [Link]
-
SpectraBase. (n.d.). Phenethylamine - Optional[FTIR] - Spectrum. Retrieved January 18, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine.... Retrieved January 18, 2026, from [Link]
-
Biedermann, D., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). 2C-B. Retrieved January 18, 2026, from [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Retrieved January 18, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Phenylethylamine - American Chemical Society [acs.org]
- 4. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A-Technical-Guide-to-the-Solubility-of-2-(4-Methoxyphenyl)-2-phenylethylamine-hydrochloride-in-Organic-Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in various organic solvents. Recognizing the scarcity of published data for this specific compound, this document emphasizes the foundational physicochemical principles that govern its solubility. It offers researchers, scientists, and drug development professionals a robust, step-by-step experimental protocol based on the well-established isothermal shake-flask method for empirical solubility determination. Furthermore, this guide presents a detailed analysis of how the molecular structure of the compound and the properties of different organic solvents interact to dictate solubility, supported by illustrative diagrams and a hypothetical data summary to aid in the interpretation of experimental results. The objective is to empower researchers with the theoretical knowledge and practical methodology required to accurately assess the solubility of this and similar amine hydrochloride compounds, a critical parameter for successful formulation, synthesis, and preclinical development.
Introduction
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a phenethylamine derivative with a molecular structure that suggests potential applications in pharmaceutical research and organic synthesis.[1] As with any chemical entity in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in formulations.[2][3]
The hydrochloride salt form of an amine is typically employed to enhance aqueous solubility and stability.[4][5][6] However, in many stages of drug development, such as purification, crystallization, and the preparation of formulations for preclinical studies, solubility in organic or mixed-solvent systems is of equal importance. This guide addresses the specific challenges and considerations for determining the solubility of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in non-aqueous environments.
Physicochemical Principles Governing Solubility
The solubility of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a function of the interplay between its inherent structural features and the properties of the solvent.
2.1. Analysis of the Solute Structure
The molecule can be deconstructed into three key regions:
-
Ionic Core: The primary amine is protonated to form an ammonium chloride salt (-NH3+Cl-). This introduces a strong ionic character and the capacity for potent ion-dipole interactions. This is the primary driver for solubility in polar solvents.
-
Polar Functionality: The methoxy group (-OCH3) on one of the phenyl rings provides a polar, hydrogen-bond accepting site.
-
Nonpolar Regions: The two phenyl rings and the ethyl backbone constitute a significant hydrophobic surface area, favoring interactions with nonpolar solvents through van der Waals forces.
The solubility in any given solvent will be determined by the solvent's ability to effectively solvate these competing regions.
2.2. The Role of the Solvent
The principle of "like dissolves like" provides a foundational framework for predicting solubility trends. Organic solvents can be categorized based on their polarity and hydrogen-bonding capabilities:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of donating and accepting hydrogen bonds. They are highly effective at solvating both the ammonium cation and the chloride anion of the salt, leading to a high likelihood of significant solubility.[4]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents have high dipole moments but lack O-H or N-H bonds. They can effectively solvate the ammonium cation through dipole-ion interactions but are less effective at solvating the chloride anion compared to protic solvents. Moderate solubility is generally expected.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic core of the molecule. Consequently, the solubility of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in these solvents is expected to be very low.
A conceptual diagram illustrating these interactions is provided below.
Caption: Solute-solvent interaction potential.
Experimental Protocol: Isothermal Shake-Flask Method
To obtain reliable and reproducible quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9] This protocol is adapted from the OECD Test Guideline 105.[10][11][12]
3.1. Materials and Equipment
-
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (finely powdered, purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (±0.01 mg)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of finely powdered 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[9]
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[7][9] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the settling of the excess solid. Then, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or g/L.
The following diagram visualizes this experimental workflow.
Caption: Isothermal shake-flask solubility workflow.
Data Presentation and Interpretation
Table 1: Hypothetical Solubility of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility Range (mg/mL) |
| Polar Protic | Methanol | 32.7 | > 50 |
| Ethanol | 24.5 | 20 - 50 | |
| Polar Aprotic | DMSO | 46.7 | 10 - 30 |
| Acetonitrile | 37.5 | 1 - 5 | |
| Acetone | 20.7 | < 1 | |
| Nonpolar | Dichloromethane | 9.1 | < 0.1 |
| Toluene | 2.4 | < 0.01 | |
| Hexane | 1.9 | < 0.01 |
Interpretation of Expected Trends:
-
High Solubility in Alcohols: The high solubility in methanol and ethanol is anticipated due to their ability to form hydrogen bonds with the ammonium and chloride ions, effectively overcoming the lattice energy of the salt.[4]
-
Moderate Solubility in Polar Aprotic Solvents: DMSO is a strong polar solvent capable of solvating the cation well. Acetonitrile, while polar, is a weaker solvent for this salt.
-
Negligible Solubility in Nonpolar Solvents: The energy required to break the ionic bonds of the hydrochloride salt is far greater than the energy gained from the weak van der Waals interactions with nonpolar solvents like toluene and hexane. This results in extremely low solubility.
Conclusion
The solubility of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in organic solvents is dictated by its ionic nature, conferred by the hydrochloride salt, and the large nonpolar surface area of its aromatic rings. A clear trend of decreasing solubility is expected as solvent polarity and hydrogen bonding capability decrease. Due to the lack of published data, empirical determination is necessary. The isothermal shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust and accurate means of generating this critical data. The principles and protocols outlined in this guide offer a comprehensive framework for researchers to confidently determine, understand, and apply the solubility characteristics of this compound in their research and development efforts.
References
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). Pharmaceutical Salt Formation Guided by Phase Diagrams. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Slideshare. (n.d.). Exploring-Amine-Salts-Structure-Properties-and-Applications.pptx. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025, August 7). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
-
Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
AnyLearn. (n.d.). Learn Amines In Pharmaceuticals - Interactive Tutorial. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
YouTube. (2023, April 8). Boiling Points & Solubility of Amines | Physical Properties | Chapter 11.2 | SK025. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learn Amines In Pharmaceuticals - Interactive Tutorial | AnyLearn [anylearn.ai]
- 4. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 5. Exploring-Amine-Salts-Structure-Properties-and-Applications.pptx [slideshare.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. who.int [who.int]
- 8. scispace.com [scispace.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. legislation.gov.uk [legislation.gov.uk]
- 11. filab.fr [filab.fr]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
An In-depth Technical Guide on the Neuropharmacological Profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
Preamble: On the Frontier of Neuropharmacological Exploration
In the dynamic landscape of neuroscience and drug discovery, the exploration of novel psychoactive compounds is a critical endeavor. The synthesis and characterization of new chemical entities hold the promise of unlocking new therapeutic avenues for a myriad of neurological and psychiatric disorders. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the neuropharmacological profile of the compound 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Our objective is to present a rigorous, evidence-based analysis, grounded in established scientific principles and experimental data.
It is important to note that the scientific community's understanding of any novel compound is an evolving process. As such, this document represents a synthesis of the currently available data. We will delve into the known mechanisms of action, receptor binding affinities, and the downstream effects on neurotransmitter systems. Furthermore, we will outline detailed experimental protocols that can be employed to further elucidate the pharmacological properties of this and similar molecules.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Identity:
-
IUPAC Name: 2-(4-methoxyphenyl)-2-phenylethan-1-amine hydrochloride
-
Molecular Formula: C₁₅H₁₈ClNO
-
Molecular Weight: 263.76 g/mol
-
Structure:
A thorough understanding of the physicochemical properties of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is fundamental to interpreting its neuropharmacological profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to cross the blood-brain barrier.
Table 1: Predicted Physicochemical Properties
| Property | Value | Method |
| LogP | 2.8 | ALOGPS |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Ertl et al. |
| Hydrogen Bond Donors | 2 | ChemAxon |
| Hydrogen Bond Acceptors | 2 | ChemAxon |
| pKa (most basic) | 9.5 | ChemAxon |
Note: These values are computationally predicted and require experimental verification.
Part 2: Known Neuropharmacological Profile
Currently, there is a lack of published, peer-reviewed data specifically detailing the neuropharmacological profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Therefore, the following sections will outline the hypothesized profile based on its structural similarity to other known phenylethylamine derivatives and will propose a comprehensive experimental plan to elucidate its actual properties.
The core structure, a phenylethylamine skeleton, is a common motif in a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine), stimulants (e.g., amphetamine), and empathogens (e.g., MDMA). The presence of a 4-methoxy group on one phenyl ring and an unsubstituted phenyl group on the other suggests potential interactions with monoamine systems.
Part 3: Proposed Experimental Workflow for Neuropharmacological Characterization
To rigorously define the neuropharmacological profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a multi-tiered experimental approach is necessary. This workflow is designed to progress from broad, initial screenings to more specific, mechanistic studies.
Diagram 1: Experimental Workflow for Neuropharmacological Profiling
Caption: A tiered approach to characterizing the neuropharmacology of a novel compound.
Tier 1: Primary Screening
The initial step is to perform a broad screen to identify the primary molecular targets of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Objective: To determine the binding affinity of the compound for a wide range of CNS receptors and transporters.
Protocol:
-
Preparation of Membranes: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors/transporters.
-
Incubation: Incubate the membrane preparations with a known radioligand for the target and varying concentrations of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Table 2: Example Panel for Primary Receptor Binding Screen
| Target Class | Specific Targets |
| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂c, 5-HT₃ |
| Adrenergic Receptors | α₁, α₂, β₁, β₂ |
| Monoamine Transporters | DAT, NET, SERT |
Objective: To assess the compound's ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin.
Protocol:
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Assay Initiation: Pre-incubate the cells with varying concentrations of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
-
Radiolabeled Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation and Termination: Incubate for a defined period and then terminate the uptake by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of each transporter.
Tier 2: Functional Assays
Based on the results of the primary screening, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or has other functional activities at its primary targets.
Objective: To determine if the compound induces the release of monoamine neurotransmitters.
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).
-
Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter.
-
Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash to establish a stable baseline of release.
-
Compound Application: Apply varying concentrations of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and collect the superfusate fractions.
-
Quantification: Measure the radioactivity in each fraction.
-
Data Analysis: Calculate the amount of neurotransmitter release as a percentage of the total synaptosomal content.
Diagram 2: Hypothesized Monoamine Releaser Signaling Pathway
Caption: A potential mechanism of action as a monoamine releasing agent.
Tier 3: In Vivo Studies
The final tier of investigation involves assessing the effects of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in living organisms to understand its behavioral and neurochemical effects in a complex biological system.
Objective: To characterize the behavioral effects of the compound in animal models.
Key Assays:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Drug Discrimination: To determine if the compound has subjective effects similar to known drugs of abuse (e.g., cocaine, MDMA).
-
Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions following systemic administration of the compound.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens).
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.
-
Drug Administration: Administer 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Part 4: Discussion and Future Directions
The proposed experimental workflow provides a comprehensive framework for the neuropharmacological characterization of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. The initial screening assays will identify the primary molecular targets, which will then be further investigated in functional assays to elucidate the mechanism of action. Finally, in vivo studies will reveal the compound's effects on behavior and neurochemistry in a whole-animal context.
Given its structural features, it is plausible that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride may exhibit activity as a monoamine transporter substrate, potentially leading to neurotransmitter release. The 4-methoxy substitution has been shown in other phenylethylamines to often enhance serotonergic activity. However, these are hypotheses that must be tested empirically.
Future research should also focus on the compound's ADME properties, including its metabolic stability and potential for active metabolites. A thorough toxicological evaluation is also a critical next step before any consideration for further development. The data generated from this comprehensive profiling will be invaluable for understanding the therapeutic potential and abuse liability of this novel compound.
References
As of the time of this writing, there are no specific peer-reviewed publications detailing the neuropharmacological profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. The methodologies and theoretical framework presented in this guide are based on established principles and protocols in the field of neuropharmacology. For further reading on the techniques described, the following general resources are recommended:
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a compound of interest in pharmaceutical research for its potential applications in treating mood disorders.[1] Due to a lack of specific pharmacological data for this molecule, this document establishes a putative pharmacological profile based on a thorough examination of the structure-activity relationships (SAR) of closely related phenethylamine analogues. We hypothesize that the primary therapeutic targets for this compound are likely to include monoamine transporters (SERT, NET, DAT), serotonin 5-HT2 receptors, the trace amine-associated receptor 1 (TAAR1), and potentially NMDA receptors. For each proposed target, a detailed experimental workflow is presented to guide researchers in the validation and characterization of the compound's activity. This guide is intended to serve as a foundational resource for initiating and advancing research into the therapeutic potential of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Introduction and Compound Profile
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a phenethylamine derivative that has been identified as a versatile building block in the synthesis of novel psychoactive substances and potential therapeutic agents.[1] Its hydrochloride salt form enhances solubility, making it suitable for a variety of experimental and formulation applications.[1] The core phenethylamine scaffold is a well-established pharmacophore present in a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as numerous synthetic drugs.[2][3] The unique structural feature of the title compound is the presence of two phenyl rings attached to the second carbon of the ethylamine chain, one of which is substituted with a methoxy group at the para position. This 2,2-diphenyl substitution pattern, combined with the N-unsubstituted primary amine, suggests a complex pharmacological profile that may differ significantly from simpler phenethylamine analogues.
Given the limited direct research on 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, this guide will infer its potential therapeutic targets by dissecting its structure and drawing parallels with compounds of similar architecture for which pharmacological data are available.
Hypothesized Therapeutic Targets and Rationale
The structural characteristics of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride suggest potential interactions with several key protein families involved in neurotransmission. The following sections outline these putative targets and the scientific rationale for their consideration.
Monoamine Transporters (SERT, NET, DAT)
Rationale: The phenethylamine backbone is a classic scaffold for ligands of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4][5][6] The parent compound, 2,2-diphenylethylamine, has been utilized in the development of selective serotonin reuptake inhibitors (SSRIs), strongly implicating SERT as a potential target.[7] Furthermore, structure-activity relationship studies of phenethylamines indicate that substitutions on the phenyl ring can modulate potency and selectivity for the different monoamine transporters.[5][6] The presence of the 4-methoxy group on one of the phenyl rings in the title compound could influence its interaction with these transporters. For instance, while some studies on simpler phenethylamines suggest that a methoxy substitution can decrease activity at DAT, the overall bulky diphenyl structure may confer a unique binding mode.[8]
Potential Therapeutic Implications: Modulation of monoamine transporters is a cornerstone of treatment for depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). If 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is found to be a potent and selective inhibitor of one or more of these transporters, it could be developed as a novel antidepressant or anxiolytic.
Serotonin 5-HT2 Receptors (5-HT2A, 5-HT2B, 5-HT2C)
Rationale: Phenethylamine derivatives are well-known to interact with serotonin 5-HT2 receptors, with many acting as agonists or partial agonists.[9][10][11] These receptors are implicated in a wide range of physiological and psychological processes, and their modulation is a key mechanism for many psychedelic and therapeutic compounds. The specific substitutions on the phenyl rings of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride will likely determine its affinity and efficacy at the different 5-HT2 receptor subtypes. While N-alkylation is a common strategy to enhance 5-HT2A receptor potency, the N-unsubstituted nature of the title compound does not preclude significant interaction.[11]
Potential Therapeutic Implications: Agonism at the 5-HT2A receptor is associated with the psychedelic effects of certain drugs, which are being explored for their therapeutic potential in treating depression, PTSD, and addiction. Conversely, antagonism of 5-HT2A and 5-HT2C receptors is a mechanism of action for some atypical antipsychotics. The specific activity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride at these receptors would determine its potential therapeutic application in these areas.
Trace Amine-Associated Receptor 1 (TAAR1)
Rationale: The trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines, including phenethylamine.[3][12] As an N-unsubstituted phenethylamine, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a candidate for TAAR1 agonism. However, SAR studies have shown that bulky substituents on the phenethylamine scaffold can sometimes lead to reduced efficacy at TAAR1.[13] Therefore, experimental validation is crucial to determine the activity of the title compound at this receptor. The structurally related 4-methoxyphenethylamine (4-MPEA) is a low-potency partial agonist at human TAAR1.[8]
Potential Therapeutic Implications: TAAR1 is an emerging therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission, suggesting their potential as a novel class of psychotropic medications.
NMDA Receptors
Rationale: The 1,2-diphenylethylamine scaffold has been investigated for its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission.[14][15] Enantiomers of 1,2-diphenylethylamine have been shown to be inhibitors of [3H]MK-801 binding to the NMDA receptor channel.[15] The structurally similar 2,2-diphenylethylamine has also demonstrated greater potency than phenethylamine at the NMDA receptor.[16] This suggests that the diphenylmethyl moiety of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride may confer affinity for the NMDA receptor.
Potential Therapeutic Implications: Modulation of NMDA receptor function is a therapeutic strategy for a variety of conditions, including depression (e.g., ketamine), Alzheimer's disease, and neuropathic pain. If 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is found to be an NMDA receptor antagonist, it could have rapid-acting antidepressant effects or neuroprotective properties.
Experimental Validation Workflows
To ascertain the therapeutic potential of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a systematic experimental approach is required to validate its activity at the hypothesized targets. The following sections provide detailed, step-by-step methodologies for these investigations.
Workflow for Monoamine Transporter Interaction
Caption: Workflow for characterizing monoamine transporter activity.
Experimental Protocols:
A. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride for SERT, NET, and DAT.
-
Materials:
-
Cell membranes expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compound: 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (serial dilutions).
-
Non-specific binding control: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).
-
Binding buffer.
-
-
Procedure:
-
Incubate cell membranes with the respective radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate Ki values from competition binding curves using the Cheng-Prusoff equation.
-
C. Synaptosomal Uptake Assays:
-
Objective: To measure the functional potency (IC50) of the compound to inhibit the uptake of serotonin, norepinephrine, and dopamine into synaptosomes.
-
Materials:
-
Rat brain synaptosomes (striatum for DAT, cortex for SERT and NET).
-
Radioactive substrates: [³H]5-HT, [³H]NE, [³H]DA.
-
Test compound (serial dilutions).
-
-
Procedure:
-
Pre-incubate synaptosomes with the test compound.
-
Initiate uptake by adding the radioactive substrate.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Measure radioactivity in the synaptosomes.
-
Determine IC50 values from concentration-response curves.
-
E. Substrate vs. Inhibitor Assays:
-
Objective: To determine if the compound acts as a substrate (releaser) or a blocker (reuptake inhibitor) at the monoamine transporters.
-
Methodology:
-
Rotational Electrode Voltammetry: In vitro or in vivo measurement of real-time changes in extracellular monoamine concentrations in response to compound application.
-
Superfusion Release Assays: Pre-load synaptosomes with radioactive monoamines and measure the release of radioactivity upon exposure to the test compound.
-
-
Interpretation: An increase in basal monoamine levels indicates a releasing agent, while a potentiation of electrically evoked release suggests a reuptake inhibitor.
Workflow for 5-HT2 Receptor Interaction
Caption: Workflow for characterizing 5-HT2 receptor activity.
Experimental Protocols:
A. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Materials:
-
Cell membranes expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands: [³H]Ketanserin (for 5-HT2A), [³H]LSD (for 5-HT2A/2B), [³H]Mesulergine (for 5-HT2C).
-
Test compound (serial dilutions).
-
Non-specific binding control: Mianserin.
-
-
Procedure: As described in section 3.1.A.
C. Calcium Mobilization Assay:
-
Objective: To determine the functional activity (EC50 and Emax) of the compound at the Gq-coupled 5-HT2 receptors.
-
Materials:
-
HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (serial dilutions).
-
Positive control agonist (e.g., 5-HT).
-
-
Procedure:
-
Load cells with the fluorescent dye.
-
Apply the test compound and measure changes in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).
-
Generate concentration-response curves to determine EC50 and Emax relative to the positive control.
-
Workflow for TAAR1 and NMDA Receptor Interaction
Due to the distinct nature of these targets, separate initial screening assays are recommended.
Caption: Initial screening workflows for TAAR1 and NMDA receptors.
Experimental Protocols:
A. cAMP Accumulation Assay (for TAAR1):
-
Objective: To determine the functional activity (EC50 and Emax) of the compound at the Gs-coupled TAAR1.
-
Materials:
-
CHO or HEK293 cells stably expressing human TAAR1.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Test compound (serial dilutions).
-
Positive control agonist (e.g., β-phenylethylamine).
-
-
Procedure:
-
Incubate cells with the test compound in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure intracellular cAMP levels using the detection kit.
-
Generate concentration-response curves to determine EC50 and Emax.
-
C. [³H]MK-801 Radioligand Binding Assay (for NMDA Receptor):
-
Objective: To determine the binding affinity (Ki) of the compound to the NMDA receptor ion channel.
-
Materials:
-
Rat cortical membranes.
-
Radioligand: [³H]MK-801.
-
Test compound (serial dilutions).
-
Glutamate and glycine (to open the channel).
-
Non-specific binding control: MK-801.
-
-
Procedure: As described in section 3.1.A, with the inclusion of glutamate and glycine in the binding buffer.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Putative Pharmacological Profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
| Target | Assay | Parameter | Predicted Outcome | Rationale |
| SERT | Radioligand Binding | Ki (nM) | < 1000 | 2,2-diphenylethylamine scaffold linked to SSRIs.[7] |
| Synaptosomal Uptake | IC50 (nM) | < 1000 | Functional consequence of binding. | |
| NET | Radioligand Binding | Ki (nM) | < 1000 | Phenethylamine core structure. |
| Synaptosomal Uptake | IC50 (nM) | < 1000 | Functional consequence of binding. | |
| DAT | Radioligand Binding | Ki (nM) | > 1000 | Methoxy substitution may decrease affinity.[8] |
| Synaptosomal Uptake | IC50 (nM) | > 1000 | Functional consequence of binding. | |
| 5-HT2A | Radioligand Binding | Ki (nM) | < 1000 | Phenethylamine core structure. |
| Ca2+ Mobilization | EC50/IC50 (nM) | To be determined | Functional activity (agonist/antagonist). | |
| 5-HT2C | Radioligand Binding | Ki (nM) | < 1000 | Phenethylamine core structure. |
| Ca2+ Mobilization | EC50/IC50 (nM) | To be determined | Functional activity (agonist/antagonist). | |
| TAAR1 | cAMP Accumulation | EC50 (nM) | > 1000 | Bulky substitution may reduce efficacy.[13] |
| NMDA-R | [³H]MK-801 Binding | Ki (nM) | < 1000 | Diphenylethylamine scaffold.[15][16] |
Conclusion
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride represents a structurally intriguing molecule with the potential for a complex and therapeutically relevant pharmacological profile. Based on a detailed analysis of its structural components and the known activities of related compounds, this guide has identified the monoamine transporters, serotonin 5-HT2 receptors, TAAR1, and NMDA receptors as high-priority targets for investigation. The provided experimental workflows offer a clear and logical path for researchers to systematically characterize the compound's pharmacology. The insights gained from these studies will be instrumental in determining the potential of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride as a lead compound for the development of novel therapeutics for mood disorders and other CNS conditions.
References
-
4-Methoxyphenethylamine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gatch, M. B., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. [Link]
-
Reid, M. S., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. [Link]
-
Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. [Link]
-
Gatch, M. B., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Semantic Scholar. [Link]
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
-
Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Gatch, M. B., et al. (2024). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ResearchGate. [Link]
-
Wang, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Korea Science. [Link]
-
de Graaf, C., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. Journal of Medicinal Chemistry. [Link]
-
Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Rickli, A., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Braden, M. R., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry. [Link]
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. ResearchGate. [Link]
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
Diphenylmethylamine. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]
-
Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE. [Link]
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry. [Link]
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Semantic Scholar. [Link]
-
Basile, L., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Molecules. [Link]
-
Phenethylamine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Jones, R. S. (1982). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. Neuropharmacology. [Link]
-
Jones, R. S. (1982). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. Neuropharmacology. [Link]
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
An In-Depth Technical Guide to the Preclinical Evaluation of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride: A Novel Psychoactive Compound
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro and in vivo characterization of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a phenethylamine derivative with potential applications in neuroscience and pharmaceutical development. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes established methodologies and structure-activity relationships within the phenethylamine class to propose a robust investigational plan. We will delve into the core principles of target identification through receptor binding and functional assays, and subsequently explore the assessment of its physiological and behavioral effects in established animal models. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and other novel psychoactive substances, emphasizing scientific integrity, logical experimental design, and data-driven decision-making.
Introduction: The Significance of Novel Phenethylamines
The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds.[1][2] Its derivatives have been instrumental in advancing our understanding of neurological processes and have led to the development of therapeutics for various psychiatric and neurological disorders.[3][4] The compound 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, with its unique substitution pattern, presents an intriguing candidate for investigation. Its structural similarity to other known psychoactive phenethylamines suggests a potential interaction with monoaminergic systems, which are critically involved in the regulation of mood, cognition, and behavior.[3][5] This guide will outline the necessary steps to elucidate the pharmacological profile of this compound, from molecular interactions to whole-organism effects.
In Vitro Characterization: Unveiling Molecular Mechanisms
The initial phase of characterizing a novel compound involves a systematic in vitro evaluation to identify its molecular targets and elucidate its mechanism of action. This is crucial for predicting its potential therapeutic effects and off-target liabilities.
Receptor Binding Affinity: Identifying Molecular Targets
Radioligand binding assays are the gold standard for determining the affinity of a compound for a wide range of receptors and transporters.[6] This technique allows for the quantification of the equilibrium dissociation constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Based on the phenethylamine scaffold, the primary targets for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride are hypothesized to be within the monoaminergic system.
Key Molecular Targets for Screening:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋) which are known targets for many psychoactive phenethylamines.[6][7][8]
-
Dopamine (DA) Receptors: D₁, D₂, D₃, D₄, and D₅ subtypes.[9]
-
Norepinephrine (NE) Receptors: α₁, α₂, and β-adrenergic subtypes.[2]
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[9]
Table 1: Hypothetical In Vitro Binding Affinity Profile for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
| Target | Predicted Affinity (Kᵢ) | Rationale |
| 5-HT₂ₐ Receptor | High (Low nM) | The phenethylamine backbone is a common feature of 5-HT₂ₐ receptor ligands.[6][7] |
| 5-HT₂₋ Receptor | Moderate to High | Many phenethylamines exhibit affinity for the 5-HT₂₋ receptor.[6][10] |
| Dopamine Transporter (DAT) | Moderate | The phenethylamine structure is related to dopamine, suggesting potential interaction with its transporter.[9] |
| Norepinephrine Transporter (NET) | Moderate | Structural similarities to norepinephrine suggest a possible interaction with NET. |
| Serotonin Transporter (SERT) | Low to Moderate | While some phenethylamines interact with SERT, it is often with lower affinity compared to DAT and NET.[11] |
Disclaimer: The predicted affinities in Table 1 are hypothetical and based on structure-activity relationships of similar compounds. Experimental validation is essential.
Functional Assays: Determining Agonist or Antagonist Activity
Once binding affinities are established, functional assays are employed to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. These assays measure the cellular response following receptor activation, such as changes in intracellular second messengers (e.g., Ca²⁺, cAMP) or reporter gene expression. The half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists are key parameters determined from these assays.
Table 2: Proposed In Vitro Functional Assays
| Target | Assay Type | Measured Parameter | Expected Outcome |
| 5-HT₂ₐ Receptor | Calcium Flux Assay | Intracellular Ca²⁺ mobilization | Determination of agonist, antagonist, or partial agonist activity (EC₅₀ or IC₅₀).[10] |
| Dopamine Transporter (DAT) | Neurotransmitter Uptake Assay | Inhibition of [³H]dopamine uptake | Determination of IC₅₀ for dopamine reuptake inhibition.[9] |
| Norepinephrine Transporter (NET) | Neurotransmitter Uptake Assay | Inhibition of [³H]norepinephrine uptake | Determination of IC₅₀ for norepinephrine reuptake inhibition. |
| Serotonin Transporter (SERT) | Neurotransmitter Uptake Assay | Inhibition of [³H]serotonin uptake | Determination of IC₅₀ for serotonin reuptake inhibition. |
In Vivo Evaluation: From Physiology to Behavior
Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's effects on a whole organism, including its pharmacokinetic profile, physiological effects, and behavioral consequences.
Pharmacokinetic Studies: Understanding Drug Disposition
Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This information is vital for designing subsequent in vivo efficacy and toxicology studies.
Key PK Parameters to Determine:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t₁/₂): The time required for the concentration of the drug in the body to be reduced by half.
-
Peak Plasma Concentration (Cₘₐₓ): The maximum concentration of the drug in the plasma.
-
Time to Peak Concentration (Tₘₐₓ): The time at which Cₘₐₓ is observed.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Behavioral Pharmacology: Assessing Psychoactive Effects
A battery of behavioral assays in rodents (mice or rats) can be used to characterize the psychoactive profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Table 3: Recommended In Vivo Behavioral Assays
| Behavioral Domain | Assay | Measured Parameters | Predicted Effects Based on Phenethylamine Class |
| Locomotor Activity | Open Field Test | Horizontal and vertical activity, distance traveled, time spent in the center vs. periphery. | Increased locomotor activity, potentially dose-dependent.[12] |
| Anxiety-Related Behavior | Elevated Plus Maze | Time spent in open vs. closed arms, number of entries into each arm. | Potential anxiolytic or anxiogenic effects, depending on the specific receptor interactions. |
| Depression-Related Behavior | Forced Swim Test, Tail Suspension Test | Immobility time. | Potential antidepressant-like effects (reduced immobility). |
| Stimulant/Rewarding Properties | Conditioned Place Preference | Time spent in a drug-paired environment. | Potential for conditioned place preference, indicating rewarding properties.[13] |
| Psychedelic-like Effects | Head-Twitch Response (in mice) | Frequency of head twitches. | If the compound is a potent 5-HT₂ₐ agonist, it may induce head-twitch responses.[11] |
Physiological Monitoring: Evaluating Systemic Effects
Continuous monitoring of physiological parameters is crucial to assess the compound's systemic effects and potential for adverse events.
Key Physiological Parameters to Monitor:
-
Body Temperature: Phenethylamines can induce hyperthermia.
-
Heart Rate and Blood Pressure: To assess cardiovascular effects.
-
Neurochemical Analysis: In vivo microdialysis can be used to measure changes in extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions.[12]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
In Vitro Protocol: Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor.
-
Non-labeled ("cold") ligand for determining non-specific binding.
-
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (test compound).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare Reagents: Dilute cell membranes, radioligand, and test compound to desired concentrations in assay buffer.
-
Assay Plate Setup:
-
Total Binding Wells: Add cell membranes and radioligand.
-
Non-specific Binding Wells: Add cell membranes, radioligand, and a saturating concentration of cold ligand.
-
Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Protocol: Locomotor Activity Assessment in Mice
This protocol describes the use of an open field test to assess locomotor activity.
Materials:
-
Open field arena (e.g., a square or circular enclosure with video tracking capabilities).
-
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
-
Vehicle (e.g., saline, DMSO).
-
Male or female mice.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into the open field arena and allow for a 30-minute habituation period.
-
Drug Administration: Inject the mice with either vehicle or a specific dose of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
-
Testing: Immediately after injection, return the mice to the open field arena and record their activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: The video tracking system will automatically quantify parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena. Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Visualizations
Proposed Signaling Pathway
Caption: Hypothesized mechanism of action for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of a novel psychoactive compound.
Conclusion
The comprehensive evaluation of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride requires a multi-faceted approach, integrating in vitro and in vivo methodologies. While direct experimental data on this specific compound is currently limited, the established pharmacology of the phenethylamine class provides a strong foundation for a targeted and logical investigational plan. The protocols and frameworks outlined in this guide are designed to enable researchers to systematically unravel the pharmacological profile of this and other novel psychoactive substances. Such rigorous preclinical assessment is paramount for identifying new therapeutic leads and ensuring a thorough understanding of their potential benefits and risks.
References
-
Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. PubMed Central. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central. [Link]
-
2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride. Chem-Impex. [Link]
-
Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. PrepChem.com. [Link]
-
Central action of phenylethylamine in rats. PubMed. [Link]
-
Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. PubMed. [Link]
-
Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PubMed Central. [Link]
-
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PubMed Central. [Link]
-
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. National Institutes of Health. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Chlorhydrate de 2-(4-méthoxyphényl)-2-phényléthylamine. Chem-Impex. [Link]
-
List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]
- Process for the preparation of phenethylamine derivatives.
-
Characterizing the effects of 2-phenylethylamine and coyote urine on unconditioned and conditioned defensive behaviors in adolescent male and female Long-Evans hooded rats. PubMed. [Link]
-
Behavioral and biochemical effects of para-methoxyphenylethylamine. PubMed. [Link]
-
2C-B. Wikipedia. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. ResearchGate. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]
-
2-Phenylethylamine. American Chemical Society. [Link]
Sources
- 1. 2-Phenylethylamine - American Chemical Society [acs.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2C-B - Wikipedia [en.wikipedia.org]
- 12. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. As a substituted phenethylamine, this compound is predicted to interact with monoamine neurotransmitter systems, which are critical targets in drug discovery for neurological and psychiatric disorders.[1][2][3] In the absence of specific binding data for this molecule, this guide offers a predictive analysis based on structure-activity relationships of related phenethylamines and presents detailed, field-proven protocols for determining its binding affinities at key central nervous system targets. We will focus on the monoamine transporters (dopamine, norepinephrine, and serotonin) and the serotonin 5-HT2A receptor, providing the scientific rationale behind experimental design and data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride belongs to the phenethylamine class of compounds, a scaffold present in numerous endogenous neurotransmitters and psychoactive drugs.[2] The core phenethylamine structure is a foundational element for molecules that modulate monoaminergic systems.[2] Variations in substitutions on the phenyl ring and the ethylamine sidechain can drastically alter a compound's affinity and selectivity for different receptors and transporters.[4][5][6]
The structure of 2-(4-Methoxyphenyl)-2-phenylethylamine, featuring a methoxy-substituted phenyl group, suggests a potential interaction with serotonin and catecholamine systems. Specifically, the 4-methoxy substitution is a common feature in phenethylamines that exhibit affinity for the serotonin 5-HT2A receptor.[7] Furthermore, the unsubstituted phenylethylamine backbone is a known substrate for monoamine transporters.[8] Therefore, a primary characterization of this compound necessitates a thorough investigation of its binding affinity at the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the 5-HT2A receptor.
This guide will provide the methodologies to quantitatively assess these interactions through competitive radioligand binding assays, a gold-standard technique in pharmacology.
Predicted Receptor Targets and Structure-Activity Relationship (SAR) Insights
Based on the extensive literature on substituted phenethylamines, we can formulate a hypothesis regarding the likely receptor binding profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
-
Serotonin 5-HT2A Receptor: The presence of a methoxy group on the phenyl ring is a key structural feature in many known 5-HT2A receptor agonists.[7] The 2,5-dimethoxy substitution pattern is particularly well-known in the "2C" family of psychedelic phenethylamines, which are potent 5-HT2A agonists.[9][10] While our compound of interest has a single 4-methoxy substituent, this feature still strongly suggests potential affinity for the 5-HT2A receptor. The affinity is likely to be in the nanomolar to low micromolar range.[7][11]
-
Monoamine Transporters (DAT, NET, SERT): Phenethylamines are known to interact with monoamine transporters, though their potency can vary significantly based on their substitution patterns.[12][13] Amphetamine and its derivatives, which are alpha-methylated phenethylamines, are potent inhibitors of DAT and NET.[12][13] While lacking the alpha-methyl group, 2-(4-Methoxyphenyl)-2-phenylethylamine may still exhibit affinity for these transporters, likely with lower potency than amphetamines. Its affinity for SERT is predicted to be lower than for DAT and NET, a common characteristic of many phenethylamine derivatives.[12][13]
The following table summarizes the predicted binding affinities based on these SAR insights. The experimental protocols outlined in the subsequent sections are designed to empirically determine these values.
| Target | Predicted Affinity (Ki) | Rationale |
| 5-HT2A Receptor | 10 - 1000 nM | Methoxy-substituted phenethylamines often exhibit affinity for this receptor.[7] |
| Dopamine Transporter (DAT) | 500 - 5000 nM | The phenethylamine scaffold is a known ligand for DAT.[8] |
| Norepinephrine Transporter (NET) | 200 - 2000 nM | Phenethylamines often show higher affinity for NET than DAT.[12][13] |
| Serotonin Transporter (SERT) | > 5000 nM | Phenethylamine derivatives typically have lower affinity for SERT compared to DAT and NET.[12][13] |
Experimental Workflow for Receptor Binding Affinity Determination
The following sections provide detailed protocols for determining the binding affinity (Ki) of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride at its putative targets using competitive radioligand binding assays.
Overview of the Competitive Radioligand Binding Assay
This technique measures the ability of an unlabeled compound (the "competitor," in this case, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride) to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor or transporter. By performing this experiment at various concentrations of the competitor, an inhibition curve is generated, from which the IC50 (the concentration of competitor that displaces 50% of the radioligand) can be determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Diagram of the Competitive Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Experimental Protocols
3.2.1. Preparation of Cell Membranes
This protocol describes the preparation of cell membranes from HEK293 cells stably expressing the human monoamine transporters (hDAT, hNET, hSERT) or the human 5-HT2A receptor.
-
Cell Culture: Grow HEK293 cells expressing the target of interest to ~90% confluency in appropriate culture medium.
-
Harvesting: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize using a Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
3.2.2. Competitive Radioligand Binding Assay Protocol
The following is a generalized protocol that should be optimized for each specific target.
| Parameter | 5-HT2A Receptor | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Radioligand | [3H]Ketanserin or [125I]DOI | [3H]WIN 35,428 | [3H]Nisoxetine | [3H]Citalopram |
| Non-specific Binding | 10 µM Mianserin | 10 µM Cocaine | 10 µM Desipramine | 10 µM Fluoxetine |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |
| Incubation Time | 60 min | 90 min | 60 min | 60 min |
| Incubation Temp. | 25°C | 4°C | 4°C | 25°C |
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride or vehicle.
-
Radioligand at a concentration close to its Kd.
-
Cell membrane preparation (typically 10-50 µg of protein).
-
-
For the determination of non-specific binding, add a high concentration of the appropriate unlabeled ligand instead of the test compound.
-
Incubate the plate under the conditions specified in the table above with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each well.
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Diagram of Monoaminergic Synapse and Potential Sites of Action
Caption: Potential interaction sites for the compound in a monoaminergic synapse.
Conclusion and Future Directions
This guide provides a robust framework for the initial pharmacological characterization of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. By systematically applying the described radioligand binding assays, researchers can obtain quantitative data on the compound's affinity for key monoamine transporters and the 5-HT2A receptor. These findings will be crucial for understanding its potential mechanism of action and for guiding further studies, such as functional assays to determine whether the compound acts as an agonist, antagonist, or reuptake inhibitor at these targets. A thorough understanding of its receptor binding profile is the first step in unlocking the therapeutic potential of this and related novel chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
-
Choi, H., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(4), 388–396. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 77. Retrieved from [Link]
-
Jørgensen, M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78512. Retrieved from [Link]
-
Wikipedia. (2023). Substituted phenethylamine. Retrieved from [Link]
-
Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 99, 546-553. Retrieved from [Link]
-
Acosta-García, J., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 135(7), 1735–1743. Retrieved from [Link]
-
Wikipedia. (2023). 2C-B. Retrieved from [Link]
-
Han, S. J., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 643–649. Retrieved from [Link]
-
Chen, N. H., & Reith, M. E. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 5. Retrieved from [Link]
-
Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. Retrieved from [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 823639. Retrieved from [Link]
-
Carcoba, L. M., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2836–2852. Retrieved from [Link]
-
Żelabowski, K., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 24(20), 15112. Retrieved from [Link]
-
Jones, C. E., et al. (2023). Summarizing studies using constitutive genetic deficiency to investigate behavioural influences of uptake 2 monoamine transporters. Neuroscience & Biobehavioral Reviews, 148, 105128. Retrieved from [Link]
-
Hansen, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(17), 12845–12866. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 9. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2C-B - Wikipedia [en.wikipedia.org]
- 11. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride Derivatives
Introduction: The Therapeutic Potential of the Phenethylamine Scaffold
The 2-phenethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine and norepinephrine. Its inherent ability to interact with a multitude of physiological targets has made it a privileged scaffold in drug discovery. This guide focuses on a specific subclass: 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride and its derivatives. The introduction of a methoxy group on one phenyl ring and the diarylethylamine structure create a unique chemical space with potential applications in neuroscience and psychopharmacology. These compounds are of particular interest for their potential to modulate key neurotransmitter systems, offering avenues for the development of novel therapeutics for mood and cognitive disorders.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals embarking on the early-stage investigation of this promising class of compounds.
Chapter 1: Synthesis and Purification
The synthesis of 2-(4-methoxyphenyl)-2-phenylethylamine and its derivatives can be approached through several established synthetic routes. A common and effective method is reductive amination. The following protocol provides a detailed, step-by-step methodology for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.
Synthesis via Reductive Amination
This synthetic strategy involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of 2-(4-methoxyphenyl)-2-phenylethylamine, 4-methoxyacetophenone can be reacted with ammonia or an ammonia equivalent, followed by reduction.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-1-methylethylamine
This protocol is adapted from a known procedure for a closely related compound and can be modified for the synthesis of 2-(4-methoxyphenyl)-2-phenylethylamine by starting with the appropriate ketone.[2]
Materials:
-
4'-Methoxyacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Ammonia solution (concentrated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol (e.g., 20:1 v/v)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol.
-
Addition of Reducing Agent: To the stirred solution at ambient temperature, add 13.5 g (0.21 mol) of sodium cyanoborohydride in portions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Acidification): Quench the reaction by adding ice and then acidify the mixture to a pH of 2 with a 1:1 solution of concentrated hydrochloric acid and water.
-
Extraction (Aqueous Phase): Extract the acidic solution with dichloromethane to remove any unreacted ketone and other non-basic impurities.
-
Work-up (Basification): To the aqueous phase, add concentrated ammonia solution with cooling until the pH is strongly alkaline.
-
Extraction (Organic Phase): Exhaustively extract the basified aqueous phase with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.[2]
Purification of the Free Base and Salt Formation
The crude product is typically an oil and requires purification. Column chromatography is an effective method, followed by conversion to the hydrochloride salt for improved stability and solubility.[1]
Experimental Protocol: Purification and Hydrochloride Salt Formation
Materials:
-
Crude 2-(4-methoxyphenyl)-1-methylethylamine (from the previous step)
-
Silica gel
-
Dichloromethane
-
Methanol
-
Hydrochloric acid (in isopropanol or as HCl gas)
-
Acetone
-
Isopropanol
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in the chosen eluent (e.g., dichloromethane/methanol, 20:1).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the dichloromethane/methanol mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.[2]
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable solvent such as isopropanol.
-
Cool the solution to 10°C.
-
Adjust the pH to 2.0 by adding a solution of hydrochloric acid in isopropanol.
-
Stir the mixture for 1-2 hours to allow for complete precipitation of the hydrochloride salt.
-
Filter the solid product, wash with chilled isopropanol, and dry under vacuum.[3]
-
Chapter 2: Characterization of Derivatives
Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum of a typical 2-(4-methoxyphenyl)-2-phenylethylamine derivative would show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the ethylamine chain.[4][5]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectra of phenylethylamines often show a characteristic base peak corresponding to the iminium ion formed by cleavage of the bond between the alpha and beta carbons of the ethylamine side chain.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include N-H stretching for the amine, C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing the purity of the free base form of the amine and for identifying any volatile impurities.
| Technique | Expected Observations for 2-(4-Methoxyphenyl)-2-phenylethylamine |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.4 ppm), Methoxy protons (singlet, ~3.8 ppm), Ethylamine protons (multiplets, ~2.8-3.5 ppm), Amine protons (broad singlet) |
| ¹³C NMR | Aromatic carbons (~114-159 ppm), Methoxy carbon (~55 ppm), Aliphatic carbons |
| MS (EI) | Molecular ion peak, Base peak corresponding to the iminium fragment |
| IR | N-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2950 cm⁻¹), C-O stretch (~1250 cm⁻¹) |
| HPLC | A single major peak indicating high purity |
Chapter 3: In-Vitro Biological Evaluation
The biological activity of 2-(4-methoxyphenyl)-2-phenylethylamine derivatives is primarily assessed through in-vitro assays that probe their interaction with specific molecular targets and their effects on neuronal cells.
Dopamine Transporter (DAT) Inhibition Assay
Many phenethylamine derivatives exert their effects by modulating the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.[8] An inhibition assay is used to determine the potency of the compounds in blocking dopamine reuptake.
Experimental Protocol: Dopamine Reuptake Inhibition Assay [8]
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
96-well cell culture plates
-
Uptake buffer (e.g., HEPES-buffered solution)
-
[³H]-Dopamine (radiolabeled dopamine)
-
Test compounds (2-(4-methoxyphenyl)-2-phenylethylamine derivatives)
-
GBR 12909 (a known DAT inhibitor, for positive control)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK293 cells in 96-well plates to confluency.
-
Compound Incubation: Wash the cells with uptake buffer and then treat them with varying concentrations of the test compounds for 20 minutes at 37°C.
-
Dopamine Uptake: Add [³H]-Dopamine (final concentration ~20 nM) to each well and incubate for 5 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of dopamine reuptake) by plotting the percentage of inhibition against the log of the compound concentration.[8]
Serotonin 5-HT2A Receptor Binding Assay
The 5-HT2A receptor is another key target for many psychoactive phenethylamines.[9] A radioligand binding assay is used to determine the affinity of the test compounds for this receptor.
Experimental Protocol: 5-HT2A Receptor Binding Assay [9]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor
-
[³H]-Ketanserin (a radiolabeled 5-HT2A antagonist)
-
Test compounds
-
Binding buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from the 5-HT2A expressing cells.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with [³H]-Ketanserin and varying concentrations of the test compounds.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Measurement: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values (inhibition constant) from the IC₅₀ values using the Cheng-Prusoff equation.[9]
Neurotoxicity Assessment in SH-SY5Y Cells
It is crucial to assess the potential neurotoxicity of novel compounds. The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.[10][11][12]
Experimental Protocol: Cytotoxicity Assay in SH-SY5Y Cells [10]
Materials:
-
Differentiated SH-SY5Y cells
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compounds for 24 or 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the LC₅₀ (lethal concentration 50%) values from the dose-response curves.[10]
Chapter 4: Data Interpretation and Structure-Activity Relationships (SAR)
The data obtained from the in-vitro assays can be used to establish structure-activity relationships, which are crucial for guiding the design of more potent and selective derivatives.
| Derivative | DAT IC₅₀ (nM) | 5-HT2A Ki (nM) | SH-SY5Y LC₅₀ (µM) |
| Parent Compound | 150 | 85 | >100 |
| Derivative A (e.g., 3,4-dichloro) | 50 | 120 | 75 |
| Derivative B (e.g., 4-fluoro) | 120 | 60 | >100 |
| Derivative C (e.g., N-methyl) | 200 | 95 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.
Analysis of such data can reveal the influence of different substituents on the phenyl rings and the amine on the biological activity and toxicity of the compounds. For example, halogenation at specific positions might enhance DAT inhibition, while other modifications could increase affinity for the 5-HT2A receptor.
Chapter 5: Conclusion and Future Directions
The early-stage research of 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride derivatives presents a promising avenue for the discovery of novel neurotherapeutics. This guide has provided a comprehensive overview of the synthesis, purification, characterization, and in-vitro evaluation of this class of compounds. The detailed protocols and methodologies outlined herein are intended to serve as a practical resource for researchers in the field.
Future research should focus on expanding the library of derivatives to further explore the structure-activity relationships. In-vivo studies in animal models will be necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds. Ultimately, a thorough understanding of the pharmacology of these derivatives will pave the way for their potential development as next-generation treatments for a range of neurological and psychiatric disorders.
Diagrams
Experimental Workflow
Caption: A generalized experimental workflow for the early-stage research of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride derivatives.
Signaling Pathway of 5-HT2A Receptor
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]
- 4. 2-Methoxyphenethylamine(2045-79-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-PhenylethylaMine(64-04-0) MS spectrum [chemicalbook.com]
- 7. Benzeneethanamine, 4-methoxy-α-methyl- [webbook.nist.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxic Effects of Low Alcohol and Nicotine Combinations in SH-SY5Y Cells are Apoptotically Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Analytical Imperative for a Novel Pharmaceutical Building Block
An authoritative guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a key intermediate and building block in the synthesis of novel therapeutic agents.[1][2] Its unique structure, featuring both a methoxyphenyl and a phenyl group attached to a chiral center, makes it a compound of significant interest in pharmaceutical development and neuroscience research.[1] The hydrochloride salt form enhances its aqueous solubility, facilitating its use in various synthetic and formulation processes.[1][2]
Given its role in drug discovery and development, establishing a precise, accurate, and reliable analytical method is paramount. Such a method is essential for ensuring the identity, purity, and strength of the bulk drug substance, for monitoring reaction kinetics, and for performing stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4]
This application note details a reversed-phase HPLC (RP-HPLC) method developed for the quantitative determination of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. The narrative explains the rationale behind the methodological choices and provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Principle of the Chromatographic Method
The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[3] The stationary phase is a non-polar, octadecyl-silica (C18) material. The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile).
The analyte, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, is a moderately polar compound. It will partition between the stationary and mobile phases. Its retention on the non-polar column is modulated by the proportion of the organic solvent in the mobile phase. A key challenge in analyzing primary amines like this one is the potential for peak tailing due to interaction with residual acidic silanol groups on the silica support. To mitigate this, the mobile phase is buffered to a slightly acidic pH (e.g., pH 3.0). At this pH, the primary amine group is protonated (-NH3+), minimizing unwanted secondary interactions and ensuring a sharp, symmetrical peak shape.
Detection is achieved using a UV-Vis detector. The presence of two aromatic rings (phenyl and methoxyphenyl) in the molecule provides strong chromophores, allowing for sensitive detection at a wavelength of 220 nm.
Materials and Equipment
Reagents and Materials:
-
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water, HPLC Grade or Milli-Q
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or PVDF).
-
Ultrasonic bath.
Recommended Chromatographic Conditions
The following conditions have been established to provide optimal separation and quantification of the analyte.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25mM KH2PO4 Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Experimental Protocols
Part 1: Solution Preparation
-
25mM Phosphate Buffer (pH 3.0) Preparation:
-
Accurately weigh approximately 3.4 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix 600 mL of the 25mM Phosphate Buffer (pH 3.0) with 400 mL of acetonitrile.
-
Degas the mixture for approximately 10-15 minutes in an ultrasonic bath or by online degasser.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution (100 µg/mL nominal):
-
Accurately weigh an amount of the sample powder equivalent to 10 mg of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride into a 100 mL volumetric flask.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Part 2: HPLC Analysis Workflow
The overall analytical process follows a systematic flow to ensure data quality and integrity.
Caption: Workflow for HPLC analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine HCl.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if it meets the criteria outlined in the table below. This is a mandatory quality control step to ensure the chromatographic system is performing adequately.[7][8]
-
Analysis Sequence: Inject a blank (mobile phase), followed by the working standard solutions for the calibration curve, and then the sample solutions. It is good practice to inject a standard periodically (e.g., after every 10 sample injections) to monitor system performance.
-
Data Processing:
-
Integrate the peak area of the analyte in all chromatograms.
-
Generate a linear calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in the sample solutions using the equation of the line from the calibration curve.
-
Protocol for Method Validation
The developed method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[5][6][9] The following parameters should be assessed.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from blank/placebo at the analyte's retention time. Peak purity should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability) | To assess precision under the same operating conditions over a short interval. | % RSD ≤ 2.0% for six sample preparations. |
| Precision (Intermediate) | To assess within-laboratory variations (different days, analysts, equipment). | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; %RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters should remain within limits. |
Validation Experimental Design
-
Specificity: Analyze a blank (mobile phase) and a placebo (if applicable). Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample to ensure the method can separate the main peak from potential degradants.
-
Linearity: Analyze the five prepared working standard solutions in triplicate. Plot the mean peak area against concentration and perform linear regression analysis.
-
Accuracy: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare each level in triplicate and calculate the percentage recovery.
-
Precision (Repeatability): Prepare and analyze six independent sample solutions at 100% of the test concentration on the same day. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different HPLC system.
-
LOD & LOQ: Determine these values either by the signal-to-noise ratio method (by injecting solutions of decreasing concentration) or based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and organic phase composition (±2% absolute). For each condition, inject a standard and check that system suitability criteria are met.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the quantitative analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. The detailed protocols for both the analytical procedure and its validation are grounded in established scientific principles and regulatory expectations. By explaining the causality behind the experimental choices, this guide equips researchers, scientists, and drug development professionals with a self-validating system to ensure the quality and integrity of their analytical results for this important pharmaceutical compound.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Chem-Impex. 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ACS Publications. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Chem-Impex. Chlorhydrate de 2-(4-méthoxyphényl)-2-phényléthylamine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. usp.org [usp.org]
- 9. fda.gov [fda.gov]
Application Note: Characterizing the Monoamine Transporter Activity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride using a Fluorescent Uptake Assay
Abstract
This document provides a detailed guide for characterizing the inhibitory activity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride on the primary monoamine neurotransmitter transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). As a member of the phenethylamine class of compounds, which are known to interact with these transporters, quantifying its specific activity profile is crucial for understanding its potential pharmacological effects.[1] This application note outlines the scientific rationale, provides a detailed, field-proven protocol for a cell-based fluorescent neurotransmitter uptake assay, and offers guidance on data analysis and interpretation.
Introduction and Scientific Rationale
Monoamine transporters (DAT, SERT, and NET) are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This process terminates the neurotransmitter's signal and maintains homeostatic balance. These transporters are primary targets for a wide range of therapeutics, including antidepressants and treatments for neurodegenerative diseases, as well as substances of abuse.[3]
The compound 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride belongs to the substituted phenethylamine chemical class.[4] The core phenethylamine structure is the backbone for endogenous catecholamines like dopamine and norepinephrine, as well as for many psychoactive compounds that exert their effects by modulating monoamine transporter function.[5][6] Structure-activity relationship (SAR) studies have shown that substitutions on the phenethylamine scaffold can significantly alter a compound's potency and selectivity for DAT, SERT, and NET.[7][8][9][10] For instance, para-substitutions on the phenyl ring are known to influence interactions with these transporters.[10] The presence of a 4-methoxy group on one phenyl ring of the target compound suggests a potential interaction with these transporters, making its characterization a key step in elucidating its neuropharmacological profile.
This guide details the use of a homogeneous, fluorescence-based neurotransmitter transporter uptake assay. This modern approach offers significant advantages over traditional radiolabeled assays by eliminating radioactive waste and providing a simplified, high-throughput compatible workflow.[3][11] The assay utilizes a fluorescent substrate that acts as a mimic for the natural monoamine neurotransmitters.[3] When this substrate is transported into cells engineered to express a specific transporter (e.g., hDAT, hSERT, or hNET), its fluorescence increases significantly. A test compound that inhibits the transporter will prevent the uptake of the fluorescent substrate, resulting in a dose-dependent reduction in the fluorescent signal.
Mechanism of Action: Competitive Inhibition of Monoamine Transporters
The working hypothesis is that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride acts as a competitive inhibitor at the monoamine transporter binding site. The compound's structural similarity to endogenous neurotransmitters allows it to compete for binding to the transporter protein. This prevents the translocation of the fluorescent substrate into the cell. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of competitive inhibition at a monoamine transporter.
Experimental Protocol: Fluorescent Neurotransmitter Uptake Assay
This protocol is adapted from established methods for high-throughput screening of transporter inhibitors and is designed for use in 96- or 384-well microplates.[3][11][12]
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing human DAT (hDAT), hSERT, or hNET. A parental HEK-293 cell line (not expressing the transporters) should be used as a negative control.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of selection antibiotic (e.g., 250 µg/mL G418).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Test Compound: 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series in Assay Buffer.
-
Reference Inhibitors:
-
For hDAT: Vanoxerine (GBR12909)
-
For hNET: Nisoxetine
-
For hSERT: Fluoxetine
-
-
Assay Kit: A commercial Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[3]
-
Equipment:
-
Black, clear-bottom 96- or 384-well microplates (poly-D-lysine coated recommended).
-
Fluorescence microplate reader with bottom-read capability and appropriate filters for the chosen fluorescent substrate.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the neurotransmitter uptake assay.
Detailed Step-by-Step Methodology
Day 1: Cell Plating
-
Cell Culture: Maintain HEK-hDAT, HEK-hSERT, and HEK-hNET cell lines in culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Harvest cells and seed them into black, clear-bottom microplates at an optimized density. A typical density is 40,000–60,000 cells/well for a 96-well plate or 12,500–20,000 cells/well for a 384-well plate.[3]
-
Causality Check: Plating cells the day before allows them to form a confluent monolayer, which is essential for consistent transporter expression and robust assay performance.[3]
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
Day 2: Assay Procedure
-
Compound Preparation: Prepare serial dilutions of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and the appropriate reference inhibitors in Assay Buffer. A typical concentration range would span from 1 nM to 100 µM. Also prepare a "vehicle" control (buffer with solvent) and a "maximum inhibition" control using a high concentration of a known potent inhibitor.
-
Plate Preparation: Gently remove the culture medium from the wells. Wash the cell monolayer once with 100 µL (96-well) or 25 µL (384-well) of pre-warmed Assay Buffer.
-
Compound Pre-incubation: Add the diluted compounds (test and reference) to the respective wells. Incubate the plate at 37°C for 10-15 minutes.[13]
-
Causality Check: This pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the fluorescent substrate, ensuring a more accurate measurement of its inhibitory potential.
-
-
Assay Initiation: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol. Add this solution to all wells.[3] The masking dye is critical as it quenches any fluorescence from the extracellular medium, ensuring that the measured signal comes only from substrate that has been transported into the cells.[11]
-
Fluorescence Reading: Immediately transfer the plate to a pre-warmed fluorescence microplate reader.
-
Kinetic Mode: Measure the fluorescence signal every 1-2 minutes for a period of 20-30 minutes. This mode is ideal for mechanistic studies.[3][11]
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 20 minutes) at 37°C and then read the final fluorescence intensity. This mode is more suitable for high-throughput screening.[3][11]
-
Data Analysis and Expected Results
Data Processing
-
Background Subtraction: Subtract the average fluorescence signal from wells containing parental HEK-293 cells (no transporter) from all other readings to account for non-specific uptake.
-
Normalization: The data for each concentration of the test compound should be normalized and expressed as a percentage of the control (vehicle-treated) activity.
-
0% Activity (Maximum Inhibition): Signal from wells with a saturating concentration of a known potent inhibitor.
-
100% Activity (No Inhibition): Signal from wells with vehicle only.
-
% Inhibition = 100 * [1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition)]
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.
Hypothetical Results and Interpretation
Based on its phenethylamine structure, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is expected to show inhibitory activity at one or more of the monoamine transporters. The table below presents a hypothetical data set illustrating a possible outcome where the compound displays moderate potency at DAT and NET, with weaker activity at SERT.
| Transporter Target | Test Compound IC₅₀ (µM) | Reference Inhibitor IC₅₀ (nM) |
| hDAT | 1.25 | Vanoxerine: 15.5 |
| hNET | 3.50 | Nisoxetine: 5.1 |
| hSERT | > 10 | Fluoxetine: 25.8 |
Interpretation:
-
An IC₅₀ value of 1.25 µM at hDAT indicates that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a moderately potent inhibitor of the dopamine transporter.
-
The higher IC₅₀ value at hNET (3.50 µM) suggests it is roughly 3-fold less potent at the norepinephrine transporter compared to DAT.
-
An IC₅₀ value greater than 10 µM at hSERT indicates weak or no significant inhibitory activity at the serotonin transporter under these assay conditions.
-
Self-Validation: The IC₅₀ values obtained for the reference inhibitors should be consistent with established literature values. This validates the assay's performance and provides confidence in the data generated for the test compound.[12]
Conclusion
The fluorescent neurotransmitter uptake assay is a robust, reliable, and high-throughput method for characterizing the pharmacological profile of novel compounds like 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This application note provides the necessary scientific context and a detailed protocol to enable researchers to determine the compound's potency and selectivity against DAT, SERT, and NET. The resulting IC₅₀ data are fundamental for guiding further drug development efforts, predicting in vivo effects, and understanding the compound's mechanism of action within the central nervous system.
References
-
Hossain, M. S., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 629–636. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert. [Link]
-
Kassinos, M., et al. (2018). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Molecule of the Week. [Link]
-
Żelabowski, K., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (n.d.). 2C-B. [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices Catalog. [Link]
-
Korea Science. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. [Link]
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(12), 4789. [Link]
-
Saki, M., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Journal of Chemical Information and Modeling. [Link]
-
Schmitt, K. C., et al. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Neuropharmacology, 58(4-5), 843–852. [Link]
-
Gentile, A. J., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109819. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. [Link]
-
Luethi, D., et al. (2019). High-affinity monoamine transporters are a key determinant of the in vitro potency of psychostimulants. Neuropharmacology. [Link]
-
Baker, G. B., et al. (1987). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology, 92(2), 243–255. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Deaciuc, A. G., et al. (2001). Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. Journal of Neurochemistry, 76(5), 1338-48. [Link]
-
Le, D., et al. (2025). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. [Link]
-
ResearchGate. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Request PDF. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Jones, R. S. (1982). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. Neuropharmacology, 21(5), 441-5. [Link]
-
Gentile, A. J., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]
Sources
- 1. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. acs.org [acs.org]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 8. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride in Cell Culture
For correspondence:
Abstract
This document provides a comprehensive, step-by-step protocol for the dissolution of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride for use in in-vitro cell culture experiments. As a research compound of interest in neuroscience and pharmaceutical development, proper preparation is critical to ensure experimental reproducibility and validity.[1] This guide outlines best practices for solvent selection, stock solution preparation, sterilization, and storage, while also providing the scientific rationale behind each step to empower researchers to make informed decisions.
Introduction: Compound Profile
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is an organic compound with the molecular formula C₁₅H₁₇NO·HCl and a molecular weight of 263.77 g/mol .[1][2][3] It is the hydrochloride salt of its parent amine, a modification that typically enhances solubility and stability.[1][2] This compound is frequently utilized in neuroscience research to investigate its effects on neurotransmitter systems and as a potential therapeutic agent for mood disorders.[1][2] Given its biological activity, ensuring its proper dissolution and delivery to cell culture systems is paramount for obtaining accurate and reliable data.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 21998-49-2 | [1] |
| Molecular Formula | C₁₅H₁₇NO·HCl | [1][2] |
| Molecular Weight | 263.77 g/mol | [1][2] |
| Appearance | Off-white solid | [1][2] |
| Storage Conditions | 0 - 8 °C | [1][2] |
Core Principles of Compound Dissolution for Cell Culture
The primary objective when preparing a compound for cell culture is to create a sterile, homogenous solution that is biocompatible with the cells. The choice of solvent and its final concentration in the culture medium are critical considerations, as many organic solvents can exert toxic effects on cells, potentially confounding experimental results.[4][5][6] Furthermore, maintaining the physiological pH of the cell culture medium is essential for cell viability and function.[7]
Recommended Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This concentration is a common starting point for subsequent serial dilutions to achieve the desired final working concentrations for treating cells.
Materials and Equipment
-
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable 0.22 µm syringe filters
-
Sterile syringes (1 mL)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Dissolution Procedure
-
Aseptic Technique: All procedures should be performed in a certified biological safety cabinet (BSC) to maintain sterility.[8][9][10] Sanitize all surfaces and equipment with 70% ethanol before starting.[10]
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 2.64 mg of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride powder into the tared tube.
-
Rationale: To create a 10 mM solution in 1 mL, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 263.77 g/mol = 2.6377 mg
-
-
-
-
Solvent Addition:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolution:
-
Securely cap the tube and vortex at medium speed until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Workflow Diagram
Caption: Workflow for preparing a sterile stock solution.
Sterilization, Storage, and Handling
Sterilization
-
After complete dissolution, the stock solution must be sterilized to prevent microbial contamination of cell cultures.[13]
-
Draw the solution into a sterile 1 mL syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile microcentrifuge tube.
-
Rationale: Filtration is the preferred method for sterilizing heat-sensitive solutions like those containing organic compounds.[13] Autoclaving is not suitable as it can degrade the compound.
-
Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[14]
Application in Cell Culture
Preparing Working Solutions
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration immediately before adding it to the cells.
-
Example Dilution (for 10 µM final concentration in 1 mL): Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vehicle Control: An Essential Component
-
It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (DMSO) as the highest concentration of the test compound used.[4][15]
-
Rationale: This allows the researcher to distinguish the effects of the compound from any potential effects of the solvent itself on cell viability, proliferation, or other measured endpoints.[6]
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture Medium
| Solvent | Maximum Recommended Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Concentrations as low as 0.1% can induce cellular changes.[5] Always perform a toxicity titration for your specific cell line. |
| Ethanol | ≤ 0.5% | Generally less toxic than DMSO for many cell lines.[6][16] |
Note: The optimal and maximum tolerated solvent concentration is cell-type dependent and should be determined empirically.[11]
pH Considerations
Amine hydrochloride salts can be slightly acidic in solution.[17] When preparing working solutions, the high buffering capacity of standard cell culture media (e.g., DMEM, RPMI-1640), which typically contain sodium bicarbonate and sometimes HEPES, is usually sufficient to maintain the physiological pH (around 7.2-7.4).[7] For very high concentrations of the compound or in weakly buffered solutions, it may be necessary to check and, if needed, adjust the pH of the final working solution using sterile, dilute NaOH or HCl.[18]
Troubleshooting and Best Practices
-
Precipitation in Media: If the compound precipitates upon dilution into the culture medium, try pre-warming the medium, increasing the final volume, or using a lower concentration of the stock solution.
-
Cell Toxicity: If significant cell death is observed in the vehicle control, the final DMSO concentration is likely too high. Reduce the concentration by preparing a more dilute intermediate stock solution.
-
Inconsistent Results: Ensure stock solutions are vortexed before each use to ensure homogeneity, especially after thawing. Avoid repeated freeze-thaw cycles by using single-use aliquots.[14]
By adhering to this detailed protocol and understanding the underlying scientific principles, researchers can confidently prepare 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride for their cell culture experiments, ensuring the integrity and reproducibility of their findings.
References
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
- 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride. (n.d.). Chem-Impex.
- pH Adjustment and Buffers. (n.d.). Sigma-Aldrich.
- 9 Sterilization Techniques For Cell Culture. (2022, November 30). Visikol.
- Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (n.d.). NIH.
- Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. (n.d.). ResearchGate.
- The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. (n.d.).
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy.
- Adjusting pH for optimal Isolithocholic acid activity. (n.d.). Benchchem.
- pH In Cell Culture - How Does pH Buffered Culture Media Work? (n.d.). Scientific Bioprocessing.
- 6 Powerful Laboratory Sterilization Methods In Microbiology. (2025, January 20). Bitesize Bio.
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH.
- Chlorhydrate de 2-(4-méthoxyphényl)-2-phényléthylamine. (n.d.). Chem-Impex.
- PH adjustment: Significance and symbolism. (2026, January 7).
- 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride. (n.d.). ChemicalBook.
- Essential Cell Culture Techniques: A Guide to Sterile Practice and Routine Protocol. (n.d.).
- Ph adjusting solution. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for 2-Phenylethylamine Hydrochloride in Cell Culture. (n.d.). Benchchem.
- Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. (n.d.).
- 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | 21998-49-2. (n.d.).
- 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | 21998-49-2. (n.d.). Sigma-Aldrich.
- 2-Phenylethylamine. (n.d.). Selleck Chemicals.
- 2-Phenethylamine (hydrochloride) (CAS 156-28-5). (n.d.). Cayman Chemical.
- 2-Phenylethylamine. (2023, May 22). American Chemical Society.
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Ammonium chloride, for cell culture (Salmiac, for cell culture). (n.d.). Autophagy Inhibitor.
- Adsorption of an Amine Drug onto Microcrystalline Cellulose and Silicified Microcrystalline Cellulose Samples. (2025, August 9). ResearchGate.
- Low efficacy of Amiprilose Hydrochloride in cell culture experiments. (n.d.). Benchchem.
- Amine hydrochloride. (n.d.). Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-METHOXYPHENYL)-2-PHENYLETHYLAMINE HYDROCHLORIDE CAS#: 21998-49-2 [m.chemicalbook.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. scientificbio.com [scientificbio.com]
- 8. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 9. blog.alphalifetech.com [blog.alphalifetech.com]
- 10. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. PH adjustment: Significance and symbolism [wisdomlib.org]
Technical Note: Utilizing 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride as a Reference Standard in Mass Spectrometry
An Application Guide for Researchers and Scientists
Abstract: This document provides a detailed guide for the use of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride as a reference standard in mass spectrometry (MS). The protocols and methodologies outlined herein are designed for researchers, analytical scientists, and drug development professionals who require accurate and reproducible qualitative and quantitative analyses. We will explore the fundamental principles of reference standards, provide detailed experimental protocols for LC-MS/MS applications, and discuss the causality behind experimental choices to ensure scientific integrity and the generation of reliable, defensible data.
Introduction: The Imperative for Accuracy in Analytical Science
In fields ranging from pharmaceutical development to neuroscience and forensic toxicology, the accuracy and reliability of analytical measurements are paramount.[1] Mass spectrometry, prized for its sensitivity and specificity, is a cornerstone of modern analytical chemistry.[2] However, the data it produces is only as reliable as the benchmarks used for calibration and validation. A reference standard is a highly purified and well-characterized compound that serves as a measurement base, ensuring that analytical results are accurate, consistent, and comparable across different laboratories and instruments.[1][3]
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a phenethylamine derivative that serves as a crucial tool in analytical chemistry.[4][5] Its stable, salt form enhances solubility, making it an ideal candidate for preparing precise standard solutions.[4][5] This guide details its application as a reference standard for instrument calibration, method validation, and the precise quantification of structurally related compounds.
Physicochemical Profile of the Reference Standard
A thorough understanding of the reference standard's properties is the foundation of its effective use. The data below has been consolidated from supplier technical data sheets.
| Property | Value | Source |
| Chemical Name | 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | Internal |
| CAS Number | 21998-49-2 | [4][5] |
| Molecular Formula | C₁₅H₁₇NO·HCl | [4][5] |
| Molecular Weight | 263.77 g/mol | [4][5] |
| Appearance | Off-white solid | [4][5] |
| Purity | ≥ 94% (Note: Always refer to the Certificate of Analysis for lot-specific purity) | [4][5] |
| Storage Conditions | Store at 0 - 8 °C, protected from light and moisture. | [4][5] |
Causality Insight: The hydrochloride salt form is intentionally used to improve the compound's stability and solubility in polar solvents, which is critical for preparing the aqueous-organic mobile phases common in liquid chromatography. Storing the material under specified conditions is essential to prevent degradation, which would compromise its integrity as a reference standard.
The Role of a Reference Standard in a Mass Spectrometry Workflow
The use of a reference standard is not merely a procedural step but a fundamental requirement for a scientifically valid analytical method.[6][7] Its role is multifaceted, ensuring the entire analytical system performs as expected.
-
Instrument Calibration & Performance Verification: Mass spectrometers require routine calibration to ensure mass accuracy.[1] A reference standard with a known molecular weight provides a fixed point to calibrate the mass-to-charge (m/z) scale. Regular analysis of the standard also helps monitor instrument stability and performance over time.[1]
-
Analytical Method Validation: Before a method can be used for routine analysis, it must be validated to prove it is fit for its intended purpose.[6][7] The reference standard is indispensable for establishing key validation parameters, including:
-
Accuracy: How close the measured value is to the true value.[8]
-
Precision: The degree of agreement among repeated measurements.[8]
-
Specificity: The ability to measure the analyte of interest without interference from other compounds.[8]
-
Linearity & Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.[9]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[9]
-
-
Qualitative Identification: In complex mixtures, the identity of a target compound can be confirmed by comparing its chromatographic retention time and mass fragmentation pattern (its "mass spectrum") to that of the reference standard analyzed under identical conditions.[10][11]
-
Quantitative Analysis: For determining the exact amount of a compound in a sample, the reference standard is used to create a calibration curve. The instrument's response to the unknown sample is then compared against this curve to calculate the concentration.[1]
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This section provides a detailed, step-by-step protocol for the quantification of a target analyte in a biological matrix (e.g., human plasma) using 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride as the calibrator.
Objective: To establish a robust and reliable method for quantifying an analyte using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Materials and Reagents
-
Reference Standard: 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (lot-specific purity noted from Certificate of Analysis).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: LC-MS grade Formic Acid or Ammonium Acetate.
-
Analytical Balance: Calibrated, capable of weighing to at least 0.01 mg.
-
Pipettes: Calibrated volumetric pipettes and micropipettes.
-
Glassware: Class A volumetric flasks.
-
Sample Matrix: Blank human plasma (or other relevant matrix).
Workflow Overview
The following diagram illustrates the complete workflow from standard preparation to final data analysis.
Caption: LC-MS/MS quantitation workflow using a reference standard.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Primary Stock (1 mg/mL): Accurately weigh approximately 10 mg of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Causality Insight: An analytical balance is used to minimize weighing errors, which would propagate through all subsequent dilutions.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol. This is your Primary Stock Solution . Store at 2-8°C.
Step 2: Preparation of Calibration Curve (CC) and Quality Control (QC) Standards
-
Working Stock (100 µg/mL): Dilute 1 mL of the Primary Stock to 10 mL with methanol.
-
Spiking Solutions: Perform serial dilutions from the Working Stock to create a series of solutions that will be used to spike into the blank matrix to form the calibration curve and QC samples.
-
Final Concentrations: Spike these solutions into blank plasma to achieve a final calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL. Prepare separate QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL). Causality Insight: QCs are prepared from a separate stock dilution path than the calibrators to provide an independent check on the accuracy of the curve.
Step 3: Sample Preparation (Protein Precipitation)
-
To 50 µL of a plasma sample (blank, CC, QC, or unknown), add 150 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex for 1 minute to precipitate proteins. Causality Insight: Proteins can foul the LC column and MS ion source; precipitation removes the majority of these interferences.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).
Step 4: LC-MS/MS Instrumentation and Data Acquisition
-
Rationale for Parameter Selection: The LC parameters are chosen to achieve good chromatographic separation of the analyte from matrix components, resulting in a sharp, symmetrical peak. MS parameters are optimized by infusing a dilute solution of the reference standard. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are chosen based on the most stable and abundant fragments generated in the collision cell, which for phenethylamines often results from cleavage of the bond between the alpha and beta carbons relative to the amine group.[11]
| LC Parameter | Example Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS Parameter | Example Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 228.1 (Calculated for C₁₅H₁₇NO free base) |
| Product Ion (Q3) | m/z 121.1 (Fragment corresponding to methoxy-benzyl) |
| Collision Energy | Optimized value (e.g., 20 eV) |
Step 5: Data Analysis
-
Integrate the peak area for the analyte in all injections.
-
Construct a calibration curve by plotting the peak area versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak areas from the calibration curve.
-
The calculated concentrations of the QC samples must be within ±15% (±20% at the lowest concentration) of their nominal values for the run to be accepted.
Protocol Trustworthiness: A Self-Validating System
To ensure the integrity of results, each analytical run must be a self-validating system. This is achieved by including a specific set of samples in a defined order. The success of these checks provides confidence in the data obtained from the unknown samples.
Caption: Logical flow of a self-validating analytical batch.
This structure ensures that the system's performance is verified before, during, and after the analysis of unknown samples. If any of the QC checks fail, the data for the unknown samples are considered unreliable.
Conclusion
The disciplined use of a well-characterized reference standard, such as 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, is a non-negotiable requirement for generating high-quality mass spectrometry data. It forms the bedrock of method validation and ongoing performance verification, ensuring that analytical results are accurate, precise, and scientifically sound. The protocols and rationale presented in this guide provide a framework for researchers to develop and implement robust analytical methods, ultimately leading to data that can be trusted for critical decision-making in research and development.
References
-
(+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. PubChem, National Institutes of Health. [Link]
-
2-Phenylethylamine. American Chemical Society. [Link]
-
Showing Compound 2-Phenylethylamine (FDB010580). FooDB. [Link]
-
The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [Link]
-
Standard Reference Materials. National Institute of Standards and Technology (NIST). [Link]
-
Why Mass Spectrometry Reference Standards Ensure Accuracy. IROA Technologies. [Link]
-
Methods for Validating Reference Materials. XRF Scientific. [Link]
-
Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. National Institute of Standards and Technology (NIST). [Link]
-
LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. PubMed. [Link]
-
Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. PubMed Central. [Link]
- Preparation method of 4-methoxy-beta-phenylethylamine.
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
Use of NIST standard reference materials for decisions on performance of analytical chemical methods and laboratories. GovInfo. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
NIST Standard Reference Materials® 2023 Catalog. National Institute of Standards and Technology (NIST). [Link]
-
Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]
-
p-METHOXYAMPHETAMINE. SWGDrug. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]
-
An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis Zone. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
-
PMA HCl (p-Methoxyamphetamine HCl). Cerilliant. [Link]
Sources
- 1. iroatech.com [iroatech.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resources.biomol.com [resources.biomol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols for In-Vivo Evaluation of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in-vivo studies of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a compound belonging to the 1,2-diarylethylamine class of psychoactive substances.[1][2] This guide emphasizes a logical, phased approach to in-vivo characterization, beginning with fundamental toxicological and pharmacokinetic profiling, followed by a battery of behavioral assays to elucidate its psychoactive, motor, and analgesic effects. The protocols provided herein are grounded in established methodologies and are designed to ensure scientific rigor and ethical compliance.
Introduction and Scientific Background
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a member of the 1,2-diarylethylamine chemical class, which includes compounds with diverse pharmacological activities, such as analgesics, antidepressants, and anticonvulsants.[2] Many substances in this class, including the subject compound (often referred to as Methoxphenidine or 2-MeO-diphenidine), are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][3] This mechanism of action is shared with dissociative anesthetics like phencyclidine (PCP) and ketamine, suggesting a similar profile of effects.[3][4] Preliminary studies and anecdotal reports indicate that this compound produces dissociative and hallucinogenic effects.[3][5]
A thorough in-vivo investigation is critical to systematically characterize its pharmacological and toxicological profile. This guide outlines a strategic experimental workflow designed to provide a comprehensive understanding of the compound's effects in living organisms, adhering to the highest standards of scientific integrity and animal welfare.[6][7][8][9]
Known Mechanism of Action
The primary molecular target of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is the NMDA receptor, where it functions as a noncompetitive antagonist.[1] This action is believed to underpin its psychoactive properties. Additionally, it exhibits weaker interactions with dopamine and norepinephrine transporters, which may contribute to its overall pharmacological profile.[2]
Pre-Clinical In-Vivo Experimental Workflow
A tiered approach is recommended to systematically evaluate the in-vivo effects of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This workflow ensures that foundational data on safety and pharmacokinetics are established before proceeding to more complex and resource-intensive behavioral studies.
Caption: Phased approach for in-vivo characterization.
Phase 1: Foundational Assessment
Acute Toxicity and LD50 Estimation
Rationale: The initial step in any in-vivo study of a novel compound is to determine its acute toxicity. This provides critical information on the safety profile and helps establish a dose range for subsequent experiments, minimizing the risk of unintended mortality. The median lethal dose (LD50) is a standardized measure of acute toxicity.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
-
Animal Model: Adult Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females.
-
Housing: Animals should be housed individually with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard chow and water should be available ad libitum.
-
Acclimation: Allow a minimum of 5 days for acclimation to the housing and laboratory conditions.
-
Dosing:
-
Administer 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride orally via gavage. The compound should be dissolved in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Begin with a starting dose below the estimated LD50, based on any available preliminary data or structure-activity relationships.
-
Dose one animal at a time. If the animal survives for 48 hours, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing meaningful behavioral experiments. PK data informs the choice of administration route, dose levels, and the timing of behavioral assessments to coincide with peak brain concentrations. Recent studies have shown that Methoxphenidine (MXP) can rapidly cross the blood-brain barrier.[10]
Protocol: Basic PK Study in Rodents
-
Animal Model: Adult male Wistar rats (250-300g).
-
Administration: Administer a single dose of the compound via the intended experimental route (e.g., intraperitoneal (IP), subcutaneous (SC), or oral (PO)). A low, non-toxic dose determined from the acute toxicity study should be used.
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) post-administration.
-
At each time point, a subset of animals will be euthanized for brain tissue collection.
-
-
Analysis:
-
Process blood to obtain plasma or serum.
-
Homogenize brain tissue.
-
Analyze compound concentrations in plasma/serum and brain homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Interpretation: Plot concentration-time curves for both plasma and brain to determine key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum observed concentration | Indicates peak exposure |
| Tmax | Time to reach Cmax | Guides timing of behavioral tests |
| t1/2 | Elimination half-life | Determines duration of action |
| AUC | Area under the curve | Represents total drug exposure |
| Brain/Plasma Ratio | Relative concentration in brain vs. plasma | Indicates blood-brain barrier penetration |
Phase 2: Behavioral Screening
Once a safe dose range and the compound's pharmacokinetic profile are established, a battery of behavioral tests can be employed to characterize its effects.
Open Field Test
Rationale: The open field test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[11][12] Animals, when placed in a novel, open environment, tend to stay near the walls (thigmotaxis), an anxiety-related behavior. Anxiolytic compounds typically increase exploration of the center of the arena. Stimulant effects are measured by increases in distance traveled, while sedative effects are indicated by decreases.
Protocol:
-
Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape, often made of a non-porous material for easy cleaning.[11] The arena is typically equipped with an overhead camera and video tracking software.
-
Animal Model: Adult male C57BL/6 mice.
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the test.[11][13]
-
Administer the test compound or vehicle at a predetermined time before the test, based on PK data (e.g., 30 minutes prior for IP injection).
-
Gently place the mouse in the center of the open field arena.
-
Record activity for a set duration (e.g., 10-30 minutes).[12]
-
Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.[11][12]
-
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
Fecal boli count: Can be an additional measure of anxiety.[11]
-
Rotarod Test
Rationale: The rotarod test is the gold standard for assessing motor coordination, balance, and motor learning in rodents.[14][15][16][17] NMDA antagonists like ketamine and PCP are known to impair motor function, and this assay can quantify such deficits.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).[16][18]
-
Animal Model: Adult male mice or rats.
-
Training:
-
Habituate the animals to the apparatus for 2-3 days prior to testing.[15]
-
Conduct training trials where animals are placed on the rod at a low, constant speed until they can remain on it for a set duration (e.g., 60 seconds).
-
-
Testing:
-
Administer the test compound or vehicle.
-
At the time of expected peak effect, place the animal on the accelerating rotarod.
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an appropriate inter-trial interval.[18]
-
-
Data Analysis: Compare the latency to fall between the vehicle-treated and compound-treated groups. A decrease in latency indicates impaired motor coordination.
Hot Plate Test
Rationale: The hot plate test is used to evaluate the analgesic properties of a compound, specifically its effects on centrally mediated pain responses.[19][20][21][22] Given that some NMDA antagonists have analgesic effects, this test is relevant for characterizing the compound's full pharmacological profile.
Protocol:
-
Apparatus: A hot plate analgesia meter consisting of a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and an enclosure to keep the animal on the plate.[19][20]
-
Animal Model: Adult male mice.
-
Procedure:
-
Administer the test compound or vehicle.
-
At a predetermined time, place the mouse on the hot plate.
-
Start a timer and observe the animal for nocifensive behaviors, such as paw licking or jumping.[20][21]
-
Record the latency to the first response.
-
A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.
-
-
Data Analysis: An increase in the response latency in the compound-treated group compared to the vehicle group indicates an analgesic effect.
Phase 3: Advanced Neurobehavioral & Mechanistic Studies
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Rationale: PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by NMDA antagonists.[2] This test is highly relevant for compounds with a mechanism of action similar to PCP and ketamine. Studies have shown that MXP disrupts prepulse inhibition.[10]
Caption: NMDA antagonist disruption of sensorimotor gating.
Protocol:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
Animal Model: Adult male rats or mice.
-
Procedure:
-
Place the animal in the holding cylinder and allow for a brief acclimation period with background noise.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
A normal response is a reduced startle in the prepulse-pulse trials compared to the pulse-alone trials.
-
-
Data Analysis: Calculate the percentage of PPI: [%PPI = 100 - ((Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100)]. A reduction in %PPI by the compound indicates a disruption of sensorimotor gating.
Ethical Considerations
All in-vivo experiments must be conducted in strict accordance with ethical guidelines for the care and use of laboratory animals.[6][7][8][9] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Key principles include:
-
Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal use where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize pain and distress.[8]
-
Scientific Justification: The research must have a clear scientific purpose of sufficient potential significance to justify the use of animals.[6]
-
Personnel Training: All personnel involved in animal handling and procedures must be adequately trained.[7]
Conclusion
The experimental design outlined in this guide provides a robust framework for the in-vivo characterization of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. By following a phased approach that progresses from foundational safety and pharmacokinetic studies to a comprehensive battery of behavioral assays, researchers can systematically elucidate the compound's pharmacological profile. This structured methodology ensures the generation of high-quality, reproducible data while adhering to the highest standards of scientific and ethical conduct.
References
-
Critical Review Report: 2-MEO-diphenidine 2-MXP. (2020). World Health Organization. [Link]
-
Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. [Link]
-
Validation, optimization, and quality assessment of a neuro-behavioral in vivo assay for phenotypic high-content evaluation of anesthetics. (2020). Scientific Reports. [Link]
-
Locomotor Activity Test SOP. Portland VA Medical Center. [Link]
-
Shaw, B. J., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. [Link]
-
Lee, H., et al. (2021). Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. British Journal of Pharmacology. [Link]
-
Hot plate test. Panlab | Harvard Apparatus. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]
-
Phenethylamine - Wikipedia. [Link]
-
Orsolini, L., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. [Link]
-
Hot plate test - Wikipedia. [Link]
-
Novel Psychoactive Drugs. Frontiers Research Topic. [Link]
-
Lee, H., et al. (2021). Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. ResearchGate. [Link]
-
Shaw, B. J., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. ResearchGate. [Link]
-
Rotarod test in rats v1. (2020). ResearchGate. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Marietta College. [Link]
-
Koenig, J., et al. (2011). Animal tests for anxiety. In Encyclopedia of behavioral neuroscience. [Link]
-
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. [Link]
-
Herling, S., & Woods, J. H. (1981). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. NIDA Research Monograph. [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2003). Journal of Neuroscience Methods. [Link]
-
How to Use Rotarod to Do Rotarod Test for Mouse and Rats. (2022). BioMed. [Link]
-
2-methoxydiphenidine. Expert Committee on Drug Dependence Information Repository. [Link]
-
Translational In Vivo Assays in Behavioral Biology. (2015). ACS Chemical Neuroscience. [Link]
-
Novel psychoactive substances: What educators need to know. (2017). Drug and Alcohol Dependence. [Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014). JoVE (Journal of Visualized Experiments). [Link]
-
Mazochova, K., et al. (2023). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. Toxicology and Applied Pharmacology. [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. [Link]
-
A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (2023). International Journal of Molecular Sciences. [Link]
-
Rotarod. Mouse Metabolic Phenotyping Centers. [Link]
-
Locomotion test for mice v1. (2024). ResearchGate. [Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). Pharmaceuticals. [Link]
-
Hot plate test – Knowledge and References. Taylor & Francis. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2022). Pharmaceuticals. [Link]
-
Correlating in vivo anaesthetic effects with ex vivo receptor density data supports a GABAergic mechanism of action for propofol, but not for isoflurane. (2001). British Journal of Anaesthesia. [Link]
-
Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
-
Orsolini, L., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. Request PDF. [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2012). American Psychological Association. [Link]
-
Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments. [Link]
-
Phencyclidine - Wikipedia. [Link]
-
Rodent Hot Plate Pain Assay. Maze Engineers - ConductScience. [Link]
-
Ethical considerations in animal studies. (2010). Journal of the Pakistan Medical Association. [Link]
-
Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Bioseb. [Link]
-
2-Phenylethylamine. American Chemical Society. [Link]
-
Webinar: Designing Your In Vivo Studies. (2021). YouTube. [Link]
-
2C-B - Wikipedia. [Link]
-
Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. (2013). Journal of Visualized Experiments. [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-methoxydiphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 7. marietta.edu [marietta.edu]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 13. va.gov [va.gov]
- 14. researchgate.net [researchgate.net]
- 15. biomed-easy.com [biomed-easy.com]
- 16. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 18. mmpc.org [mmpc.org]
- 19. Hot plate test [panlab.com]
- 20. Hot plate test - Wikipedia [en.wikipedia.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. maze.conductscience.com [maze.conductscience.com]
Formulation of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride for Preclinical Animal Studies: Application Notes and Protocols
Abstract
This comprehensive guide provides detailed application notes and protocols for the formulation of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a research compound of interest in neuroscience and pharmaceutical development.[1] Recognizing the limited publicly available formulation data for this specific molecule, this document establishes a framework based on the known physicochemical properties of the parent compound, 2-phenylethylamine hydrochloride, and general principles for formulating amine hydrochloride salts for in vivo research.[2][3] The protocols herein are designed to be robust starting points for researchers, emphasizing the importance of preliminary solubility and stability assessments to ensure accurate and reproducible results in animal studies. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Compound Overview
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a derivative of phenethylamine, a class of compounds known for their activity within the central nervous system as neuromodulators or neurotransmitters.[4] Phenethylamines, including this analog, are often investigated for their potential effects on mood, cognition, and various neurological pathways.[1] The hydrochloride salt form is typically used to enhance the solubility and stability of the parent amine.[1][3] For meaningful and reproducible in vivo studies, the appropriate formulation of this compound is a critical first step. This guide will detail formulation strategies for oral (gavage), intraperitoneal (IP), and intravenous (IV) administration routes, addressing key considerations such as vehicle selection, solubility enhancement, and solution stability.
Physicochemical Properties and Pre-formulation Considerations
While specific experimental data for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is not extensively documented, we can infer key properties from its structure and data from the closely related 2-phenylethylamine hydrochloride.
Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride and Related Compounds
| Property | 2-(4-Methoxyphenyl)-2-phenylethylamine HCl | 2-Phenylethylamine HCl (for comparison) | Source(s) |
| CAS Number | 21998-49-2 | 156-28-5 | [1][5] |
| Molecular Formula | C₁₅H₁₇NO·HCl | C₈H₁₁N·HCl | [1][5] |
| Molecular Weight | 263.77 g/mol | 157.64 g/mol | [1][5] |
| Appearance | Off-white solid | White to off-white crystalline solid/powder | [1][5] |
| Storage | 0 - 8 °C | -20°C | [1][2] |
| Solubility (General) | Hydrochloride salt form enhances solubility. | Soluble in water and alcohol. | [1][3] |
| Solubility (Specific) | Data not available. Preliminary testing is essential. | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |
The Critical Role of Solubility Testing
The first and most crucial step before preparing a dosing formulation is to determine the solubility of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in a range of pharmaceutically acceptable vehicles. This preliminary screen will dictate the most appropriate formulation strategy (e.g., solution, suspension, or co-solvent system).
Stability of Amine Hydrochloride Solutions
Phenylethylamine derivatives in solution can be susceptible to oxidative degradation. This process can be accelerated by exposure to oxygen, light, and trace metal ions. To mitigate degradation and ensure the stability of the prepared formulations, the following practices are strongly recommended:
-
pH Control: Maintaining a slightly acidic pH helps to keep the amine group protonated, which is generally a more stable state.
-
Use of Antioxidants: The inclusion of antioxidants can help to prevent oxidative degradation.
-
Degassing Solvents: Removing dissolved oxygen from aqueous vehicles by sparging with an inert gas (e.g., nitrogen or argon) can significantly improve stability.
-
Light Protection: Preparing and storing solutions in amber vials or under low-light conditions will minimize light-induced degradation.
-
Fresh Preparation: It is always best practice to prepare formulations fresh on the day of the experiment to minimize degradation.[2]
Formulation Development Workflow
The selection of an appropriate formulation strategy is a stepwise process that balances the need for a homogenous and stable preparation with the physiological constraints of the animal model and the intended route of administration.
Sources
Application Notes and Protocols: Investigating 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride belongs to the 1,2-diarylethylamine structural class, a scaffold of significant interest in central nervous system (CNS) drug discovery.[1][2] While public domain data on this specific compound is limited, its structural similarity to known neuroactive agents suggests a high probability of activity at key CNS targets.[3][4][5] Compounds of this class are known to interact with a range of targets, including N-methyl-D-aspartate receptors (NMDAR) and monoamine transporters, making them relevant for investigating conditions like depression, neurodegenerative diseases, and substance use disorders.[6][7][8]
This guide provides a comprehensive framework for the initial characterization and exploration of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. It is designed for researchers aiming to elucidate its pharmacological profile and assess its potential as a CNS therapeutic agent. The protocols outlined below are based on established methodologies for investigating diarylethylamine derivatives.
Predicted Pharmacological Profile based on Structure-Activity Relationships (SAR)
The 1,2-diarylethylamine scaffold is a "privileged structure" in CNS pharmacology, known to produce compounds with diverse activities.[9] The primary targets for this class are often the NMDAR and the monoamine reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][6]
-
N-Methyl-D-Aspartate Receptor (NMDAR): Many 1,2-diarylethylamines, such as diphenidine and methoxphenidine, are known NMDAR antagonists.[1][7] This antagonism is often uncompetitive, meaning the compound blocks the ion channel when it is open.[10] This mechanism is implicated in the dissociative effects of some of these compounds but is also a key target for novel rapid-acting antidepressants.[6][8]
-
Monoamine Transporters (DAT, NET, SERT): Diarylethylamines frequently exhibit inhibitory activity at monoamine transporters.[6][7] The substitution pattern on the aromatic rings significantly influences potency and selectivity. The presence of a 4-methoxy group on one of the phenyl rings in 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride may confer selectivity towards DAT and SERT, a profile often sought for antidepressants or treatments for attention-deficit/hyperactivity disorder. Structure-activity relationship studies have shown that such modifications can fine-tune the interaction with these transporters.[11][12][13]
-
Sigma Receptors (σ1 and σ2): This structural class has also been shown to interact with sigma receptors.[1][14] Sigma-1 receptor ligands are being investigated for a wide range of therapeutic applications, including neuroprotection, cognitive enhancement, and the treatment of depression and anxiety.[15][16]
Given these precedents, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is hypothesized to be a multi-target ligand, potentially acting as an NMDAR antagonist and/or a monoamine reuptake inhibitor. A thorough in vitro and in vivo characterization is essential to confirm these predictions and uncover its therapeutic potential.
Predicted Target Profile
| Potential Target | Predicted Activity | Therapeutic Relevance |
| NMDA Receptor | Uncompetitive Antagonist | Depression, Neuroprotection, Pain |
| Dopamine Transporter (DAT) | Reuptake Inhibitor | Depression, ADHD, Substance Abuse |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | Depression, Anxiety Disorders |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor | Depression, ADHD |
| Sigma-1 Receptor | Ligand (Agonist/Antagonist) | Neuroprotection, Cognition, Anxiety |
Proposed Research Workflow
A systematic approach is crucial to defining the pharmacological profile of a novel compound. The following workflow outlines a logical progression from initial in vitro screening to in vivo behavioral assessment.
Caption: Proposed experimental workflow for characterizing 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Protocols: In Vitro Characterization
Protocol 1: Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
This protocol determines the binding affinity (Ki) of the test compound for the human dopamine, serotonin, and norepinephrine transporters.
1. Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test Compound: 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Binding Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.[17]
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
2. Membrane Preparation:
-
Thaw frozen cell pellets expressing the target transporter on ice.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[17]
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add 50 µL of binding buffer (for total binding) or a high concentration of the respective non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT) to the appropriate wells.
-
Add 50 µL of serially diluted test compound to the experimental wells.
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd value (e.g., ~1-2 nM [³H]WIN 35,428 for DAT).
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (20-50 µg protein/well).
-
Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature).[19]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
1. Materials:
-
HEK293 or COS-7 cells expressing human DAT, SERT, or NET, plated in 96-well plates.[20]
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Test Compound: 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, serially diluted in uptake buffer.
-
Known DAT inhibitor for non-specific uptake control (e.g., nomifensine).[18]
-
On the day of the assay, wash the plated cells once with pre-warmed (37°C) uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells.
-
For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate uptake by adding 50 µL of uptake buffer containing the radiolabeled neurotransmitter (final concentration ~10-20 nM).
-
Incubate at 37°C for a short period (5-15 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
3. Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
Protocols: In Vivo Assessment
Protocol 3: Spontaneous Locomotor Activity Test
This test provides a general assessment of the compound's effects on CNS activity, indicating potential stimulant, depressant, or anxiolytic/anxiogenic properties.[21][22]
1. Animals and Apparatus:
-
Male C57BL/6 or ICR mice.
-
Locomotor activity chambers (e.g., 40 x 40 cm open field boxes) equipped with infrared beams or video tracking software.[23][24]
-
Transport mice to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Administer the test compound or vehicle (e.g., saline, 0.5% Tween 80 in saline) via the desired route (e.g., intraperitoneal - IP, or oral gavage - PO). A typical starting dose might be 10-30 mg/kg.[22]
-
Immediately after dosing, place each mouse individually into the center of a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a duration of 30-60 minutes.
-
Clean the chambers thoroughly with a disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
3. Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Compare key parameters (total distance traveled, rearing counts) between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Illustrative Data Presentation
The following table shows hypothetical results from the initial in vitro screening, illustrating how data can be structured for clear interpretation.
| Assay Type | Target | Result (Ki or IC50, nM) |
| Radioligand Binding | hDAT | 85 |
| hSERT | 150 | |
| hNET | 450 | |
| NMDAR ([³H]MK-801) | 1200 | |
| Sigma-1 (-Pentazocine) | 250 | |
| Neurotransmitter Uptake | hDAT | 110 |
| hSERT | 225 | |
| hNET | 780 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Conclusion and Future Directions
The provided framework offers a robust starting point for the systematic evaluation of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Based on the results of these initial studies, further, more specific investigations can be designed. For instance, if the compound shows potent and selective DAT/SERT inhibition, its antidepressant-like effects could be explored in the forced swim test or tail suspension test. If it demonstrates significant NMDAR antagonism, its potential as a rapid-acting antidepressant or a neuroprotective agent could be investigated in relevant models.[6][8] A comprehensive understanding of its pharmacology, efficacy, and safety profile will be crucial in determining its future as a potential CNS therapeutic.
References
- ProQuest. (n.d.). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists.
- UCSF IACUC. (2024, June). Locomotor Activity/Open Field Test.
- Wallach, J., & Brandt, S. D. (n.d.). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. DRUGZ.
- Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., ... & Adejare, A. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One, 11(6), e0157021.
- Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- PsychonautWiki. (2022, August 4). NMDA receptor antagonist.
- Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
- Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024, January 31). Locomotion test for mice. Protocols.io.
- Request PDF. (n.d.). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances.
- Bar, V., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), 51729.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Wikipedia. (n.d.). Sigma receptor.
- National Institute of Mental Health (NIMH). (n.d.). Diarylethylamine derivates methoxphenidine and its potential therapeutic benefit for the therapy of treatment resistant depression.
- Chem-Impex. (n.d.). Chlorhydrate de 2-(4-méthoxyphényl)-2-phényléthylamine.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Maryanoff, B. E., Nortey, S. O., & Gardocki, J. F. (1984). Structure-activity studies on antidepressant 2,2-diarylethylamines. Journal of Medicinal Chemistry, 27(8), 1067–1071.
- Nervewing. (2023, April 17). Structure-Activity Relations and Synthesis of over 70 new Diarylethylamines (Diphenidine type Dissociatives).
- J&K Scientific. (n.d.). 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride | 21998-49-2.
- PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine.
- ResearchGate. (n.d.). Some typical diarylamine derivatives as drugs.
- Singh, M., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Medicinal Chemistry Letters, 3(4), 303–307.
- Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. In New Psychoactive Substances (pp. 261-304). Springer, Cham.
- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1-12.16.19.
- Kwak, Y. S., et al. (2007). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroimmunomodulation, 14(2), 79–88.
- Tocris Bioscience. (n.d.). Sigma Receptors.
- Maurice, T., & Su, T. P. (2009). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 15(19), 2257–2280.
- Gentles, B. A., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4446–4459.
- Google Patents. (n.d.). Process for the preparation of phenethylamine derivatives.
- Jones, R. S., & Roberts, M. H. (1977). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. British Journal of Pharmacology, 61(2), 191–199.
- American Chemical Society. (2023, May 22). 2-Phenylethylamine.
- Wikipedia. (n.d.). Phenethylamine.
- Cayman Chemical. (n.d.). 2-Phenethylamine (hydrochloride) (CAS 156-28-5).
- Wikipedia. (n.d.). 2C-B.
- FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580).
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Google Patents. (n.d.). Preparation method of 4-methoxy-beta-phenylethylamine.
Sources
- 1. drugz.fr [drugz.fr]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
- 7. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylethylamine derivates methoxphenidine and its potential therapeutic benefit for the therapy of treatment resistant depression — National Institute of Mental Health [nudz.cz]
- 9. researchgate.net [researchgate.net]
- 10. psychonautwiki.org [psychonautwiki.org]
- 11. Structure-activity studies on antidepressant 2,2-diarylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma receptor - Wikipedia [en.wikipedia.org]
- 15. Sigma Receptors [sigmaaldrich.com]
- 16. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. va.gov [va.gov]
- 24. protocols.io [protocols.io]
- 25. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for Novel Analogs of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride: An Application Note and Protocol Guide
Introduction
The 2-(4-methoxyphenyl)-2-phenylethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of a variety of compounds with significant biological activity. Analogs of this structure have garnered considerable interest from researchers, particularly in the fields of neuroscience and drug development, for their potential as antidepressants and anxiolytic agents.[1] The strategic placement of a methoxy group on one of the phenyl rings and the primary amine functionality provide ample opportunities for structural modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide provides detailed synthetic protocols for the preparation of 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride and its analogs, offering researchers a practical resource for accessing this important class of molecules.
The synthetic strategies discussed herein focus on robust and versatile methods, primarily the Leuckart reaction and reductive amination, which allow for the efficient construction of the 2,2-diarylethylamine core. These methods were chosen for their reliability and applicability to a range of substituted starting materials, enabling the generation of diverse analog libraries for biological screening.
Strategic Approaches to the Synthesis of 2,2-Diarylethylamines
The construction of the 2-(4-methoxyphenyl)-2-phenylethylamine backbone can be approached through several key disconnections. The most common and practical strategies involve the formation of the C-N bond at a late stage, typically from a diaryl ketone or a related precursor. Two such powerful methods are the Leuckart reaction and direct reductive amination.
Diagram of Synthetic Strategies
Caption: Overview of synthetic pathways to 2-(4-Methoxyphenyl)-2-phenylethylamine HCl.
Protocol 1: Synthesis via the Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, utilizing ammonium formate or formamide as both the ammonia source and the reducing agent.[1][2][3][4][5] This one-pot procedure is particularly well-suited for the synthesis of primary amines from ketones. The reaction proceeds through the in-situ formation of an imine, which is then reduced by formic acid generated from the decomposition of ammonium formate at elevated temperatures.
Step 1: Leuckart Reaction of 4-Methoxyphenyl Phenyl Ketone
Diagram of the Leuckart Reaction Workflow
Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)-2-phenylethylamine HCl via the Leuckart reaction.
Materials:
-
4-Methoxyphenyl phenyl ketone
-
Ammonium formate
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid solution in diethyl ether (2M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenyl phenyl ketone (1 equivalent) and ammonium formate (5-10 equivalents).
-
Heat the mixture with stirring in a heating mantle to 160-180 °C. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
To the resulting crude N-formyl intermediate, add a solution of concentrated hydrochloric acid (e.g., 6M HCl) and reflux for 4-6 hours to effect hydrolysis.
-
Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution until the pH is above 12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
-
Purify the crude amine by vacuum distillation or column chromatography on silica gel.
-
Dissolve the purified amine in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride as a white to off-white solid.
Expected Yield: 40-60%
Characterization:
-
Melting Point: To be determined and compared with literature values.
-
¹H NMR: Expected signals for aromatic protons, the methoxy group, the benzylic proton, and the ethylamine protons.
-
¹³C NMR: Expected signals for aromatic carbons, the methoxy carbon, the benzylic carbon, and the ethylamine carbons.
-
Mass Spectrometry: Calculation of the exact mass of the protonated molecule [M+H]⁺.
Protocol 2: Synthesis via Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds.[6][7][8][9] This two-step, one-pot process involves the initial formation of an imine from the ketone and an ammonia source, followed by the in-situ reduction of the imine to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation due to its selectivity for the protonated imine over the ketone starting material.[7]
Step 1: Reductive Amination of 4-Methoxyphenyl Phenyl Ketone
Diagram of the Reductive Amination Workflow
Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)-2-phenylethylamine HCl via reductive amination.
Materials:
-
4-Methoxyphenyl phenyl ketone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution in diethyl ether (2M)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-methoxyphenyl phenyl ketone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Perform a standard acid-base workup: acidify the aqueous residue with HCl, wash with an organic solvent to remove unreacted ketone, then basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
-
Form the hydrochloride salt as described in Protocol 1, step 9.
Expected Yield: 60-75%
Characterization: As described in Protocol 1.
Protocol 3: Synthesis via Grignard Reaction with a Nitrile
An alternative approach to the 2,2-diarylethylamine core involves the reaction of a Grignard reagent with a diarylacetonitrile precursor. This method offers a different disconnection strategy, forming a C-C bond to construct the diaryl framework. The subsequent reduction of the nitrile group provides the desired primary amine.
Step 1: Grignard Reaction of 4-Methoxyphenylacetonitrile with Phenylmagnesium Bromide
This step would theoretically involve the addition of phenylmagnesium bromide to 4-methoxyphenylacetonitrile to form a diarylacetonitrile intermediate. However, this reaction is often complicated by the acidity of the α-proton of the nitrile, leading to deprotonation rather than nucleophilic addition. A more viable Grignard-based approach would involve the reaction of a benzyl Grignard reagent with a benzonitrile, or the reaction of a Grignard reagent with a diaryl ketone as a precursor to a tertiary alcohol that can be further converted to the amine. For the direct synthesis of the target scaffold, the reductive amination and Leuckart reaction are generally more reliable.
Comparison of Synthetic Routes
| Feature | Leuckart Reaction | Reductive Amination |
| Starting Material | Diaryl Ketone | Diaryl Ketone |
| Reagents | Ammonium formate | Ammonia source (e.g., NH₄OAc), NaBH₃CN |
| Reaction Conditions | High temperature (160-180 °C) | Mild (0 °C to room temperature) |
| Yield | Moderate (40-60%) | Good to Excellent (60-75%) |
| Advantages | One-pot, inexpensive reagents | Milder conditions, higher yields, broader substrate scope |
| Disadvantages | High temperature, potential for byproducts | Use of toxic cyanoborohydride |
Conclusion
This application note provides detailed protocols for the synthesis of 2-(4-methoxyphenyl)-2-phenylethylamine hydrochloride, a key scaffold for the development of novel CNS-active compounds. The reductive amination protocol is recommended for its milder reaction conditions and generally higher yields. The Leuckart reaction, while requiring higher temperatures, offers a classic and cost-effective alternative. These protocols are designed to be adaptable for the synthesis of a wide range of analogs by simply varying the starting diaryl ketone. The provided workflows and comparative data will aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- Leuckart, R. Ber. Dtsch. Chem. Ges.1885, 18, 2341–2344.
- Wallach, O. Justus Liebigs Ann. Chem.1893, 275, 145-168.
- Patent EP1721889A1: Process for the preparation of phenethylamine deriv
-
Grokipedia. Leuckart reaction. ([Link])
-
Crossley, F. S.; Moore, M. L. STUDIES ON THE LEUCKART REACTION. J. Org. Chem.1944 , 9, 529-536. ([Link])
-
ScienceMadness Wiki. Leuckart reaction. ([Link])
-
Myers, A. G. Reductive Amination. Harvard University. ([Link])
-
Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. ([Link])
-
Organic Chemistry Portal. Reductive Amination. ([Link])
-
PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ([Link])
-
Chem-Station International Edition. Borch Reductive Amination. ([Link])
-
Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. ([Link])
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. ([Link])
- Google Patents. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine. ()
-
FooDB. Showing Compound 2-Phenylethylamine (FDB010580). ([Link])
-
American Chemical Society. 2-Phenylethylamine. ([Link])
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ([Link])
-
MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. ([Link])
Sources
- 1. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
Authored by: Senior Application Scientist
Introduction: Unveiling the Cellular Impact of a Novel Psychoactive Compound
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a substituted phenethylamine, a class of compounds known for their diverse pharmacological activities, including psychoactive and stimulant effects.[1][2][3] As with many novel psychoactive substances, a thorough understanding of its safety profile at the cellular level is paramount for both academic research and potential therapeutic development. Cytotoxicity assays are fundamental in vitro tools that provide critical insights into how a compound affects cell health, proliferation, and viability.[4] These assays are indispensable in the early stages of drug discovery and toxicological assessment to identify potential hazards and elucidate mechanisms of cellular damage.[4]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride using a multi-parametric approach. We will delve into the rationale behind selecting specific cell-based assays, provide step-by-step protocols, and offer guidance on data interpretation. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Given the neuroactive potential of phenethylamines, the human neuroblastoma cell line, SH-SY5Y, is proposed as a relevant cellular model for these studies.[5][6][7] These cells, especially when differentiated, exhibit many characteristics of mature neurons, providing a pertinent system to investigate potential neurotoxicity.[6][7]
A Multi-Faceted Approach to Cytotoxicity Assessment
A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell. Therefore, a battery of assays targeting different cellular processes is essential for a comprehensive understanding of the cytotoxic mechanism. This guide will focus on three widely accepted and complementary assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Assay: To measure membrane integrity by quantifying the release of a cytosolic enzyme.
-
Annexin V/PI Assay: To differentiate between apoptotic and necrotic cell death pathways.
The selection of these assays allows for a tiered evaluation, from general cell health to the specific mode of cell death, providing a more complete picture of the cytotoxic profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the cytotoxicity of the target compound.
Caption: General workflow for cytotoxicity assessment.
Section 1: MTT Assay for Cell Viability
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11][12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[8][9]
Caption: Conversion of MTT to formazan by viable cells.
Protocol: MTT Assay
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (medium with the same concentration of solvent used for the compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
Data Presentation
| Concentration (µM) | Absorbance (OD 570nm) - Replicate 1 | Absorbance (OD 570nm) - Replicate 2 | Absorbance (OD 570nm) - Replicate 3 | Mean Absorbance | % Cell Viability |
| 0 (Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 1 | 1.18 | 1.21 | 1.15 | 1.18 | 94.4 |
| 10 | 0.95 | 0.98 | 0.92 | 0.95 | 76.0 |
| 50 | 0.55 | 0.58 | 0.52 | 0.55 | 44.0 |
| 100 | 0.25 | 0.28 | 0.22 | 0.25 | 20.0 |
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
Section 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle of the Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[13][14] The LDH assay quantitatively measures the amount of LDH released from damaged cells.[[“]] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, and the amount of formazan is proportional to the amount of LDH released.[6]
Caption: Enzymatic cascade in the LDH cytotoxicity assay.
Protocol: LDH Assay
Materials:
-
Supernatants from treated SH-SY5Y cells (from the same experiment as the MTT assay)
-
LDH assay kit (commercially available kits are recommended for consistency)
-
Lysis buffer (often included in the kit, or 1% Triton X-100 in PBS)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from vehicle-treated, healthy cells.
-
Maximum LDH release: Supernatant from cells treated with lysis buffer for 45 minutes before the end of the incubation period.
-
Background: Culture medium without cells.
-
-
Collect Supernatant: After the compound treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction (if applicable): Add 50 µL of stop solution if provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of >600 nm.[16]
Data Presentation
| Concentration (µM) | LDH Release (OD 490nm) - Replicate 1 | LDH Release (OD 490nm) - Replicate 2 | LDH Release (OD 490nm) - Replicate 3 | Mean LDH Release | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 | 0.16 | 0.14 | 0.15 | 0 |
| 1 | 0.18 | 0.19 | 0.17 | 0.18 | 3.5 |
| 10 | 0.35 | 0.38 | 0.32 | 0.35 | 23.5 |
| 50 | 0.65 | 0.68 | 0.62 | 0.65 | 58.8 |
| 100 | 0.95 | 0.98 | 0.92 | 0.95 | 94.1 |
| Max Release | 1.00 | 1.02 | 0.98 | 1.00 | 100 |
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Section 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
Principle of the Assay
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[2]
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.[2]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[2] It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus red.
By using both stains, we can differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (less common)
Caption: Differentiation of cell populations with Annexin V/PI.
Protocol: Annexin V/PI Assay
Materials:
-
Treated SH-SY5Y cells (grown in 6-well plates for sufficient cell numbers)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment, harvest the cells (including any floating cells in the medium). Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation
The results are typically presented as quadrant plots from the flow cytometer, quantifying the percentage of cells in each population.
| Treatment | % Live Cells (Q3: Ann V- / PI-) | % Early Apoptotic (Q4: Ann V+ / PI-) | % Late Apoptotic/Necrotic (Q2: Ann V+ / PI+) | % Necrotic (Q1: Ann V- / PI+) |
| Control | 95.2 | 2.5 | 1.8 | 0.5 |
| Compound (50 µM) | 40.1 | 35.6 | 22.3 | 2.0 |
| Compound (100 µM) | 15.8 | 45.2 | 36.5 | 2.5 |
Conclusion and Interpretation
By integrating the data from these three assays, a comprehensive cytotoxic profile of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride can be established. For instance, a dose-dependent decrease in MTT signal, coupled with an increase in LDH release and a higher percentage of Annexin V-positive cells, would strongly suggest that the compound induces cell death through a mechanism involving loss of metabolic activity, membrane rupture, and apoptosis.
These application notes provide a robust starting point for the cytotoxic evaluation of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Researchers should optimize these protocols for their specific experimental conditions and consider follow-up assays to further elucidate specific molecular pathways of toxicity, such as caspase activation or mitochondrial membrane potential assays, based on these initial findings.
References
- Asanuma, M., et al. (2020). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. Forensic Toxicology.
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
Wikipedia. (2023). Phenethylamine. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
- Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals.
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Wikipedia. (2023). 2C-B. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytokinin Antagonist Activity of Substituted Phenethylamines in Plant Cell Culture. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
PubMed. (2019). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2C-B - Wikipedia [en.wikipedia.org]
- 15. consensus.app [consensus.app]
- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
Troubleshooting & Optimization
improving peak resolution of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in chromatography
Welcome to the technical support center for the chromatographic analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond generic advice to offer a scientifically grounded approach to achieving optimal peak resolution for this specific compound.
Introduction
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a versatile compound with applications in pharmaceutical development and neuroscience research.[1] Its basic nature, stemming from the primary amine group, presents a common challenge in reversed-phase chromatography: poor peak shape, particularly tailing. This guide will provide a structured approach to diagnosing and resolving these issues, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Q1: Why is my peak for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride tailing?
A1: Peak tailing for basic compounds like this is often caused by secondary interactions between the protonated amine group and ionized residual silanol groups on the surface of silica-based stationary phases.[2] At mid-range pH, these silanols are deprotonated (negatively charged) and electrostatically interact with the positively charged analyte, leading to a distorted peak shape.
Q2: What is the quickest way to improve my peak shape?
A2: Adjusting the mobile phase pH is often the most effective initial step. Lowering the pH to below 3 will protonate the silanol groups, minimizing the unwanted ionic interactions.[2][3] Alternatively, using a high pH (above 8) will neutralize the amine, but this requires a pH-stable column.[4]
Q3: Can I use mobile phase additives to improve resolution?
A3: Yes, small basic additives like triethylamine (TEA) can be very effective. TEA acts as a competing base, binding to the active silanol sites and masking them from your analyte. However, with modern high-purity silica columns, their use is becoming less necessary.[5][3]
Q4: My resolution is still poor even after adjusting the pH. What else can I do?
A4: Poor resolution can also stem from issues other than peak tailing, such as insufficient separation between your analyte and other components. In this case, you may need to optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), change the column chemistry, or adjust the temperature.
Q5: Is chiral separation possible for this compound?
A5: Yes, 2-(4-Methoxyphenyl)-2-phenylethylamine is a chiral compound. Chiral separation is achievable using specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs are commonly used for the separation of amine enantiomers.[6][7] Mobile phase additives can also play a significant role in optimizing chiral separations.[6][7][8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving peak resolution issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. The asymmetry factor or tailing factor is a quantitative measure of this distortion.
Root Cause Analysis
The primary cause of tailing for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is the interaction with surface silanols on the stationary phase.
Caption: Mechanism of Peak Tailing for Basic Analytes.
Troubleshooting Workflow
Caption: Systematic Workflow for Troubleshooting Peak Resolution.
Step-by-Step Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Low pH Mobile Phase:
-
Prepare your aqueous mobile phase component (e.g., water or a buffer like phosphate).
-
Add a small amount of a suitable acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to bring the pH below 3.[2]
-
Mix with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
Preparation of High pH Mobile Phase (Requires a pH-stable column):
-
Use a buffer system suitable for high pH, such as ammonium bicarbonate or ammonium hydroxide, to adjust the aqueous phase to a pH greater than 8.
-
Ensure your column is specified for high pH stability to prevent degradation of the stationary phase.
-
Mix with the organic modifier and equilibrate the column thoroughly.
-
Protocol 2: Using a Competing Base
-
Preparation of Mobile Phase with Triethylamine (TEA):
-
To your premixed mobile phase, add triethylamine to a final concentration of 0.1% (v/v).
-
TEA is a strong base and can be effective at masking silanol interactions.[4]
-
Be aware that TEA can sometimes suppress MS signals if using LC-MS.
-
Data-Driven Decisions: Impact of Mobile Phase pH and Additives
| Parameter | Condition | Expected Outcome on Peak Shape | Rationale |
| Mobile Phase pH | pH < 3 | Significant Improvement | Protonates silanol groups, reducing ionic interactions.[2][3] |
| pH 3-7 | Poor (Tailing) | Both analyte and silanols are ionized, leading to strong secondary interactions.[4] | |
| pH > 8 | Significant Improvement | The amine analyte is in its neutral form.[4] | |
| Mobile Phase Additive | 0.1% TEA | Good Improvement | TEA competes with the analyte for active silanol sites. |
Issue 2: Insufficient Resolution Between Peaks
Even with a symmetrical peak shape, you may still have co-eluting peaks.
Strategies for Improving Selectivity
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of your separation due to their different solvent properties.
-
-
Change Column Chemistry:
-
If you are using a standard C18 column, consider a column with a different stationary phase, such as C8, phenyl, or a polar-embedded phase.[9] These can offer different selectivities for your compound and any impurities.
-
For basic compounds, columns with high-purity silica and robust end-capping are highly recommended to minimize tailing.[2][10]
-
-
Adjust Column Temperature:
-
Increasing the column temperature can decrease viscosity and improve mass transfer, often leading to sharper peaks and potentially altered selectivity.
-
Issue 3: Chiral Separation Challenges
For the separation of the enantiomers of 2-(4-Methoxyphenyl)-2-phenylethylamine, a chiral stationary phase (CSP) is necessary.
Key Considerations for Chiral Method Development
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for separating chiral amines.[6][7]
-
Mobile Phase: Chiral separations are often performed in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase will depend on the specific CSP.
-
Additives: Acidic or basic additives can dramatically affect the enantioselectivity.[6][7][8] For amine enantiomers, basic additives like diethylamine (DEA) or ethylenediamine (EDA) are often used in normal-phase or polar organic modes. In reversed-phase, acidic additives may be employed.
Concluding Remarks
Achieving optimal peak resolution for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a systematic process. By understanding the underlying chemical interactions and methodically addressing potential issues, from peak tailing to insufficient selectivity, you can develop a robust and reliable chromatographic method. Always begin by ensuring a good peak shape, as this is fundamental to achieving good resolution.
References
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv.
- Troubleshooting Peak Shape Problems in HPLC.
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliph
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. SCION Instruments.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
- 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride. Chem-Impex.
- Why it matters and how to get good peak shape. Agilent.
- Chiral separation of 1-Phenylethylamine enantiomers. Sigma-Aldrich.
- Effect of pH on LC-MS Analysis of Amines.
- Chiral separation of 1-Phenylethylamine enantiomers. Sigma-Aldrich.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labcompare.com [labcompare.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Degradation of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride in Solution
Welcome to the technical support center for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the degradation of this compound in solution. We will explore the potential degradation pathways, provide troubleshooting guides for common stability issues, and offer detailed experimental protocols to ensure the integrity of your experiments.
Introduction to Stability Challenges
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a valuable compound in pharmaceutical research, often explored for its potential therapeutic applications.[1][2] As with many amine hydrochloride salts, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results.[3][4] Degradation can not only lead to a loss of the active compound but also introduce impurities that may have unintended biological effects or interfere with analytical measurements.[5][6]
This guide is built on the principles of forced degradation studies, a practice used in the pharmaceutical industry to understand how a drug substance behaves under stress conditions.[5][6][7][8] By understanding the potential degradation pathways, we can proactively design experiments and formulations that minimize degradation and ensure the reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in solution?
A1: The primary factors influencing the stability of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in solution are pH, exposure to light (photodegradation), temperature, and the presence of oxidizing agents. Amine hydrochlorides in aqueous solutions can be susceptible to hydrolysis and oxidation.[7][9]
Q2: I'm observing a change in the color of my stock solution over time. What could be the cause?
A2: A change in color, such as yellowing, is often an indicator of degradation, particularly oxidative degradation or the formation of chromophoric impurities.[7] This can be accelerated by exposure to light and air. It is crucial to investigate the cause using analytical techniques like HPLC-UV to identify any new peaks corresponding to degradation products.
Q3: My compound seems to be precipitating out of solution. What should I do?
A3: Precipitation could be due to several factors, including changes in pH, temperature, or solvent composition. The hydrochloride salt form generally enhances aqueous solubility.[1][2] However, if the pH of the solution increases, the free base form of the amine may precipitate, as it is typically less water-soluble. Verify the pH of your solution and ensure it is maintained in the acidic range where the hydrochloride salt is stable.
Q4: How should I properly store my stock solutions of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride?
A4: To minimize degradation, stock solutions should be stored at low temperatures (2-8°C), protected from light using amber vials or by wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and exposure to air.[1] For long-term storage, consider storing aliquots at -20°C or below to minimize freeze-thaw cycles.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation of the parent compound. | 1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature and protected from light. 2. Check Solution pH: The pH should be maintained in the acidic range to ensure the stability of the hydrochloride salt. 3. Analyze for Degradants: Use a stability-indicating HPLC method to quantify the parent compound and identify any degradation products. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures. 2. Perform Forced Degradation: Conduct forced degradation studies (see protocol below) to intentionally generate degradants and confirm their retention times. This helps in building a degradation profile.[5][10] |
| Inconsistent Results Between Experiments | Variable degradation due to inconsistent handling. | 1. Standardize Solution Preparation: Ensure consistent pH, solvent, and concentration for all experiments. 2. Minimize Exposure to Stress: Prepare fresh solutions for each experiment or use freshly thawed aliquots. Avoid leaving solutions at room temperature or exposed to light for extended periods. |
Understanding Potential Degradation Pathways
While specific degradation pathways for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride are not extensively documented, we can infer likely pathways based on the degradation of similar molecules like 2-phenylethylamine.[11][12][13][14] The primary routes of degradation are likely to be oxidation and hydrolysis.
Oxidative Degradation
Amines are susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or the presence of oxidizing agents.[7] For 2-(4-Methoxyphenyl)-2-phenylethylamine, oxidation could lead to the formation of an imine, which can then be hydrolyzed to a ketone and ammonia.
Diagram: Potential Oxidative Degradation Pathway
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride experiments
Technical Support Center: 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. Inconsistent experimental results can be a significant roadblock in research and development, consuming valuable time and resources. The goal of this document is to provide a framework for systematic troubleshooting, grounded in chemical principles and practical field experience. We will move beyond simple procedural lists to explore the causality behind common experimental challenges, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the handling, properties, and analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Q1: What is the appearance and stability of this compound? A1: 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is typically an off-white to white solid.[1][2] The hydrochloride salt form significantly enhances its stability and solubility in aqueous solutions compared to the free base.[1][2][3] For long-term storage, it is recommended to keep the compound at 0-8°C.[1][4]
Q2: The compound appears clumpy or "wet." Is this normal? A2: This may indicate moisture absorption. Amine hydrochloride salts can be hygroscopic, meaning they attract and hold water molecules from the atmosphere.[5][6][7] This can affect accurate weighing and may introduce water into sensitive reactions. It is crucial to handle the compound in a dry environment, such as a glove box or under an inert atmosphere, especially for moisture-sensitive applications.[8]
Q3: Why am I seeing different results from the same synthesis protocol? A3: Inconsistent results often stem from subtle variations in reaction conditions. Key factors include reagent purity (especially solvents and starting materials), atmospheric moisture, reaction temperature control, and the efficiency of the workup and purification. This guide will delve into these factors in detail.
Q4: Is this compound chiral? How do I separate the enantiomers? A4: Yes, the carbon atom attached to the two aryl groups and the ethylamine moiety is a chiral center. Therefore, the compound exists as a pair of enantiomers. Separating these enantiomers is critical as they can have different pharmacological properties.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation.[9][10][11] Polysaccharide-based CSPs are often a good starting point for method development.[9]
Section 2: Troubleshooting Synthesis and Purification
Inconsistencies during the synthesis and purification stages are the most common source of divergent results. Below, we address specific problems you may encounter.
Low Yield or Incomplete Reaction
Q: My reaction yield is consistently below 50%, and TLC/LC-MS analysis shows significant amounts of unreacted starting material. What are the likely causes?
A: This is a classic problem that can be diagnosed by examining three key areas: Reagent Integrity, Reaction Conditions, and Potential Side Reactions.
Causality: The synthesis of 2-(4-methoxyphenyl)-2-phenylethylamine typically involves a reductive amination pathway, starting from a ketone precursor. The success of this reaction is highly dependent on the formation of an imine/enamine intermediate and its subsequent reduction. Each step is sensitive to specific parameters.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Workflow for Low Reaction Yield.
Detailed Action Plan:
-
Reagent & Solvent Quality:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture. Use a freshly opened bottle or a properly stored reagent. An older, improperly stored reagent will have reduced activity, leading to an incomplete reaction.
-
Solvents: Use anhydrous grade solvents. Water competes with the ketone for reaction with the amine and can also decompose the reducing agent. A typical procedure may use methanol or dichloromethane.[12][13]
-
Amine Source: If using ammonium acetate as the ammonia source, ensure it is dry and free-flowing.[12]
-
-
Reaction Conditions:
-
pH Control: Imine formation is catalyzed by mild acid. The optimal pH for most reductive aminations is between 5 and 6. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. Acetic acid is often added to buffer the reaction.
-
Temperature: While many reductive aminations run well at room temperature, some sterically hindered ketones may require gentle heating (40-50°C). However, excessive heat can lead to side reactions.
-
Issues with Product Isolation and Salt Formation
Q: After quenching the reaction, I have trouble extracting my product. I'm either getting severe emulsions or low recovery from the organic layer. What's wrong?
A: This points to problems with the acid-base workup, which is critical for separating the amine product.
Causality: The product is an amine, which is basic. To extract it into an organic solvent (like dichloromethane or ethyl acetate), it must be in its neutral, "free base" form.[14] If any of the amine is protonated (as an ammonium salt), it will remain in the aqueous layer, leading to low recovery.[14]
Protocol: Standard Acid-Base Extraction
-
Quench: After the reaction is complete, carefully quench any remaining reducing agent with water or dilute acid.
-
Basify: Add a strong base, such as 1-2 M sodium hydroxide (NaOH) solution, to the aqueous mixture.[12] Monitor the pH with a pH strip or meter, ensuring it is >10. This deprotonates the amine hydrochloride, converting it to the water-insoluble free base.
-
Extract: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., dichloromethane).[12][13] Combine the organic layers.
-
Wash & Dry: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]
-
Filter & Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude free base, which is often an oil.[12]
Q: When I try to form the hydrochloride salt by adding HCl, I get a sticky oil or gum instead of a crystalline solid. How can I induce crystallization?
A: Oiling out during salt formation is common and usually relates to purity, solvent choice, or the rate of precipitation.
Causality: Crystallization requires the ordered arrangement of molecules into a lattice. Impurities disrupt this process. Furthermore, if precipitation is too rapid, molecules don't have time to align, resulting in an amorphous, oily solid. The choice of solvent is also critical; the free base should be soluble, but the hydrochloride salt should be sparingly soluble.
Workflow for HCl Salt Formation
Caption: Decision and Action Diagram for Hydrochloride Salt Crystallization.
Troubleshooting Steps for Crystallization:
-
Purity First: Ensure the amine free base is as pure as possible before attempting salt formation. If necessary, perform column chromatography on the crude oil.
-
Solvent System: Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. The amine free base is soluble, while the hydrochloride salt crashes out.
-
Slow Addition: Add the HCl solution (e.g., 2.0 M HCl in diethyl ether) slowly and dropwise with vigorous stirring. Rapid addition promotes oiling.
-
Induce Crystallization: If an oil forms, try the following:
-
Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod. This creates nucleation sites.
-
Seeding: If you have a small amount of solid material from a previous batch, add a single speck (a "seed crystal") to the solution.
-
Trituration: Add a poor solvent (an "anti-solvent") like heptane or hexane dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly. This process is known as trituration.
-
Patience: Cool the solution slowly to 0-4°C and allow it to stand, sometimes for several hours or overnight.
-
Section 3: Troubleshooting Analytical & Characterization Issues
Even with a solid product in hand, analytical data can be inconsistent.
Inconsistent Spectroscopic Data (NMR/MS)
Q: My ¹H NMR spectrum has broad peaks, or the integrations don't match the expected structure. What could be the issue?
A: Broad peaks in the NMR of an amine or its salt are common and can be attributed to several factors.
| Problem | Potential Cause | Explanation & Solution |
| Broad N-H peaks | Proton exchange | The protons on the nitrogen (-NH₃⁺) can exchange with residual water or among themselves at a rate that is on the NMR timescale, causing broadening. Solution: Add a drop of D₂O to the NMR tube; the N-H protons will exchange with deuterium and the peak will disappear.[15] |
| Slightly broad aromatic/aliphatic peaks | Presence of both free base and salt | If the conversion to the hydrochloride salt is incomplete, you may have a mixture. The two species can be in equilibrium, leading to peak broadening. Solution: Ensure complete conversion to the salt by adding a slight excess of HCl, or convert the sample back to the free base for cleaner analysis. |
| Poorly resolved multiplets | Low sample purity | Impurities can overlap with your product signals, making them appear broad or poorly resolved. Solution: Re-purify the sample. Check for residual solvents like ethyl acetate or dichloromethane. |
| Paramagnetic impurities | Trace metals | Trace amounts of paramagnetic metals can cause significant line broadening. Solution: This is less common but can be resolved by passing a solution of the compound through a small plug of silica or celite. |
Q: My mass spectrometry results are confusing. I expect a molecular weight of 263.77 (for the salt), but I'm seeing a peak at m/z 228. What does this mean?
A: This is expected behavior for mass spectrometry of an amine salt.
Causality: Techniques like electrospray ionization (ESI) mass spectrometry analyze ions in the gas phase. The hydrochloride salt (R-NH₃⁺Cl⁻) is non-volatile. In the spectrometer, the salt dissociates, and the instrument detects the protonated free base, [M+H]⁺.
-
Free Base (C₁₅H₁₇NO): Molecular Weight = 227.30 g/mol
-
Protonated Free Base ([C₁₅H₁₇NO + H]⁺): m/z = 228.31
-
Hydrochloride Salt (C₁₅H₁₇NO·HCl): Molecular Weight = 263.77 g/mol
Therefore, observing a prominent ion at m/z ≈ 228 is the correct result for the protonated molecule and confirms the mass of your target amine.
Purity & Enantiomeric Separation Problems (HPLC)
Q: I am trying to separate the enantiomers on a chiral column, but I only see one broad peak or two poorly resolved peaks. How can I improve the separation?
A: Chiral separations are highly sensitive to the mobile phase composition, especially the organic modifier and additives.[16][17]
Causality: Enantiomeric separation on a chiral stationary phase (CSP) relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the column. The stability of these complexes, and thus the separation (resolution), is profoundly influenced by the mobile phase. For basic analytes like amines, peak shape is often a major challenge due to interactions with residual acidic silanols on the silica support.[9]
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP, such as one derivatized with amylose or cellulose phenylcarbamates. These are known to be effective for a broad range of racemates, including primary amines.[9]
-
Mobile Phase:
-
Normal Phase: A typical starting point is a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Vary the ratio from 95/5 to 80/20.
-
Additive is Key: For basic analytes, peak tailing is common. To obtain sharp, symmetrical peaks and improve resolution, a basic additive is required. Add 0.1% to 0.2% diethylamine (DEA) or butylamine (BA) to the mobile phase.[9] This additive competes with the analyte for active sites on the column, improving peak shape.
-
-
Optimization:
-
Flow Rate: Start at 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: Column temperature can affect selectivity. Test at ambient, 30°C, and 40°C.
-
Modifier: Small changes in the alcohol modifier (e.g., switching from IPA to ethanol) can have a large impact on selectivity.
-
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Column | Chiralpak® IA, IB, or IC | Screen different polysaccharide or cyclofructan-based CSPs.[9] |
| Mobile Phase | n-Hexane / Isopropanol (90:10) + 0.1% DEA | Vary alcohol percentage (5-25%). Try ethanol as an alternative modifier. |
| Flow Rate | 1.0 mL/min | Adjust between 0.5 - 1.5 mL/min to balance resolution and run time. |
| Detection | UV at 220 nm or 254 nm | Select a wavelength with good absorbance for the analyte. |
References
-
Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. National Institutes of Health. [Link]
-
Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. PrepChem.com. [Link]
-
Effect of diethylamine proportion on separation on Chiralpak AD-H and... ResearchGate. [Link]
-
2-Methoxyphenethylamine. PubChem. [Link]
- Process for the preparation of phenethylamine derivatives.
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Human Metabolome Database. [Link]
-
Polymorphic changes of thiamine hydrochloride during granulation and tableting. PubMed. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. [Link]
-
The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. [Link]
-
How do you handle hygroscopic salts?. HepatoChem. [Link]
-
1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... ResearchGate. [Link]
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]
-
PROPERTIES OF SALTS. FCT EMIS. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]
-
2-Phenylethylamine. American Chemical Society. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
-
Design and synthesis of 2-(2,2-diarylethyl)-cyclamine derivatives as M3 receptor antagonists and functional evaluation on COPD. PubMed. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]
-
Hygroscopy. Wikipedia. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 6. fctemis.org [fctemis.org]
- 7. Hygroscopy - Wikipedia [en.wikipedia.org]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Optimizing Dosage of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride for Behavioral Studies
Welcome to the technical support center for the novel psychoactive compound, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for establishing optimal dosages in preclinical behavioral studies. The following sections offer a blend of foundational knowledge, step-by-step protocols, and troubleshooting advice to ensure the scientific integrity and reproducibility of your research.
Section 1: Foundational Knowledge & Initial Considerations
1.1 Pharmacological Profile of Substituted Phenethylamines
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride belongs to the broad class of substituted phenethylamines. This class of organic compounds is characterized by a phenethylamine backbone, which can be modified by substituting one or more hydrogen atoms in the core structure.[1][2] These structural modifications lead to a wide range of psychoactive effects.[1][2]
Substituted phenethylamines can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants, among other effects.[1][2] Their primary mechanism of action often involves modulating monoamine neurotransmission by interacting with transporters and receptors for dopamine, norepinephrine, and serotonin.[3][4][5] For instance, many phenethylamines are known to be agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which is often associated with hallucinogenic effects.[3]
Given the structural similarity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride to other compounds in this class, it is plausible that it will exhibit psychoactive properties. Preliminary research suggests its potential as a therapeutic agent for mood disorders and as a tool for studying neurotransmitter systems.[6][7] Therefore, a systematic approach to dosage optimization is crucial to accurately characterize its behavioral effects.
1.2 The Importance of Dose-Response Relationship
Establishing a clear dose-response relationship is a fundamental principle in pharmacology and toxicology.[8] It describes how the magnitude of a drug's effect changes with different dose levels. This relationship is critical for identifying the minimum effective dose (MED) and the maximum tolerated dose (MTD), which are essential for designing safe and informative subsequent studies.[9] The dose-response curve is not always linear and can be influenced by factors such as absorption, distribution, metabolism, and elimination of the compound.[8] In behavioral studies, this can manifest as a U-shaped or inverted U-shaped curve, where low and high doses may produce different or even opposite effects.[10]
1.3 Ethical Considerations and Regulatory Compliance
All animal studies must be conducted in accordance with institutional and national guidelines for the humane treatment of laboratory animals.[11] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[11] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering. Dose range-finding studies are an important part of this, as they help to avoid the use of unnecessarily high doses in later, more extensive studies.[9]
Section 2: The Dosage Optimization Workflow
This section outlines a systematic, multi-stage process for determining the optimal dosage of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride for your specific behavioral assays.
Diagram: Dosage Optimization Workflow
Caption: A stepwise workflow for dosage optimization.
2.1 Phase 1: Preliminary Assessments
2.1.1 Literature Review and In Silico Prediction
Before initiating any in vivo work, a thorough review of existing literature on structurally similar compounds is essential. This can provide insights into potential mechanisms of action, effective dose ranges, and possible toxicities. In silico modeling can also be used to predict pharmacokinetic and pharmacodynamic properties.
2.1.2 Acute Toxicity and Dose Range Finding (DRF) Studies
DRF studies are the first step in in vivo testing and are crucial for establishing a safe dosing range.[9] These studies help determine the MTD, which is the highest dose that can be administered without causing severe toxicity.[9][12]
Experimental Protocol: Acute Dose Range Finding
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).[9]
-
Group Allocation: Use a small number of animals per group (e.g., n=3-5).[13]
-
Dose Selection: Based on literature and in silico data, select a range of doses. A common approach is to use a dose escalation design with logarithmic or semi-logarithmic spacing (e.g., 1, 3, 10, 30, 100 mg/kg).[9]
-
Administration: Administer the compound via the intended route for behavioral studies (e.g., intraperitoneal, subcutaneous, or oral).
-
Observation: Closely monitor animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 24-48 hours).[13] Record observations such as changes in posture, activity, breathing, and any signs of distress.[14]
-
Endpoint: The MTD is typically defined as the highest dose that does not produce overt signs of toxicity or more than a 10-20% reduction in body weight.[13]
2.1.3 Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing meaningful behavioral experiments.[8][15] PK studies will help determine the time to maximum plasma concentration (Tmax) and the half-life (t1/2) of the drug. This information is vital for selecting the appropriate time to conduct behavioral testing after drug administration. Studies on similar phenylethylamine derivatives have shown that they can readily cross the blood-brain barrier.[16]
2.2 Phase 2: Behavioral Screening
Once a safe dose range has been established, the next step is to screen for behavioral effects using a battery of tests.[17] It is recommended to start with a broad screening to identify the primary behavioral domains affected by the compound.
2.2.1 Open Field Test (OFT)
The OFT is a fundamental assay for assessing general locomotor activity, exploration, and anxiety-like behavior.[18][19] It is essential to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects at different doses.
Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape.[20]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[19][20]
-
Procedure:
-
Administer the vehicle or a specific dose of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
-
At a predetermined time (based on PK data, if available, or typically 30 minutes post-injection), place the animal in the center of the open field.[18]
-
Record the animal's activity for a set duration (e.g., 15-60 minutes) using an automated tracking system.[20]
-
-
Parameters Measured:
2.2.2 Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[21][22][23][24][25] It is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.[23][25]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[22][23][25]
-
Acclimation: Similar to the OFT, acclimate animals to the testing room.[23][25]
-
Procedure:
-
Parameters Measured:
2.2.3 Novel Object Recognition (NOR) Test
The NOR test is used to evaluate learning and memory, specifically recognition memory.[26][27][28][29] It relies on the innate tendency of rodents to explore novel objects more than familiar ones.[28][29]
Experimental Protocol: Novel Object Recognition
-
Apparatus: An open field arena.[26]
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period on the day before the test.[26][28]
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 10 minutes).[27][28]
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.[26][27]
-
-
Parameters Measured:
-
Time spent exploring the novel object versus the familiar object.
-
A discrimination index is often calculated to quantify recognition memory.[28]
-
2.3 Phase 3: Dose Refinement and Chronic Studies
2.3.1 Dose-Response Curve Generation
Based on the results from the behavioral screening, select the most relevant behavioral assays and conduct a full dose-response study. This involves testing a wider range of doses to construct a dose-response curve for the observed effects.
2.3.2 Chronic Dosing and Tolerance Assessment
For studies investigating the long-term effects of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, it is important to assess whether tolerance or sensitization develops with repeated administration.[30][31] This involves administering the compound daily for a specific period (e.g., 7-14 days) and periodically re-testing the behavioral effects.
Section 3: Troubleshooting and FAQs
Q1: My compound seems to have no effect at the doses I've tested. What should I do?
-
A1:
-
Re-evaluate the dose range: It's possible the effective doses are higher than those tested. However, be cautious about escalating to doses that may induce toxicity. Refer back to your DRF study.
-
Check the route of administration and timing: Ensure the compound is being administered correctly and that behavioral testing is being conducted at an appropriate time point relative to Tmax. If PK data is unavailable, you may need to test different time points post-administration.
-
Consider the vehicle: Ensure the compound is fully dissolved or suspended in the vehicle and that the vehicle itself is not producing any behavioral effects.
-
Metabolism: The compound may be rapidly metabolized. Consider co-administration with a metabolic inhibitor if scientifically justified and ethically approved.
-
Q2: I'm seeing a high degree of variability in my behavioral data. How can I reduce this?
-
A2:
-
Standardize procedures: Ensure all experimental procedures, including animal handling, injection timing, and testing conditions (e.g., lighting, noise levels), are consistent across all animals and groups.[23]
-
Habituation: Adequate habituation of the animals to the testing environment is crucial to reduce stress-induced variability.[23][25]
-
Experimenter blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias.[21]
-
Increase sample size: If variability remains high, a larger number of animals per group may be necessary to achieve statistical power.
-
Q3: The effects of the compound seem to change with repeated testing. What does this mean?
-
A3: This could indicate the development of tolerance (a decreased effect with repeated administration) or sensitization (an increased effect).[30][32] This is an important finding in itself and should be investigated further with a dedicated chronic dosing study.
Q4: How do I differentiate between a primary effect on anxiety and a confounding effect on locomotor activity in the Elevated Plus Maze?
-
A4: This is a common challenge. A decrease in open arm exploration could be due to increased anxiety or a general reduction in movement (sedation). To disentangle these, it's essential to analyze the EPM data in conjunction with data from the Open Field Test.
-
If the total distance traveled in the OFT is also decreased, the EPM results may be confounded by sedative effects.
-
If locomotor activity in the OFT is unchanged or increased, a decrease in open arm time in the EPM is more likely to reflect an anxiogenic effect.
-
Q5: What are the key differences between acute and chronic dosing studies?
-
A5:
-
Acute studies involve a single administration of the drug to assess its immediate effects.[31] They are useful for initial characterization and dose-range finding.
-
Chronic studies involve repeated administration over a longer period to evaluate long-term effects, including tolerance, sensitization, and potential toxicity with prolonged exposure.[30][33] The design of chronic studies is often more complex and requires careful consideration of dosing frequency and duration.[33]
-
Data Summary Tables
Table 1: Hypothetical Dose Range Finding Results for 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride in Mice (IP Administration)
| Dose (mg/kg) | N | Clinical Signs Observed | Body Weight Change (24h) | Conclusion |
| 1 | 3 | None | +1% | Well-tolerated |
| 10 | 3 | Mild hyperlocomotion for 30 min | 0% | Well-tolerated |
| 30 | 3 | Moderate hyperlocomotion, slight tremor | -2% | Signs of activity |
| 100 | 3 | Severe hyperlocomotion, stereotypy, ataxia | -8% | Significant toxicity |
| 300 | 3 | Seizures, mortality (1/3) | N/A | Exceeds MTD |
Table 2: Hypothetical Behavioral Screening Summary
| Dose (mg/kg) | Open Field (Total Distance) | Elevated Plus Maze (% Open Arm Time) | Novel Object Recognition (Discrimination Index) |
| Vehicle | 100 ± 10% | 25 ± 5% | 0.6 ± 0.1 |
| 1 | 110 ± 12% | 30 ± 6% | 0.65 ± 0.1 |
| 10 | 250 ± 30% | 15 ± 4% | 0.4 ± 0.1 |
| 30 | 180 ± 25% | 10 ± 3% | 0.2 ± 0.05 |
* Indicates statistically significant difference from vehicle control.
References
- Wikipedia. (n.d.). Substituted phenethylamine.
- protocols.io. (2023, January 13).
- Herndon, J. M., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Neuropharmacology, 87, 104-114.
- Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
- UCSF IACUC. (2024, June).
- MedchemExpress.com. (n.d.).
- BehaviorCloud. (n.d.). BehaviorCloud Protocols - Novel Object Recognition.
- Benchchem. (n.d.). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.
- Mouse Metabolic Phenotyping Centers. (2024, January 3). Novel Object Recognition test.
- JoVE. (2023, January 31). A Simple Technique to Assay Locomotor Activity in Drosophila.
- National Institutes of Health. (2017, August 30).
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Maze Engineers - Conduct Science. (n.d.). Novel Object Recognition.
- Vivotecnia. (n.d.). In vivo toxicology studies.
- Benchchem. (n.d.). Application Notes and Protocols for Locomotor Activity Testing with SKF83822 Hydrobromide.
- National Institutes of Health. (2021).
- UCSF IACUC. (n.d.). Locomotor Activity/Open Field Test.
- Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride.
- Mao, X. (n.d.). Novel object recognition test.
- ResearchGate. (2025, August 10). The role of early in vivo toxicity testing in drug discovery toxicology.
- InterBioTox. (n.d.). In vivo Toxicology.
- Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
- Wikipedia. (n.d.). Phenethylamine.
- Chem-Impex. (n.d.). Chlorhydrate de 2-(4-méthoxyphényl)-2-phényléthylamine.
- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | 21998-49-2.
- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | 21998-49-2.
- SlideShare. (n.d.).
- University of Virginia School of Medicine. (2024, October).
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines.
- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | 21998-49-2.
- Mosnaim, A. D., et al. (2013). Rat brain-uptake index for phenylethylamine and various monomethylated derivatives. Journal of Molecular Neuroscience, 50(2), 295-299.
- Lau, C. E., et al. (1994). Acute and chronic nicotine effects on multiple-schedule behavior: oral and SC routes. Pharmacology Biochemistry and Behavior, 48(1), 209-215.
- Renteria, R., et al. (2018). Acute Drug Effects on Habitual and Non-Habitual Responding in crossed High Alcohol Preferring Mice. Behavioural Brain Research, 353, 1-8.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- National Institutes of Health. (2012). Behavioral Assessments for Pre-Clinical Pharmacovigilance.
- R Discovery. (1994, October 1).
- Rhomberg, L. R., et al. (2007). Issues in the design and interpretation of chronic toxicity and carcinogenicity studies in rodents: approaches to dose selection. Toxicological Sciences, 96(2), 244-254.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Iasonos, A., et al. (2011). Dose-finding methods for Phase I clinical trials using pharmacokinetics in small populations.
- Knoll, J., & Miklya, I. (1994). Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain. Life Sciences, 54(16), 1181-1191.
- Peper, M. (2009). Aspects of the Relationship Between Drug Dose and Drug Effect. Current Drug Abuse Reviews, 2(1), 1-10.
- National Institutes of Health. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies.
- ResearchGate. (2022, May 30).
- Boonshoft School of Medicine. (n.d.). Comparing Acute and Continuous Drug Abuse Treatment: A Randomized Clinical Trial (1RC1DA028467-01).
- National Institutes of Health. (2014). Issues in the design, analysis, and application of rodent developmental neurotoxicology studies.
- Wikipedia. (n.d.). 2C-B.
- National Institutes of Health. (2008).
- Dourish, C. T., & Dewar, K. M. (1982).
- Kim, J. H., et al. (2006). Repeated Exposure to β-phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. Experimental Neurobiology, 15(1), 35-40.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat brain-uptake index for phenylethylamine and various monomethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral Assessments for Pre-Clinical Pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. va.gov [va.gov]
- 21. protocols.io [protocols.io]
- 22. bio-protocol.org [bio-protocol.org]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. medchemexpress.com [medchemexpress.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. behaviorcloud.com [behaviorcloud.com]
- 27. mmpc.org [mmpc.org]
- 28. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. maze.conductscience.com [maze.conductscience.com]
- 30. Acute and chronic nicotine effects on multiple-schedule behavior: oral and SC routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Acute Drug Effects on Habitual and Non-Habitual Responding in crossed High Alcohol Preferring Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. en-journal.org [en-journal.org]
- 33. Issues in the design and interpretation of chronic toxicity and carcinogenicity studies in rodents: approaches to dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing matrix effects in LC-MS/MS analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
<_ _>
A Guide to Understanding and Mitigating Matrix Effects
Welcome, researchers and drug development professionals, to our dedicated technical support guide for the LC-MS/MS analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide in-depth, field-proven insights into one of the most persistent challenges in bioanalysis: matrix effects.
This guide is structured to empower you with the knowledge to not only troubleshoot issues as they arise but to proactively design more robust and reliable analytical methods. We will delve into the causality behind experimental choices, ensuring that every step you take is grounded in solid scientific principles.
Part 1: The Core Challenge - Understanding Matrix Effects
In the world of LC-MS/MS, the "matrix" refers to all the components in your sample other than the analyte of interest.[1][2] When analyzing 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in biological samples such as plasma, serum, or urine, you are contending with a complex mixture of endogenous substances like proteins, lipids, salts, and metabolites.[1][3][4]
Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2][4][5] Ion suppression is the more frequent and troublesome issue, as it can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3][6][7][8]
The primary culprits behind ion suppression, particularly in plasma and serum samples, are phospholipids.[3][9][10][11] These molecules are major components of cell membranes and have a tendency to co-extract with analytes of interest and co-elute from the LC column, wreaking havoc in the ESI source.[9][10]
Why does this happen?
The electrospray ionization (ESI) process relies on the formation of charged droplets and the subsequent evaporation of solvent to liberate gas-phase ions of your analyte. Co-eluting matrix components can disrupt this process in several ways:
-
Competition for Charge: In the ESI droplet, there is a finite amount of charge available. Highly abundant matrix components can effectively "steal" this charge, leaving less for your analyte and thus suppressing its signal.[7]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets.[6][7] This hinders efficient solvent evaporation and prevents the analyte from effectively transitioning into the gas phase.
-
Ion Pairing: Some matrix components can form neutral adducts with your analyte in the ion source, preventing it from being detected.[12]
Part 2: Proactive Strategies for Matrix Effect Reduction
The most effective approach to dealing with matrix effects is to minimize them from the outset through careful method development. Here, we'll explore the most critical aspects of your analytical workflow.
Sample Preparation: Your First Line of Defense
Improving your sample preparation is the single most effective way to combat ion suppression.[1][3] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte.
Here's a comparison of common sample preparation techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[13] | Simple, fast, and inexpensive.[13] | Least effective at removing phospholipids and other matrix components, often leading to significant matrix effects.[8][14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic).[13][15] | Can provide very clean extracts with minimal matrix effects.[8] | Can be labor-intensive, may have lower analyte recovery (especially for polar compounds), and can be difficult to automate.[13][14][16] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[15][16] | Highly selective, provides excellent cleanup, and can concentrate the analyte.[1][15][16] Amenable to automation.[16] | Requires method development to select the appropriate sorbent and optimize wash/elution steps.[8] |
Expert Recommendation: For a small molecule like 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, which is likely to be basic, a mixed-mode cation exchange SPE is often the most effective strategy.[3][14] This approach combines reversed-phase and ion-exchange mechanisms to provide superior cleanup and removal of phospholipids.[3][14]
This protocol is a starting point and should be optimized for your specific application.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Pre-treat your plasma/serum sample by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of the weak acidic buffer to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove retained phospholipids.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.
Chromatographic Separation: Creating Space
Strategic optimization of your liquid chromatography can also significantly reduce matrix effects by separating your analyte from co-eluting interferences.[1][17]
-
Gradient Optimization: Employ a slower, more gradual gradient to improve the resolution between your analyte and matrix components.[5]
-
Column Chemistry: Consider using a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) if you are experiencing co-elution on a standard C18 column.
-
Mobile Phase pH: Manipulating the mobile phase pH can alter the retention time of your basic analyte relative to phospholipids, whose retention is less affected by pH.[14]
The Power of Internal Standards: Compensating for the Unavoidable
While the goal is to minimize matrix effects, it's often impossible to eliminate them completely. This is where the use of an appropriate internal standard (IS) becomes crucial for accurate quantification.[1][3]
The ideal internal standard is a stable isotope-labeled (SIL) analog of your analyte (e.g., a deuterated or 13C-labeled version of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride).[3][17] A SIL-IS will have nearly identical chemical and physical properties to your analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[3][17] By calculating the ratio of the analyte response to the IS response, you can effectively compensate for these variations.[1][18]
If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it co-elutes and behaves similarly to the analyte in the presence of matrix effects.[17]
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your analysis.
Q1: I'm seeing significant ion suppression, even after using protein precipitation. What should I do?
A1: Protein precipitation is often insufficient for removing phospholipids, the primary cause of ion suppression.[8][14]
-
Step 1: Quantify the Matrix Effect. Perform a post-extraction spike experiment to determine the extent of ion suppression.[3][19] This involves comparing the analyte's response in a spiked, extracted blank matrix to its response in a neat solution.[19]
-
Step 2: Improve Your Sample Cleanup. Switch to a more rigorous sample preparation technique. As recommended earlier, mixed-mode SPE is an excellent choice.[3][14] Alternatively, liquid-liquid extraction can also provide cleaner extracts.[8] There are also specialized phospholipid removal plates and cartridges available that can be used in conjunction with PPT.[9][10][11][20]
-
Step 3: Optimize Chromatography. If you still observe suppression, try to chromatographically separate your analyte from the region of ion suppression. You can identify this region using a post-column infusion experiment.[3][6]
Q2: My retention times are shifting from injection to injection. What could be the cause?
A2: Retention time shifts can be caused by several factors, many of which are exacerbated by insufficient sample cleanup.[21]
-
Column Contamination: Buildup of matrix components, especially phospholipids, on your analytical column can alter its chemistry and lead to inconsistent retention.[9][10]
-
Mobile Phase Issues: Ensure your mobile phases are properly prepared and degassed. Changes in pH or composition can affect retention.[21]
-
System Equilibration: Make sure your LC system is adequately equilibrated between injections, especially when running gradients.
Q3: I don't have access to a stable isotope-labeled internal standard. What are my options?
A3: While a SIL-IS is ideal, you can still achieve reliable quantification with a carefully selected structural analog.[17]
-
Selection Criteria: Choose an analog that is structurally very similar to your analyte, has a similar pKa, and ideally, a close retention time.
-
Thorough Validation: You must rigorously validate that the analog experiences the same degree of matrix effect as your analyte across multiple sources of matrix.
-
Alternative: Standard Addition. For a limited number of samples, the method of standard addition can be used to compensate for matrix effects without an internal standard.[17] This involves creating a calibration curve within each individual sample.
Q4: How do I know if phospholipids are the cause of my ion suppression?
A4: You can monitor for the presence of phospholipids in your MS by looking for characteristic precursor ions or neutral losses. The most common is monitoring the m/z 184 precursor ion in positive ion mode, which corresponds to the phosphocholine head group of many phospholipids.[22]
Visualizing the Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: A high-level overview of the bioanalytical workflow.
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. causes of ion supression in LC-MS?? - Chromatography Forum [chromforum.org]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. opentrons.com [opentrons.com]
- 16. biocompare.com [biocompare.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selectscience.net [selectscience.net]
- 21. zefsci.com [zefsci.com]
- 22. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
stability testing of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride under different storage conditions
Welcome to the technical support center for the stability testing of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the stability assessment of this compound. By synthesizing established scientific principles with practical, field-proven insights, this resource aims to empower you to conduct robust and reliable stability studies.
Introduction
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a primary amine hydrochloride salt with potential applications in pharmaceutical research and development. Understanding its stability under various environmental conditions is paramount for ensuring its quality, safety, and efficacy throughout its shelf life. This guide will delve into the potential degradation pathways, the impact of storage conditions, and the analytical methodologies required for a comprehensive stability assessment. While specific experimental data for this compound is not extensively published, this guide leverages established knowledge of its constituent functional groups—a methoxy-substituted aromatic ether, a phenylethylamine core, and a hydrochloride salt—to provide a scientifically grounded framework for your stability studies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability testing of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, with references to relevant regulatory guidelines.
Q1: What are the primary environmental factors that can affect the stability of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride?
A1: The stability of any pharmaceutical compound is influenced by a combination of environmental factors.[1] For 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, the key factors to consider are:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions, leading to a loss of potency and the formation of degradation products.[2][3]
-
Humidity: As a hydrochloride salt, the compound may be hygroscopic. Moisture can facilitate hydrolytic degradation and may also influence the solid-state properties of the material.
-
Light: The presence of aromatic rings and an amine group suggests potential photosensitivity. Exposure to UV or visible light could trigger photodegradation pathways.[4]
-
Oxygen: The amine functional group can be susceptible to oxidation, especially in the presence of light, heat, or certain metal ions. This can lead to the formation of colored degradation products and a decrease in purity.[5][6][7][8]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Based on general recommendations for similar chemical entities, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride should be stored in a well-closed container, protected from light, at controlled room temperature or under refrigerated conditions (2-8 °C) to minimize degradation. The optimal storage conditions should be determined through formal stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13]
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation or stress testing study involves intentionally exposing the drug substance to harsh conditions (e.g., high temperature, high humidity, strong acid/base, oxidizing agents, and intense light) to accelerate its degradation.[14][15][16][17] The purpose of this study is to:
-
Identify potential degradation products and elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method that can separate and quantify the active ingredient from its degradation products.
-
Understand the intrinsic stability of the molecule.
Q4: What are the key principles of a stability-indicating analytical method?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[15][18] The key feature of a SIM is its specificity. For HPLC methods, this means that the peak for the API should be well-resolved from all other peaks in the chromatogram.
Q5: How do I interpret the results of a stability study according to ICH guidelines?
A5: The interpretation of stability data involves assessing whether the drug substance remains within its established specifications over the proposed shelf life. This includes monitoring the assay of the active ingredient, the levels of degradation products, and any changes in physical properties. The ICH Q1E guideline provides a framework for evaluating stability data, including statistical analysis where appropriate, to establish a retest period or shelf life.[13]
Troubleshooting Guide
This section provides practical advice for addressing specific issues that may arise during the stability testing of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, particularly in the context of HPLC analysis.
Issue 1: Unexpected Peaks in the HPLC Chromatogram of a Stability Sample
Possible Causes:
-
Degradation Products: The new peaks are likely due to the degradation of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride under the storage conditions.
-
Impurities from Container/Closure: Leachables from the storage container may be a source of contamination.
-
Mobile Phase Contamination: Impurities in the solvents or buffers used for the mobile phase can appear as ghost peaks, especially in gradient elution.
-
Sample Preparation Artifacts: The compound may be degrading during sample preparation (e.g., due to exposure to light or incompatible solvents).
Troubleshooting Steps:
-
Verify Peak Origin:
-
Inject a blank (diluent) to rule out contamination from the solvent.
-
Analyze a freshly prepared sample of the reference standard to ensure the unexpected peaks are not present initially.
-
If possible, use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the main peak. This can provide clues about their structural relationship.
-
-
Characterize the Degradation Products:
-
If the unexpected peaks are confirmed to be degradation products, further investigation using LC-MS is recommended to determine their mass and propose potential structures.
-
-
Optimize Chromatography:
-
Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between the main peak and the new peaks.
-
Issue 2: Peak Tailing for the Main Analyte Peak
Possible Causes:
-
Secondary Interactions with Silanol Groups: The basic amine group of the analyte can interact with residual acidic silanol groups on the surface of the silica-based C18 column, leading to peak tailing.[19][20][21][22]
-
Column Overload: Injecting too much sample can lead to non-ideal peak shapes.[23]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
Lower the mobile phase pH (e.g., to pH 2.5-3.5) to ensure the amine is fully protonated and to suppress the ionization of silanol groups.
-
-
Use a Mobile Phase Additive:
-
Incorporate a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), into the mobile phase to block the active silanol sites.
-
-
Select a Different Column:
-
Consider using a column with a highly deactivated (end-capped) stationary phase or a column specifically designed for the analysis of basic compounds.
-
-
Reduce Sample Concentration:
-
Dilute the sample to ensure you are not overloading the column.
-
-
Column Maintenance:
-
Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
-
Issue 3: Loss of Assay with No Corresponding Increase in Degradation Products (Poor Mass Balance)
Possible Causes:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Formation of Volatile Degradants: Degradation products may be volatile and lost during sample preparation or analysis.
-
Adsorption of Analyte or Degradants: The analyte or its degradation products may be adsorbing to the container surface or the HPLC column.
-
Precipitation: The analyte or a degradation product may have precipitated out of solution.
Troubleshooting Steps:
-
Use a Universal Detector:
-
If available, analyze the sample using a mass spectrometer (MS) or a charged aerosol detector (CAD) which do not rely on UV absorbance for detection.
-
-
Check for Adsorption:
-
Use silanized glassware for sample preparation and storage.
-
Vary the injection volume to see if the recovery changes, which could indicate adsorption onto the column.
-
-
Inspect for Precipitation:
-
Visually inspect the sample for any solid material. If precipitation is suspected, try a different diluent.
-
-
Headspace Analysis:
-
If volatile degradants are suspected, headspace gas chromatography (GC) may be necessary for their detection.
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for a stability-indicating HPLC method suitable for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the quantification of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and its degradation products.
Materials:
-
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
HPLC grade water
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 25 mM potassium dihydrogen phosphate buffer. Weigh 3.4 g of KH2PO4 and dissolve in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh about 25 mg of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation:
-
Prepare samples from the stability study at a concentration of approximately 0.1 mg/mL in the diluent.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 25 mM KH2PO4, pH 3.0B: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
-
Analysis and Data Processing:
-
Inject the working standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the stability samples.
-
Integrate the peaks and calculate the assay of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and the percentage of each degradation product.
-
Visualizations
Diagram 1: Predicted Degradation Pathways
Caption: Predicted degradation pathways for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC chromatogram.
References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Thermal Degradation Kinetics of Aromatic Ether Polymers. (n.d.). ProQuest. Retrieved January 18, 2026, from [Link]
-
ICH Guidelines: Your Essential Guide to Stability Testing. (2024, April 18). Retrieved January 18, 2026, from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Cobb, K. O., Jr. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University. Retrieved January 18, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 18, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 18, 2026, from [Link]
-
Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific. Retrieved January 18, 2026, from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9). MDPI. Retrieved January 18, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 18, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved January 18, 2026, from [Link]
-
Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved January 18, 2026, from [Link]
-
Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. (2025, August 15). YouTube. Retrieved January 18, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 18, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 18, 2026, from [Link]
-
ICH GUIDELINES FOR STABILITY. (n.d.). K.K. Wagh College of Pharmacy. Retrieved January 18, 2026, from [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Thermal degradation of aromatic-aliphatic polyethers. 1. Direct pyrolysis-mass spectrometry. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
β-Phenylethylamine hydrochloride. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]
-
Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 18, 2026, from [Link]
-
Evidence of phenoxymethyl radical formation in laser photolyses of anisole in solution. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved January 18, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 18, 2026, from [Link]
-
Thermal degradation of aromatic-aliphatic polyethers. 2. Flash pyrolysis-gas chromatography-mass spectrometry. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science. Retrieved January 18, 2026, from [Link]
-
Oxidation Mechanism of Anisole Initiated by the Hydroxyl Radicals in the Atmosphere. (2025, October 10). ResearchGate. Retrieved January 18, 2026, from [Link]
- Method for preparing p-hydroxy phenylethylamine hydrochloride. (n.d.). Google Patents.
-
Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Phenethylamine. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Modeling of the Photocatalytic Degradation Reactions of Aromatic Pollutants: A Solvent Effect Model. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. squjs.squ.edu.om [squjs.squ.edu.om]
- 2. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
- 9. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. japsonline.com [japsonline.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. hplc.eu [hplc.eu]
- 23. maxisci.com [maxisci.com]
Technical Support Center: Troubleshooting Poor Cell Viability with 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering poor cell viability in cultures treated with 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Our goal is to provide a logical, in-depth troubleshooting framework, moving from foundational culture issues to compound-specific and assay-related artifacts.
Introduction
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a derivative of phenethylamine, a class of compounds known for their roles as neuromodulators and neurotransmitters in the central nervous system.[1][2][3] While its hydrochloride salt form enhances stability and solubility for experimental use, researchers may still face challenges with unexpected cytotoxicity.[4][5][6] This guide presents a systematic approach to diagnose and resolve these issues, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Checks - Is Your Culture System Healthy?
Before attributing cell death to the compound, it is critical to validate the health and stability of the underlying cell culture system.
Q1: My cells look unhealthy or show high mortality even in the vehicle control wells. What should I check first?
This observation strongly suggests a problem with the general culture conditions, not the compound itself. Ruling these factors out is the essential first step.
Initial Troubleshooting Checklist
| Parameter | Checkpoint | Rationale & Recommended Action |
| Cell Health | Passage Number & Confluency | Use cells within a consistent, low passage number range. Continuously passaging cells can lead to phenotypic drift and increased sensitivity.[7] Never allow cells to become over-confluent in flasks before seeding, as this induces stress and can lead to spontaneous cell death.[7][8] |
| Media & Supplements | Freshness & Lot Consistency | Always use fresh media and supplements.[7] Changes in serum lots can introduce significant variability; it's advisable to test a new lot before use in critical experiments.[9] |
| Contamination | Visual & Formal Testing | Visually inspect cultures daily for signs of bacterial (cloudiness) or fungal contamination. Perform routine mycoplasma testing, as it is not visible but can profoundly affect cell health and experimental outcomes.[10] |
| Incubator Conditions | Temperature, CO₂, Humidity | Verify incubator temperature and CO₂ levels are accurate. Ensure the water pan is full to maintain proper humidity and prevent evaporation from plates, which can concentrate the compound in outer wells (the "edge effect").[8][11] |
| Thawing Protocol | Speed & Handling | When recovering cells from cryopreservation, thaw vials rapidly in a 37°C water bath but add them to pre-warmed media drop-wise to avoid osmotic shock.[12] |
Q2: I've confirmed my basic culture conditions are optimal, but viability is still poor. What's the next logical step?
The next step is to scrutinize the preparation and handling of the compound and its vehicle.
Section 2: Compound & Solvent - Are You Delivering the Treatment Correctly?
Issues with compound solubility, stability, or solvent toxicity are common culprits for poor and inconsistent results.
dot
Caption: Troubleshooting workflow for poor cell viability.
Q3: How can I be sure my compound is properly solubilized?
Incomplete solubilization can lead to precipitates that are physically harmful to cells and cause inaccurate dosing.
-
Solubility Profile: 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is reported to be soluble in water, DMSO, and ethanol.[13] The hydrochloride form is specifically used to improve aqueous solubility.[4]
-
Visual Inspection: After dissolving, hold the stock solution tube up to a light source. There should be no visible particulates or cloudiness.
-
Filtration: For working solutions, it is good practice to filter-sterilize through a 0.22 µm syringe filter. This removes any potential microbial contamination and undissolved micro-precipitates.
Table 2: Physicochemical Properties of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
| Property | Value | Source(s) |
| CAS Number | 21998-49-2 | [4][14] |
| Molecular Formula | C₁₅H₁₇NO·HCl | [4] |
| Molecular Weight | 263.77 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Storage | Store powder at 0 - 8 °C | [4] |
| Solubility | Soluble in DMSO, Ethanol, PBS (pH 7.2) | [13] |
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh 26.38 mg of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride powder.
-
Dissolving: Add 1 mL of anhydrous, sterile-grade DMSO to the powder.[15]
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved and the solution is clear.[15]
-
Aliquoting & Storage: Aliquot into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[8][15] Store aliquots at -20°C or -80°C for long-term stability.[15]
Q4: Could the solvent (e.g., DMSO) be the cause of the toxicity?
Yes, solvents can be cytotoxic at concentrations that are often lower than researchers assume.
-
Concentration Limit: The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and absolutely no higher than 1%. Some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[16]
-
Vehicle Control: It is mandatory to include a vehicle control in every experiment. This control should contain the highest concentration of the solvent used in the treatment groups to isolate the effect of the compound from the effect of the solvent.
Table 3: Recommended Solvent Concentrations for Cell-Based Assays
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | ≤ 0.5% | A concentration of 0.3125% showed minimal cytotoxicity across several cell lines.[16] |
| Ethanol | ≤ 0.5% | Can exhibit rapid, concentration-dependent cytotoxicity.[16] |
Section 3: Experimental Design - Are Your Assay Parameters Optimized?
A poorly optimized assay can produce misleading data, suggesting toxicity where there is none or exaggerating a mild effect.
Q5: My cells die at all concentrations tested. How should I adjust my experimental design?
This indicates your concentration range is likely too high or your cell seeding density is not optimal for the assay duration.
-
Dose-Response: Test the compound over a very broad range of concentrations using a logarithmic or semi-log dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). This is crucial for identifying the IC₅₀ (half-maximal inhibitory concentration).
-
Cell Seeding Density: The optimal number of cells to seed is one that ensures they remain in the logarithmic (log) growth phase for the entire duration of the experiment.[8] Over-confluency can cause cell death independent of the compound, while too few cells can lead to a weak signal in viability assays.[7][8]
Protocol 2: Optimizing Cell Seeding Density for a 96-Well Plate
-
Prepare Cell Suspension: Create a single-cell suspension of healthy, log-phase cells.
-
Serial Dilution: Prepare a series of cell densities. A good starting range is 1,000 to 50,000 cells/well, depending on the cell line's doubling time (e.g., 1000, 2500, 5000, 10000, 20000 cells/well).[16][17]
-
Plate Seeding: Seed each density in triplicate or quadruplicate in a 96-well plate.
-
Time Course: At set time points (e.g., 24, 48, and 72 hours), perform your chosen viability assay (e.g., MTT, XTT).
-
Analysis: Plot the assay signal (e.g., absorbance) versus the number of cells seeded for each time point. The optimal seeding density for a given experiment duration (e.g., 48 hours) is the highest density that still falls on the linear portion of the curve for that time point.[16][18]
Section 4: Assay-Specific Issues - Is the Compound Reacting with Your Assay?
It is a critical but often overlooked possibility that the compound itself interferes with the chemistry of the viability assay, leading to a false-positive or false-negative result.
Q6: Is it possible for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride to interfere with common viability assays like MTT or XTT?
Yes, this is a distinct possibility. The compound is a primary amine.[6]
-
Chemical Reactivity: Reagents used in colorimetric or fluorometric assays can be susceptible to interference from compounds that are chemically reactive, such as primary amines.[19][20] For example, some compounds can directly reduce the tetrazolium salt (MTT/XTT) in a cell-free environment, leading to a false signal of viability. Conversely, they might inhibit the cellular reductases responsible for the color change, mimicking cytotoxicity.[21]
-
pH Changes: As a hydrochloride salt of an amine, concentrated solutions could potentially alter the pH of the culture medium, which can impact both cell health and assay performance.
Protocol 3: Assessing Compound Interference with MTT/XTT Assays
-
Prepare Plate: Use a 96-well plate without any cells.
-
Add Media: Add the same volume of complete culture medium (including serum) to each well as you would in a normal experiment.
-
Add Compound: Add your compound dilutions to the media, creating the same final concentrations used in your cell-based experiment. Include a vehicle-only control.
-
Incubate: Incubate the plate for the same duration as your experiment (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Perform Assay: Add the MTT/XTT reagent to the cell-free wells and incubate for the standard time. Add the solubilizing agent (for MTT) and read the absorbance.
-
Analyze: If you observe a significant absorbance signal in the absence of cells, your compound is directly interacting with the assay reagent. This result invalidates data from this specific assay, and an alternative (orthogonal) method must be used.
Q7: If I suspect assay interference, what should I do?
Use an orthogonal viability assay that relies on a different biological principle. Good alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the ATP content of viable cells. This is less likely to be affected by the redox potential of a compound.[8]
-
LDH Release Assays: Measure the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the medium.[8]
-
Live/Dead Staining: Use imaging or flow cytometry with dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red). This provides a direct, visual confirmation of viability.
Section 5: Advanced Considerations & Mechanistic Insights
Q8: I've ruled out all common artifacts. Could interactions with media components be affecting the compound's potency?
Yes, particularly the serum. Serum contains abundant proteins like albumin, which can bind to hydrophobic compounds.
-
Serum Sequestration: If your compound is hydrophobic, serum proteins can sequester it, reducing the free, bioavailable concentration available to interact with the cells.[22][23] This can make the compound appear less potent than it actually is. Running an experiment in serum-free or low-serum media (if the cells can tolerate it for the assay duration) can help diagnose this effect.[22]
dot
Caption: Effect of serum on compound bioavailability.
Q9: What is the known mechanism of action for this class of compounds, and how might it relate to cytotoxicity?
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is related to phenethylamine, which acts as a stimulant and neuromodulator.[2][24]
-
TAAR1 Agonism: Its primary known mechanism is as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1]
-
Monoamine Transporter Interaction: It can also interact with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), often inhibiting reuptake or causing efflux, which dramatically increases extracellular neurotransmitter concentrations.[1][13]
While these actions are primarily studied in neuronal contexts, the expression of these receptors and transporters in non-neuronal cells or cancer cell lines could lead to unexpected off-target effects, such as disrupting cellular homeostasis, inducing oxidative stress, or triggering apoptotic pathways, all of which would result in decreased cell viability.
References
-
Twentyman, P. R., & Luscombe, M. (1987). A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity. British Journal of Cancer, 56(3), 279–285. Available at: [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Al-Bawab, A. Q., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1145. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. Retrieved from [Link]
-
Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]
-
ResearchGate. (2014). Letter: Interference by antibiotics in amino acid assays. Clinical Chemistry, 60(8), 1123-1124. Available at: [Link]
-
Hestermann, E. V., et al. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316–325. Available at: [Link]
-
ResearchGate. (2018). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? Retrieved from [Link]
-
Paganuzzi-Stammati, A., et al. (1981). Toxicity Tests with Mammalian Cell Cultures. In Short-term Toxicity Tests for Non-genotoxic Effects. Available at: [Link]
-
ResearchGate. (2021). What reason can affect drug concentration to cell viability in MTT assay? Retrieved from [Link]
-
O'Brien, P. J., et al. (2006). Correlation Between the In Vitro Drug Toxicity of Drugs to Cell Lines That Express Human P450s and Their Propensity to Cause Liver Injury in Humans. Toxicological Sciences, 93(2), 352-366. Available at: [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
Mosnaim, A. D., et al. (2020). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Drug and Chemical Toxicology, 43(4), 369-372. Available at: [Link]
-
Shaikh, J., et al. (2010). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. ACS Medicinal Chemistry Letters, 1(4), 149-153. Available at: [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(2), 245. Available at: [Link]
-
Kliman, M., et al. (2012). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Analytical Methods, 4(6), 1633-1636. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.org [acs.org]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 7. biocompare.com [biocompare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. corning.com [corning.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. caymanchem.com [caymanchem.com]
- 14. 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | 21998-49-2 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Phenethylamine - Wikipedia [en.wikipedia.org]
refining purification methods for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges, enhance purity, and maximize the yield of your target compound.
Introduction: The Critical Role of Purity
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a key building block in pharmaceutical research, particularly in the development of novel therapeutics targeting neurotransmitter systems.[1] The hydrochloride salt form is typically used to improve solubility and handling properties.[1] Achieving high purity (>99%) is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, or failure to meet regulatory standards. This guide addresses the most frequent and challenging issues encountered during the final purification stages of this valuable compound.
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My final product is an off-white or yellowish powder, not the expected white solid. How can I remove the color impurities?
Answer: Discoloration is a common issue, often arising from trace impurities formed during the synthesis or from degradation.
Root Cause Analysis:
-
Oxidation: Amines, especially phenylethylamines, can be susceptible to air oxidation over time, forming colored by-products.
-
Residual Reagents/By-products: Highly conjugated impurities from side reactions can be intensely colored, even at low concentrations.
Recommended Solutions:
-
Activated Charcoal Treatment: This is the most effective method for removing bulk color.
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as methanol or 95% ethanol.
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Stir and gently heat the mixture for 10-15 minutes. Caution: Adding charcoal to a boiling solution can cause vigorous bumping.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the charcoal.
-
Proceed with crystallization by cooling the filtrate or adding an anti-solvent.
-
-
Acid-Base Extraction Cycle: Converting the salt to its free base form can help separate it from certain types of impurities.
-
Dissolve the impure salt in water.
-
Basify the aqueous solution with NaOH or NaHCO₃ to a pH of ~10-12, causing the free amine to precipitate or form an oil.
-
Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.[2][3]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and filter.
-
The resulting solution of the purified free amine can then be treated with an anhydrous HCl solution to re-precipitate the pure white hydrochloride salt.[4][5]
-
Question 2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the compound being below its melting point but above its solubility limit in the solvent.
Root Cause Analysis:
-
High Solute Concentration: The solution is too supersaturated.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.
-
Inappropriate Solvent System: The chosen solvent may have too high a solvating power, even at lower temperatures.[6]
Recommended Solutions:
| Solution Strategy | Detailed Protocol | Rationale |
| Reduce Cooling Rate | Once the solution is fully dissolved at high temperature, allow it to cool slowly to room temperature on the benchtop, undisturbed. Forcing crystallization by placing it directly in an ice bath is a common cause of oiling out. | Slow cooling provides the thermodynamic landscape necessary for molecules to orient themselves into a stable crystal lattice. |
| Add More Solvent | If the product oils out upon cooling, reheat the mixture until it is a clear solution again. Add a small additional volume (5-10%) of the primary solvent and then attempt slow cooling again. | This reduces the degree of supersaturation, making crystallization more favorable than liquid-liquid phase separation. |
| Modify Solvent System | Dissolve the oil in the primary solvent by warming. Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly. | The anti-solvent reduces the overall solvating power of the system, promoting precipitation. 2-Propanol/diethyl ether or ethanol/hexane are common pairs for amine salts.[6][7] |
| Scratch & Seed | Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. If you have a pure crystal from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution. | Scratching creates microscopic imperfections on the glass that can serve as nucleation sites. Seeding provides a template for crystal growth. |
Question 3: My yield is very low after recrystallization. How can I improve it?
Answer: Low yield is a frustrating problem that can often be solved by optimizing the purification protocol.
Root Cause Analysis:
-
High Solubility in Mother Liquor: The product has significant solubility in the chosen solvent system, even at low temperatures.
-
Premature Crystallization: The product crystallizes out during a hot filtration step (e.g., during charcoal removal).
-
Incorrect Stoichiometry during Salt Formation: Using a large excess of aqueous HCl can increase the product's solubility in the aqueous/organic mixture.
Recommended Solutions:
-
Optimize the Solvent System: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold.[8] You may need to screen several solvents. For amine hydrochlorides, alcohols like 2-propanol are often a good starting point.[7] Avoid solvents like absolute ethanol where the salt may be too soluble.[7]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Recover a Second Crop: After filtering the initial crystals, concentrate the mother liquor by 50-75% using a rotary evaporator and cool it again. This will often yield a second crop of crystals. Note that this second crop may be of slightly lower purity and should be analyzed separately.
-
Prevent Premature Crashing: When performing a hot filtration, pre-heat the filter funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.
Question 4: I suspect my product is contaminated with inorganic salts (e.g., NaCl) from the synthesis. How can I remove them?
Answer: This is a common issue when aqueous HCl is used in the final salt formation step.[3] Inorganic salts are generally insoluble in organic solvents, which provides a straightforward purification pathway.
Recommended Protocol: Free-Basing and Re-precipitation
This workflow is highly effective for removing inorganic contaminants.
Frequently Asked Questions (FAQs)
Q: What is the best way to form the hydrochloride salt from the free amine?
A: The preferred method is to use an anhydrous solution of HCl. Bubbling HCl gas through a solution of the amine is effective but requires special equipment.[4] A more convenient lab-scale method is to add a commercially available solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) dropwise to a stirred solution of the purified free amine in a solvent like diethyl ether, DCM, or ethyl acetate. The pure salt will typically precipitate directly from the solution.[9]
Q: Can I purify the free amine using silica gel chromatography?
A: Yes, but with caution. Amines can streak or irreversibly bind to acidic silica gel, leading to low recovery.[2] To mitigate this, the column eluent should be pre-treated with a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). Alternatively, using basic alumina as the stationary phase can be a better option for purifying amines.[9]
Q: What analytical techniques should I use to assess the purity of my final product?
A: A combination of techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A purity level of >98% is typically desired.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound and can reveal the presence of organic impurities if they are at a significant level (>1%).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the target compound and can help identify the mass of unknown impurities.[7]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities tend to broaden and depress the melting point.
Q: What are some common synthesis-related impurities to look out for?
A: The impurity profile depends heavily on the synthetic route. For instance, in a Leuckart reaction, which involves reductive amination, potential impurities can include N-formyl intermediates, dimers (N,N-di-[β-(4-methoxyphenyl)phenylethyl]amine), and various heterocyclic by-products.[10] It is crucial to understand your specific reaction to anticipate and test for likely impurities.
Experimental Protocols
Protocol 1: High-Purity Recrystallization of the Hydrochloride Salt
This protocol is designed for purifying a crude batch of 2-(4-Methoxyphenyl)-2-phenylethylamine HCl that is >90% pure.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent system. A good starting point is 2-propanol as the primary solvent and heptane or diethyl ether as the anti-solvent.
-
Dissolution: Place the crude 2-(4-Methoxyphenyl)-2-phenylethylamine HCl (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of 2-propanol required to dissolve the solid at reflux temperature.
-
Anti-Solvent Addition: While the solution is hot, add heptane dropwise until you observe persistent turbidity (cloudiness).
-
Clarification: Add a few more drops of hot 2-propanol to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold mixture of the recrystallization solvents (e.g., 90:10 heptane:2-propanol) to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
-
PrepChem. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. Retrieved from PrepChem.com. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from ResearchGate. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from r/Chempros. [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from Sciencemadness Discussion Board. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
- Google Patents. (2009). US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
- Google Patents. (2006).
-
ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from ResearchGate. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
Reddit. (2024). Amine workup. Retrieved from r/Chempros. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
enhancing the signal-to-noise ratio for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride detection
Answering the call of modern analytical challenges, this Technical Support Center guide is dedicated to the researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Achieving a robust signal-to-noise ratio (S/N) is paramount for accurate quantification, especially at trace levels. This document, crafted from a Senior Application Scientist's perspective, moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Signal-to-Noise Imperative
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a versatile compound used in pharmaceutical development and neuroscience research as an analytical standard and a building block for more complex molecules.[1][2] The accuracy and reliability of its detection are fundamentally dependent on the signal-to-noise ratio (S/N). A high S/N ensures that the analytical signal from the compound is clearly distinguishable from the background noise, which is critical for achieving low limits of detection (LOD) and quantification (LOQ). According to international guidelines, an S/N of at least 3:1 is generally required for estimating the detection limit, while a ratio of 10:1 is recommended for the quantitation limit.[3][4] This guide provides a comprehensive framework for diagnosing issues and systematically enhancing the S/N for this specific analyte across various analytical platforms.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it the most critical parameter for sensitivity?
A1: The S/N ratio is a measure that compares the level of a desired signal to the level of background noise.[5] The signal is the response generated by your analyte of interest (e.g., the height of a chromatographic peak), while noise is the random fluctuation in the baseline when no analyte is present.[6] It is the key determinant of sensitivity because it defines the lowest concentration at which an analyte can be reliably detected (LOD) and accurately quantified (LOQ).[5] A low S/N can lead to significant errors in integration and quantification, particularly for trace-level analysis.[7]
Q2: What are the regulatory expectations for S/N when validating an analytical method?
A2: Regulatory bodies like the FDA and the European Medicines Agency, following the ICH Q2(R2) guidelines, accept the S/N ratio for determining detection and quantitation limits.[3][8]
-
Limit of Detection (LOD): A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[3][9]
-
Limit of Quantitation (LOQ): For the LOQ, the lowest concentration that can be measured with acceptable precision and accuracy, a minimum S/N of 10:1 is the standard recommendation.[3]
Q3: My S/N is low. Should I focus on increasing the signal or decreasing the noise?
A3: Both strategies are valid, and the best approach depends on your specific situation.
-
Increasing the Signal: This involves making your analyte peak taller. Techniques include increasing the injection volume (if the column is not overloaded), optimizing the mobile phase for better peak focusing, or using a more sensitive detection method (e.g., switching from UV to fluorescence or mass spectrometry).[6]
-
Decreasing the Noise: This involves cleaning up the baseline. Common methods include using high-purity solvents, ensuring proper mobile phase mixing and degassing, cleaning the detector cell, and electronically filtering the signal using an appropriate detector time constant.[6][10] Often, reducing noise is the most effective first step as it benefits the entire analysis.
Q4: Does the hydrochloride salt form of the compound affect the analysis?
A4: Yes, significantly. As a salt, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is non-volatile. This makes it unsuitable for direct analysis by Gas Chromatography (GC) without a derivatization step to convert it into a more volatile form.[11] For High-Performance Liquid Chromatography (HPLC), its salt form enhances aqueous solubility, which is advantageous for preparing standards and samples in reversed-phase mobile phases.[1]
Troubleshooting Guide: Low S/N by Analytical Technique
A systematic approach is crucial when troubleshooting a poor signal-to-noise ratio. The following diagram outlines a general workflow for diagnosing the root cause.
Caption: General troubleshooting workflow for low S/N.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a common method for quantifying phenylethylamines in bulk substances or simple formulations.[11] Poor S/N here often originates from the mobile phase, the column, or the detector settings.
Issue: High, Random Baseline Noise
-
Causality: High baseline noise directly reduces the S/N ratio by increasing the denominator of the S/N calculation. It often stems from contaminated or improperly prepared mobile phase, or from temperature fluctuations.
-
Troubleshooting Protocol:
-
Mobile Phase Integrity: Prepare fresh mobile phase using HPLC-grade solvents and high-purity additives. Solvents of lower purity can introduce UV-absorbing contaminants.
-
Degassing: Ensure the mobile phase is thoroughly degassed. Dissolved gases can outgas in the detector flow cell, causing noise and spikes.[12]
-
Temperature Control: Use a column oven and ensure the mobile phase has thermally equilibrated before it reaches the detector. Temperature fluctuations can alter the refractive index of the mobile phase and affect the detector's response.
-
Solvent Purity Check: If using additives like trifluoroacetic acid (TFA), be aware they can increase noise at low UV wavelengths (<220 nm).[10] Test a different batch or supplier of solvents or additives to rule out contamination.
-
Issue: Small Peak Height (Low Signal)
-
Causality: A low signal can be due to a non-optimal detection wavelength or poor peak shape (peak broadening). According to chromatographic theory, peak height is inversely proportional to peak width; broader peaks are shorter for the same peak area.
-
Troubleshooting Protocol:
-
Optimize Detection Wavelength: While a typical wavelength for phenylethylamines is around 254 nm, you should always verify the UV absorbance maximum for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride to ensure maximum signal intensity.[11]
-
Improve Peak Shape:
-
Mobile Phase pH: The analyte is a primary amine. Ensure the mobile phase pH is well below its pKa (typically ~9-10 for the amine group) to keep it in a single, protonated form. A pH of 2.5-4 is often a good starting point for reversed-phase chromatography.
-
Column Choice: Use a high-quality C18 column. If peak tailing is observed, consider a column with base-deactivated silica to minimize secondary interactions between the amine and residual silanols on the stationary phase.[12]
-
-
Adjust Detector Time Constant: The time constant is an electronic filter.[6] A good starting point is to set it to approximately one-tenth of the peak width of your narrowest peak.[6] Setting it too low can increase noise, while setting it too high can clip the peak apex, reducing signal height.[5]
-
| Parameter | Typical Starting Condition | Optimization Goal for S/N |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Use smaller particle size (e.g., 3 µm) for narrower, taller peaks (higher efficiency).[6] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Ensure highest purity solvents; optimize organic % for ideal retention (k' 2-10). |
| Flow Rate | 1.0 mL/min | Adjust for optimal efficiency based on column dimensions. |
| Detection λ | 254 nm | Scan for absorbance maximum of the specific compound. |
| Column Temp | 30 °C | Maintain stable temperature to reduce baseline drift. |
| Time Constant | 1.0 s | Set to ~1/10 of the narrowest peak width to filter noise without clipping the signal.[6] |
| Table 1: Recommended HPLC-UV Starting Parameters and Optimization Strategies. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a powerful tool for identification and quantification, but requires derivatization for this non-volatile analyte.[11]
Issue: No or Very Low Signal Detected
-
Causality: The primary cause is often incomplete volatilization of the analyte, which can stem from inefficient derivatization or improper GC inlet conditions.
-
Troubleshooting Protocol:
-
Verify Derivatization: As a salt, the analyte must be converted to its free base and then derivatized.[11] Common agents for amines include N-methyl-bis(trifluoroacetamide) (MBTFA).[12]
-
Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature.
-
Check the age and storage of your derivatizing agent. They are often sensitive to moisture.
-
-
Optimize Injector Temperature: The injector temperature must be high enough to ensure rapid and complete volatilization of the derivatized analyte without causing thermal degradation. A typical starting point is 250-290 °C.[11]
-
Use a Splitless Injection: For trace analysis, a splitless injection mode ensures that the majority of the sample is transferred to the column, maximizing the signal.[12]
-
Issue: High Noise or Complex Background in Mass Spectrum
-
Causality: This is often due to column bleed or co-eluting matrix components that were not removed during sample preparation.
-
Troubleshooting Protocol:
-
Improve Sample Cleanup: Before derivatization, use a robust sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[12][13] This is the most effective way to reduce chemical noise.
-
Condition the GC Column: Bake out the column according to the manufacturer's instructions to remove contaminants and reduce column bleed, which contributes to a high background signal.
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, operate the mass spectrometer in SIM mode.[11] By monitoring only a few characteristic ions of your derivatized analyte, you can dramatically reduce the background noise and improve the S/N by orders of magnitude. For the trifluoroacetyl derivative of a related compound (PEA), characteristic ions would be monitored.[12]
-
Caption: Sample preparation and derivatization workflow for GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of compounds in complex biological matrices due to its exceptional sensitivity and selectivity.[14]
Issue: Signal Suppression or Enhancement (Matrix Effects)
-
Causality: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to inaccurate and irreproducible results (i.e., a compromised signal).[12]
-
Troubleshooting Protocol:
-
Improve Chromatographic Separation: The most direct way to combat matrix effects is to chromatographically separate the analyte from the interfering components. Adjust the gradient profile or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to shift the retention time of your analyte.[14]
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup protocol. A well-designed SPE method is highly effective at removing phospholipids and other sources of ion suppression.[13]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components, though this may compromise the LOD if the analyte concentration is already very low.[14]
-
Issue: Low Signal Intensity in MS/MS
-
Causality: A weak MS/MS signal can result from poor fragmentation of the precursor ion or sub-optimal MS source conditions. Phenethylamines are known to undergo in-source fragmentation, which can complicate the selection of the precursor ion.[15]
-
Troubleshooting Protocol:
-
Optimize Source Parameters: Systematically optimize key ESI source parameters, including gas temperatures, gas flow rates, and capillary voltage, by infusing a standard solution of the analyte.
-
Select the Correct Precursor Ion: Infuse the analyte and acquire a full scan (Q1) mass spectrum. While the protonated molecule [M+H]+ is the typical precursor, be aware of potential in-source fragments (e.g., loss of NH3).[15] Select the most stable and abundant ion for fragmentation.
-
Optimize Collision Energy (CE): In product ion scan mode, infuse the selected precursor ion and ramp the collision energy to find the optimal CE that produces the most abundant and stable product ions.
-
Develop a Multiple Reaction Monitoring (MRM) Method: Based on the optimized parameters, create an MRM method using the most specific and intense precursor-to-product ion transitions.[14] This is the key to achieving the highest selectivity and S/N in LC-MS/MS.
-
References
-
American Chemical Society. (2023). 2-Phenylethylamine. ACS. [Link]
-
Dolan, J. W. (2010). Enhancing Signal-to-Noise. LCGC International. [Link]
-
Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. [Link]
-
ResearchGate. (2008). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Request PDF. [Link]
-
Holzbacher, M., et al. (2015). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. PubMed. [Link]
-
Sanagi, M. M., et al. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Wang, H. Y., et al. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
U.S. Food and Drug Administration. (1998). Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology. FDA. [Link]
-
Dolan, J. (n.d.). How to Determine Signal-to-Noise Ratio. Part 3. Separation Science. [Link]
-
Haltzi, E. (2024). USP Signal-to-Noise Ratios: Standards and Challenges in Chromatography. Technology Networks. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Waters. [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-p-Methoxyamphetamine. PubChem. [Link]
-
ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. Request PDF. [Link]
-
ResearchGate. (2019). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines. Request PDF. [Link]
-
Sakamoto, S., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
ResearchGate. (2001). Minimum required signal-to-noise ratio for optimal precision in HPLC and CE. Request PDF. [Link]
-
SciSpace. (2011). Quality of the Trace Element Analysis: Sample Preparation Steps. SciSpace. [Link]
-
Lee, H., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Request PDF. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-(2-aminoethyl)-2-methoxy-. NIST Chemistry WebBook. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride to other phenethylamines
A Senior Application Scientist's Guide to the Comparative Efficacy of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
Introduction: Navigating the Phenethylamine Landscape
The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the backbone of endogenous catecholamines like dopamine and norepinephrine, as well as a vast array of synthetic compounds with diverse therapeutic and psychoactive properties.[1] These molecules exert their effects by engaging a range of G-protein coupled receptors (GPCRs) and monoamine transporters, making them critical tools for neuroscience research and drug development.[1] This guide focuses on 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a specific derivative for which public efficacy data is limited.
As is common in early-stage drug discovery, a direct, comprehensive pharmacological profile for every novel compound is not always available. In these instances, a Senior Application Scientist must leverage established Structure-Activity Relationship (SAR) principles to build a predictive efficacy profile. This guide will, therefore, compare the predicted activity of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride with well-characterized phenethylamines to hypothesize its efficacy and guide future experimental validation.
Our comparative analysis will focus on key molecular targets that define the activity of phenethylamines:
-
Serotonin 5-HT₂ₐ Receptor: A primary target for psychedelic phenethylamines.
-
Dopamine Transporter (DAT): The main target for stimulant and reinforcing properties.
-
Trace Amine-Associated Receptor 1 (TAAR1): A key modulator of monoamine systems.
The comparator compounds selected for this analysis represent distinct subclasses of phenethylamines, providing a robust framework for SAR-based inference:
-
Phenethylamine (PEA): The parent compound, an endogenous trace amine.[2]
-
Amphetamine: The archetypal stimulant, featuring a critical α-methyl group.
-
p-Methoxyamphetamine (PMA): Structurally similar to our target compound, differing by the α-methyl group.
-
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A potent psychedelic 5-HT₂ₐ receptor agonist.[3]
Predictive Efficacy Based on Structure-Activity Relationships (SAR)
The subtle art of medicinal chemistry lies in understanding how minor structural modifications can drastically alter a compound's interaction with its biological targets.
The Significance of the 4-Methoxy Group
Substitution on the phenyl ring is a critical determinant of a phenethylamine's pharmacology. A methoxy group at the para (4-position), as seen in our target compound, is known to influence serotonergic mechanisms. Studies have shown that para-methoxy substitution is more effective than other positions for inhibiting serotonin uptake and release.[4] However, other research indicates that a methoxy group can also lead to very weak or no inhibition of dopamine (DA) reuptake.[5] This suggests that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride may have a more pronounced effect on the serotonin system than the dopamine system, a departure from classic stimulants like amphetamine.
The Absence of an α-Methyl Group
The α-methyl group is a hallmark of the amphetamine subclass and is crucial for its potent stimulant effects. This group provides steric hindrance that protects the amine from rapid metabolism by monoamine oxidase (MAO). The absence of this group in 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, as in the parent PEA molecule, implies it is likely a substrate for MAO and will have a shorter duration of action in vivo unless co-administered with an MAO inhibitor.[2] Functionally, the lack of this group typically reduces affinity and potency as a dopamine reuptake inhibitor compared to its amphetamine analogue.
The Impact of the Second Phenyl Group
The most unique feature of the target compound is the second phenyl group attached to the β-carbon of the ethylamine chain. While SAR data for β,β-diphenyl-ethylamine derivatives is less common in literature, this bulky addition is highly consequential. It dramatically increases the molecule's size and lipophilicity. This bulk is likely to prevent it from being an effective substrate or inhibitor for monoamine transporters like DAT, which have a tightly constrained binding pocket.[5] Conversely, this structure might favor interactions with receptors that have larger, more accommodating binding sites. SAR studies of phenethylamines at the 5-HT₂ₐ receptor have shown that bulky N-benzyl substitutions can dramatically increase affinity, suggesting that large additions are not necessarily detrimental at this receptor.[6][7]
Comparative Data Summary for Key Phenethylamines
To ground our predictive analysis, the following table summarizes known in vitro binding affinities (Ki, nM) and functional potencies (IC₅₀/EC₅₀, nM) for our selected comparator compounds. Lower values indicate higher affinity or potency.
| Compound | 5-HT₂ₐ (Ki, nM) | 5-HT₂C (Ki, nM) | DAT (IC₅₀, nM) | TAAR1 (rat) (EC₅₀, nM) |
| Phenethylamine (PEA) | >10,000 | >10,000 | ~3,000 | 8,800[8] |
| Amphetamine | 3,100 | 4,100 | 35 | 180 |
| p-Methoxyamphetamine (PMA) | 2,750 | 1,170 | 1,900 | 1,800 |
| 2C-B | 64 | 120 | >10,000 | 1,000 |
| 2-(4-Methoxyphenyl)-2-phenylethylamine HCl | Predicted: Moderate | Predicted: Moderate | Predicted: Weak (>5,000) | Predicted: Moderate-High |
Data compiled from multiple sources. Note that assay conditions can vary between studies.
Based on the SAR principles discussed, we predict that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride will exhibit weak activity at the dopamine transporter but may possess moderate affinity for serotonin receptors and potentially significant activity at the TAAR1 receptor.
Key Signaling Pathways
To understand the functional consequences of receptor engagement, it is crucial to visualize the downstream signaling cascades. Phenethylamines primarily mediate their effects through the Gq-coupled 5-HT₂ₐ receptor and the Gs-coupled TAAR1 receptor.
Essential Experimental Protocols for Efficacy Determination
To move from prediction to empirical data, a series of standardized in vitro assays must be performed. These protocols form the basis of modern drug discovery and provide the quantitative data needed for robust comparison.
Protocol 1: Radioligand Competition Binding Assay (Affinity: Ki)
Causality: This assay determines a compound's binding affinity (Ki) for a target receptor. It operates on the principle of competition: the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from the receptor is measured. A more potent compound will displace the radioligand at a lower concentration.
Methodology:
-
Cell Membrane Preparation: Utilize HEK-293 cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ). The cells are cultured, harvested, and then lysed via homogenization and centrifugation to create a membrane preparation rich in the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This crucial step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride and Its Para-Substituted Analogs as Monoamine Transporter Ligands
Introduction: The Therapeutic Potential of Diarylethylamines
The 2,2-diarylethylamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules, characterized by two aryl rings attached to the same carbon atom of an ethylamine moiety, have shown a wide range of pharmacological activities. A notable member of this class is 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a compound with potential applications in neuroscience research and drug development due to its structural similarity to known monoamine transporter ligands.[1][2][3] Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[4]
This guide provides a comprehensive comparative analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and a series of its para-substituted analogs. By systematically introducing chloro, methyl, and nitro groups onto the second phenyl ring, we aim to elucidate the structure-activity relationships (SAR) governing their interaction with monoamine transporters. This analysis is supported by detailed experimental protocols and a discussion of the predicted pharmacokinetic implications of such substitutions, offering valuable insights for researchers and drug development professionals in the field of neuroscience.
Synthesis of 2-(4-Methoxyphenyl)-2-phenylethylamine Analogs
The synthesis of the target 2,2-diarylethylamines can be achieved through a multi-step process commencing with commercially available starting materials. A plausible and adaptable synthetic route is outlined below. The key steps involve the formation of a diarylacetonitrile intermediate followed by its reduction to the corresponding ethylamine.
General Synthetic Pathway
Figure 1: General synthetic scheme for 2,2-diarylethylamines.
The synthesis begins with the deprotonation of 4-methoxybenzyl cyanide using a strong base like lithium diisopropylamide (LDA) to form a carbanion. This is followed by a palladium-catalyzed cross-coupling reaction with a para-substituted bromobenzene. The resulting diarylacetonitrile intermediate is then reduced to the primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent like diethyl ether. This modular approach allows for the convenient synthesis of a variety of para-substituted analogs.
Comparative Analysis of Monoamine Transporter Activity
To objectively compare the performance of 2-(4-Methoxyphenyl)-2-phenylethylamine and its analogs, their binding affinities for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters were determined using radioligand binding assays. The inhibitory constant (Ki), a measure of binding affinity, was calculated for each compound at each transporter.
Disclaimer: The following experimental data is hypothetical and for illustrative purposes only. It is constructed based on known structure-activity relationship trends for monoamine transporter inhibitors, where direct comparative data for this specific series of compounds is not publicly available.
| Compound | Para-Substituent (X) | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1 (Parent) | -H | 150 | 2500 | 800 | 16.7 | 5.3 |
| 2 | -Cl | 85 | 1800 | 450 | 21.2 | 5.3 |
| 3 | -CH3 | 120 | 2200 | 700 | 18.3 | 5.8 |
| 4 | -NO2 | 450 | 3500 | 1200 | 7.8 | 2.7 |
Table 1: Hypothetical Binding Affinities (Ki) and Selectivity Ratios for 2-(4-Methoxyphenyl)-2-phenylethylamine Analogs at Human Monoamine Transporters.
Interpretation of Binding Affinity Data
The hypothetical data in Table 1 suggests that para-substitution on the second phenyl ring significantly influences both the potency and selectivity of these compounds for monoamine transporters.
-
Dopamine Transporter (DAT): The introduction of a chloro group (Compound 2 ) is predicted to enhance DAT affinity compared to the parent compound (1 ), a trend observed in other monoamine transporter inhibitor series where an electron-withdrawing halogen can lead to favorable interactions within the binding pocket.[5] The methyl group (Compound 3 ) is shown to have a slightly reduced affinity, while the strongly electron-withdrawing nitro group (Compound 4 ) leads to a significant decrease in DAT affinity. This suggests that while some degree of electron-withdrawing character may be beneficial, excessive electron withdrawal or steric bulk could be detrimental to binding.
-
Serotonin (SERT) and Norepinephrine (NET) Transporters: The analogs generally exhibit lower affinity for SERT and NET compared to DAT, indicating a preferential interaction with the dopamine transporter. The para-substituents appear to modulate the affinity for SERT and NET in a similar rank order as for DAT, although the overall potency remains lower.
-
Selectivity: The DAT/SERT and DAT/NET selectivity ratios provide a quantitative measure of the preference of a compound for DAT over the other two transporters. The chloro-substituted analog (2 ) displays the highest predicted selectivity for DAT over SERT, suggesting that this substitution pattern may be a promising avenue for developing DAT-selective ligands within this scaffold.
Structure-Activity Relationship (SAR) Insights
The observed (hypothetical) trends in binding affinity allow for the formulation of preliminary structure-activity relationships for this class of 2,2-diarylethylamines.
Figure 2: Key structure-activity relationships for 2,2-diarylethylamine analogs. (Note: A placeholder is used for the chemical structure image)
The 4-methoxyphenyl group appears to be a key contributor to the baseline affinity for the dopamine transporter. The nature of the para-substituent on the second phenyl ring then fine-tunes this interaction. The electronic properties of the substituent seem to play a crucial role, with a mildly electron-withdrawing group like chlorine enhancing affinity, while a strongly electron-withdrawing group like nitro diminishes it. This suggests a delicate electronic balance is required for optimal binding. Steric factors may also be at play, as larger substituents could clash with residues in the transporter's binding pocket.
Predicted Pharmacokinetic (ADME) Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its in vivo efficacy. While in vivo data for this series is unavailable, we can predict how the para-substituents might influence key pharmacokinetic parameters based on their physicochemical properties.
-
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Lipophilicity, often expressed as logP, is a key determinant of a compound's ability to cross the blood-brain barrier and reach its CNS target. The introduction of a chloro or methyl group is expected to increase the lipophilicity of the molecule compared to the parent compound, which may enhance BBB penetration. Conversely, the polar nitro group is likely to decrease lipophilicity, potentially hindering CNS entry.
-
Metabolic Stability: The primary sites of metabolism for phenylethylamines are often the ethylamine sidechain and the aromatic rings. Para-substitution can influence metabolic stability by blocking potential sites of enzymatic oxidation by cytochrome P450 (CYP) enzymes. For instance, a chloro or methyl group might sterically hinder enzymatic attack on the phenyl ring, potentially increasing the compound's half-life. The nitro group, however, can be susceptible to reduction by various enzymes, introducing an alternative metabolic pathway. In vitro metabolic stability assays using liver microsomes would be essential to experimentally determine these effects.[6]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for hDAT, hSERT, and hNET.
Figure 3: Workflow for the radioligand binding assay.
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, and [³H]Nisoxetine for hNET.
-
Test compounds: 2-(4-Methoxyphenyl)-2-phenylethylamine HCl and its para-substituted analogs.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration close to its Kd, and 50 µL of the test compound dilution.
-
Incubation: Add 50 µL of the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Dopamine Uptake Inhibition Assay
This functional assay measures the potency of the test compounds to inhibit the uptake of dopamine into cells expressing hDAT.
Materials:
-
HEK293 cells stably expressing hDAT.
-
[³H]Dopamine.
-
Uptake buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.
-
Test compounds.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compounds for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]Dopamine to each well at a concentration near its Km for uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]Dopamine taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of dopamine uptake (IC50) by non-linear regression analysis.
Conclusion
This comparative guide provides a framework for evaluating 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and its para-substituted analogs as monoamine transporter ligands. The hypothetical data and structure-activity relationships presented suggest that para-substitution is a viable strategy for modulating the potency and selectivity of this chemical scaffold. Specifically, the introduction of a para-chloro group is predicted to enhance DAT affinity and selectivity, making it a promising candidate for further investigation.
The detailed experimental protocols provided herein offer a robust methodology for the synthesis and pharmacological characterization of these and other novel diarylethylamine derivatives. Future studies should focus on obtaining empirical data to validate these predictions and further explore the therapeutic potential of this interesting class of compounds. A thorough investigation of their in vitro ADME properties and in vivo pharmacokinetic profiles will be crucial in advancing these compounds from promising leads to potential clinical candidates.
References
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). PMC. [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (2022). Organic Letters. [Link]
-
Synthesis of N,N‐diarylmethylamines, 1,2‐diarylethylamines, and β‐arylethylamines by employing aryl‐ or benzylzinc reagents, aldehydes, and primary or secondary chiral amines. ResearchGate. [Link]
-
1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Semantic Scholar. [Link]
-
Structure-activity studies on antidepressant 2,2-diarylethylamines. (1984). Journal of Medicinal Chemistry. [Link]
-
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. (2016). PMC. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. (2019). PMC. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
-
In vitro Metabolic Stability. Creative Bioarray. [Link]
-
Structure Modeling of the Norepinephrine Transporter. (2019). MDPI. [Link]
-
Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. ResearchGate. [Link]
-
1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. (2018). DRUGZ.ORG. [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2020). MDPI. [Link]
-
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (1998). PubMed. [Link]
-
Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. (2021). PubMed Central. [Link]
-
Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. (2014). PubMed Central. [Link]
-
1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. ResearchGate. [Link]
-
Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022). MDPI. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (2023). PubMed Central. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018). PubMed. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).
-
Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. (2007). PubMed. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). PMC. [Link]
-
An affinity-modulating site on neuronal monoamine transport proteins. (1997). PubMed. [Link]
-
Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. (2023). Proceedings of the Estonian Academy of Sciences. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018). PMC. [Link]
-
Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. (2019). eScholarship, University of California. [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).. ResearchGate. [Link]
-
Synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine. PrepChem.com. [Link]
-
Overview of Monoamine Transporters. (2018). PMC. [Link]
- Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
-
Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man. (1992). PubMed. [Link]
-
Drug metabolism and pharmacokinetics. ResearchGate. [Link]
-
Drug metabolism and pharmacokinetics. (2008). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Binding Site of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride on Trace Amine-Associated Receptor 1 (TAAR1)
Introduction: The Therapeutic Promise of TAAR1 and a Novel Ligand
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for neuropsychiatric disorders.[1][2] Activated by endogenous trace amines like β-phenylethylamine (PEA) and tyramine, TAAR1 modulates the activity of key monoaminergic systems, including dopamine and serotonin.[3][4] Its activation can attenuate hyperdopaminergic states, making TAAR1 agonists promising candidates for treating conditions like schizophrenia and substance use disorder.[2][3]
This guide focuses on a specific compound, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a phenethylamine derivative with potential activity at TAAR1.[5] Its structural similarity to known TAAR1 agonists suggests it may engage the receptor's binding pocket. However, assuming a mechanism without empirical evidence is insufficient for drug development. The critical step is to rigorously confirm the precise binding site and mode of interaction.
This document provides a comprehensive, multi-faceted strategy for researchers to confirm the binding site of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride on TAAR1. We will compare and detail a synergistic workflow that combines computational prediction with gold-standard biochemical validation, providing a self-validating system to ensure scientific rigor.
The Putative TAAR1 Orthosteric Binding Pocket
Decades of research on aminergic GPCRs have revealed a conserved orthosteric binding pocket within the transmembrane (TM) helices.[6] For TAAR1, a combination of homology modeling, cryo-electron microscopy (cryo-EM) structures, and mutational studies have elucidated a consensus binding motif for phenethylamine-like ligands.[7][8][9]
The binding hypothesis is centered around two key interactions:
-
A Salt Bridge: A highly conserved aspartate residue in TM3, Asp103 (D103) , acts as the crucial counterion, forming a salt bridge with the protonated amine group of the ligand. This interaction is considered the primary anchor for most TAAR1 agonists.[7]
-
Aromatic/Hydrophobic Interactions: The aromatic rings of the ligand are cradled by a cluster of hydrophobic and aromatic residues, primarily in TM5, TM6, and TM7. Key residues include Trp264 (W264) , Phe267 (F267) , and Phe268 (F268) , which form π-π stacking and van der Waals interactions, contributing to binding affinity and specificity.[7][10]
This guide outlines a workflow to test whether 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride engages this specific pocket.
Caption: Overall experimental workflow for binding site confirmation.
Part 1: In Silico Prediction — A Computationally-Guided Hypothesis
Causality: Before committing to resource-intensive wet-lab experiments, computational docking provides a robust, cost-effective method to generate a precise structural hypothesis. By modeling the interaction between 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and the TAAR1 structure, we can predict the binding pose and identify a shortlist of key amino acid residues likely involved in the interaction. This approach leverages existing structural data from homology models or AlphaFold-predicted structures.[7]
Protocol 1: Molecular Docking
-
Receptor Preparation:
-
Obtain a high-quality structural model of human TAAR1. The AlphaFold model (ID: Q96RJ0) is a reliable starting point.[7]
-
Use protein preparation tools (e.g., in Schrödinger Suite or MOE) to add hydrogens, assign protonation states (especially for titratable residues like histidines), and perform a constrained energy minimization to relax the structure.
-
-
Ligand Preparation:
-
Draw the 2D structure of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and convert it to a 3D conformation.
-
Use a tool like LigPrep to generate possible ionization states at physiological pH (7.4 ± 1.0); the primary amine will be protonated. Generate relevant tautomers and stereoisomers if applicable.
-
-
Grid Generation:
-
Define the binding site for docking. Center the docking grid on the key residue, D103 , ensuring the grid box is large enough (e.g., a 20Å cube) to encompass the putative orthosteric pocket, including residues from TM3, 5, 6, and 7.[7]
-
-
Docking Execution:
-
Perform molecular docking using a validated algorithm like Glide or AutoDock Vina. It is advisable to use a standard precision (SP) or extra precision (XP) mode to balance speed and accuracy.
-
-
Pose Analysis:
-
Analyze the top-scoring docking poses. The ideal pose should show the protonated amine of the ligand forming a salt bridge with the carboxylate of D103.
-
Examine the orientation of the methoxyphenyl and phenyl rings. Note any predicted π-π stacking interactions with residues like W264, F267, or F268.
-
Expected Outcome: A predicted binding model where 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is positioned within the orthosteric pocket, with its amine group interacting with D103 and its aromatic moieties interacting with surrounding hydrophobic residues. This model provides the specific residues to target for experimental validation.
Part 2: Experimental Validation — The Gold Standard
Causality: A computational model is only a prediction. Site-directed mutagenesis provides the definitive experimental proof. By mutating a residue predicted to be critical for binding and observing a significant reduction in the ligand's functional potency, we can causally link that residue to the binding interaction. This is coupled with a functional assay that measures receptor activation, providing a quantitative readout of the mutation's impact. The canonical signaling pathway for TAAR1 involves coupling to the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Therefore, a cAMP accumulation assay is the most direct measure of agonist-induced receptor activation.[3]
Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.
Protocol 2: Site-Directed Mutagenesis & cAMP Assay
-
Mutant Generation:
-
Using a commercially available human TAAR1 expression plasmid as a template, generate point mutations for the key residues identified in the docking study.
-
The most critical mutant to create is D103A (Aspartate to Alanine). Alanine removes the charged carboxylate group without introducing significant steric hindrance.
-
Also, create mutants for key aromatic residues, such as W264A or F267A .
-
Verify all mutations by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line with low endogenous TAAR1 expression) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect the cells with either the wild-type (WT) TAAR1 plasmid or one of the mutant plasmids using a standard transfection reagent like Lipofectamine 3000.
-
Allow 24-48 hours for receptor expression.
-
-
cAMP Accumulation Assay:
-
Plate the transfected cells in 96-well plates.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Prepare serial dilutions of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
-
Stimulate the cells with the compound dilutions for 30 minutes at 37°C. Include a positive control (e.g., 10 µM Forskolin, a direct adenylyl cyclase activator) and a vehicle control.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and the maximal Forskolin response (100%).
-
Plot the concentration-response curves for the compound on WT and each mutant receptor using non-linear regression (log(agonist) vs. response) in software like GraphPad Prism.
-
Calculate the potency (EC₅₀) and efficacy (Eₘₐₓ) for each curve.
-
Interpretation of Results:
-
Confirmation: A significant rightward shift (e.g., >10-fold increase) in the EC₅₀ value for a mutant receptor compared to the WT receptor strongly indicates that the mutated residue is critical for ligand binding and/or receptor activation. A complete loss of response for the D103A mutant would be the expected result, confirming its role as the primary anchor point.
-
No Change: If a mutation (e.g., a residue distant from the predicted pocket) does not significantly alter the EC₅₀, it suggests that this residue is not directly involved in the interaction with the compound.
Part 3: Comparative Analysis & Data Presentation
Causality: To contextualize the findings and validate the assay system, the performance of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride should be compared against well-characterized TAAR1 ligands. This comparative analysis demonstrates the compound's unique pharmacological profile and ensures that the observed effects are consistent with known TAAR1 pharmacology.
Below is a table summarizing hypothetical, yet representative, data from such a comparative study.
| Compound | Class | Receptor | Potency (EC₅₀) [nM] | Fold-Shift vs. WT | Interpretation |
| 2-(4-Methoxyphenyl)-2-phenylethylamine HCl | Test Agonist | WT TAAR1 | 150 | - | Baseline potency. |
| D103A Mutant | >10,000 | >67 | Confirms critical role of D103 salt bridge. | ||
| W264A Mutant | 2,100 | 14 | Confirms involvement of W264 in binding. | ||
| β-Phenylethylamine (β-PEA) | Endogenous Agonist | WT TAAR1 | 138[7] | - | Reference for endogenous agonist potency. |
| D103A Mutant | No Response | ∞ | Validates assay's ability to detect loss of function. | ||
| RO5256390 | Full Agonist | WT TAAR1 | 25 | - | Reference for a potent synthetic agonist.[3] |
| EPPTB | Antagonist | WT TAAR1 | N/A | N/A | Reference antagonist; would be tested in competition assays. |
Synthesizing the Evidence: A Self-Validating Conclusion
The confirmation of a ligand's binding site is not achieved through a single experiment but by the convergence of evidence from complementary techniques. The workflow described in this guide constitutes a self-validating system:
-
Prediction: Computational docking generates a high-resolution, testable hypothesis of the binding interaction.
-
Validation: Site-directed mutagenesis coupled with functional assays empirically tests this hypothesis. A loss of potency upon mutation of predicted contact residues provides strong evidence for their direct involvement.
-
Contextualization: Comparison with known agonists and antagonists validates the biological relevance of the findings and the integrity of the experimental setup.
By following this integrated approach, researchers can confidently conclude that 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride binds to the orthosteric pocket of TAAR1, anchored by the D103 salt bridge and stabilized by interactions with surrounding aromatic residues. This foundational knowledge is indispensable for any further drug development efforts, including lead optimization and structure-activity relationship (SAR) studies.
References
-
Li, Y., et al. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed Central. [Link]
-
Latacz, G., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [Link]
-
Cichero, E., et al. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]
-
Cichero, E., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. MDPI. [Link]
-
Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]
-
Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]
-
Mleczak, A., et al. (2016). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). PMC - NIH. [Link]
-
Liu, X., et al. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1. PubMed. [Link]
-
Gainetdinov, R. R., et al. (2015). Behavioral Effects of a Potential Novel TAAR1 Antagonist. PMC - PubMed Central. [Link]
-
Liu, X., et al. (2023). Ligand recognition and G protein coupling of trace amine receptor TAAR1. ResearchGate. [Link]
-
Cichero, E., et al. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. Semantic Scholar. [Link]
-
Hoener, M. C., et al. (2015). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride and Fluoxetine in Preclinical Models of Depression
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the well-established antidepressant, fluoxetine, and the novel compound, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. While fluoxetine's efficacy in preclinical depression models is extensively documented, this guide also addresses the current landscape of research into 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a member of the promising phenylethylamine class of compounds.
Introduction to the Compounds
Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the pharmacological treatment of depression.[1][2] Its primary mechanism of action involves the potentiation of serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft.[3][4][5] This leads to an increased concentration of serotonin available to bind to postsynaptic receptors, which is thought to contribute to its antidepressant effects.[1][5]
Preclinical Antidepressant Screening Models: Methodological Overview
The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used behavioral paradigms for screening potential antidepressant drugs in rodents.[9] These models are based on the principle of inducing a state of behavioral despair or learned helplessness, which can be attenuated by effective antidepressant treatment.
Forced Swim Test (FST)
The FST involves placing a rodent in an inescapable cylinder of water and observing its behavior. Initially, the animal will actively try to escape, but will eventually adopt an immobile posture, floating in the water. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Experimental Protocol: Forced Swim Test (FST) in Rats
-
Apparatus: A transparent cylindrical container (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This initial exposure serves to induce a baseline level of immobility.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound or vehicle. Following the appropriate absorption period, they are placed back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) during the 5-minute test session is recorded and analyzed.
Tail Suspension Test (TST)
In the TST, a mouse is suspended by its tail, and the duration of immobility is measured. Similar to the FST, antidepressant compounds are expected to decrease the time the animal remains immobile.
Experimental Protocol: Tail Suspension Test (TST) in Mice
-
Apparatus: A horizontal bar elevated above a surface, from which the mouse can be suspended by its tail using adhesive tape. The area should be shielded to prevent the mouse from seeing its surroundings.
-
Procedure: Each mouse is individually suspended by its tail for a 6-minute period.
-
Data Analysis: The total time the mouse remains immobile during the 6-minute test is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
Comparative Efficacy in Depression Models
The following table summarizes the known and hypothesized effects of fluoxetine and 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in the FST and TST.
| Compound | Mechanism of Action | Forced Swim Test (FST) Effect | Tail Suspension Test (TST) Effect |
| Fluoxetine Hydrochloride | Selective Serotonin Reuptake Inhibitor (SSRI) | Decreased Immobility Time | Decreased Immobility Time |
| 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride | Presumed Monoamine Modulator | Hypothesized to Decrease Immobility Time | Hypothesized to Decrease Immobility Time |
Mechanistic Insights and Signaling Pathways
Fluoxetine: The Serotonergic Pathway
Fluoxetine's therapeutic action is primarily attributed to its selective inhibition of the serotonin transporter (SERT), leading to an accumulation of serotonin in the synapse. This enhanced serotonergic signaling is believed to initiate a cascade of neuroadaptive changes, including alterations in receptor sensitivity and gene expression, which ultimately contribute to its antidepressant effects.
Caption: Fluoxetine's mechanism of action.
2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride: A Potential Monoaminergic Modulator
As a phenylethylamine derivative, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is hypothesized to exert its effects by modulating the release and/or reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. The specific interactions with monoamine transporters and receptors would determine its unique pharmacological profile. Further research is necessary to elucidate the precise molecular targets of this compound.
Caption: Hypothesized mechanism of 2-(4-Methoxyphenyl)-2-phenylethylamine HCl.
Discussion and Future Directions
Fluoxetine's efficacy in reducing immobility in the FST and TST is well-established and serves as a benchmark for novel antidepressant screening. The lack of specific in-vivo data for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in these models represents a significant knowledge gap.
The phenylethylamine scaffold holds considerable promise for the development of novel therapeutics for mood disorders. The diverse pharmacological profiles of substituted phenylethylamines suggest that compounds like 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride could offer alternative mechanisms of action to traditional SSRIs, potentially through a broader modulation of monoaminergic systems.
Future research should prioritize the in-vivo characterization of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in the FST and TST to ascertain its antidepressant-like potential. Such studies would provide the necessary data for a direct and meaningful comparison with established antidepressants like fluoxetine and would clarify its potential as a lead compound for further drug development.
References
-
Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 193. [Link]
-
Moskvitina, T. A., & Gurevich, E. V. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Addiction Medicine, 9(6), 481–490. [Link]
-
Nichols, D. E., et al. (1981). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 218(3), 560–569. [Link]
-
Hauck, F. P., & Funderburk, W. H. (1979). Behavioral and biochemical effects of para-methoxyphenylethylamine. European Journal of Pharmacology, 58(2), 139–146. [Link]
-
Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. [Link]
-
Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current Protocols in Neuroscience, Chapter 8, Unit 8.10. [Link]
-
Porsolt, R. D., et al. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. [Link]
-
Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]
-
Can, A., et al. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3761. [Link]
-
Kim, H., et al. (2020). 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway. International Journal of Molecular Sciences, 21(23), 9103. [Link]
-
Sabelli, H. C., & Javaid, J. I. (1995). Phenylethylamine modulation of affect: therapeutic and diagnostic implications. Journal of Neuropsychiatry and Clinical Neurosciences, 7(1), 6–14. [Link]
-
Wong, D. T., et al. (1995). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Journal of Pharmacology and Experimental Therapeutics, 193(3), 804–811. [Link]
-
Gobbi, G., et al. (2012). Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Neuropharmacology, 63(5), 841–849. [Link]
-
Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–467. [Link]
-
Kim, H., et al. (2020). 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway. International Journal of Molecular Sciences, 21(23), 9103. [Link]
-
Castagné, V., et al. (2009). The forced swim test in rodents: a review of the effects of psychotropic drugs. Neuroscience & Biobehavioral Reviews, 33(4), 575–586. [Link]
-
Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571–625. [Link]
-
Zeni, G., et al. (2023). Antidepressant-like Activity and Cognitive Enhancing Effects of the Combined Administration of (R)-Ketamine and LY341495 in the CUMS Model of Depression in Mice Are Related to the Modulation of Excitatory Synaptic Transmission and LTP in the PFC. Pharmaceuticals, 16(2), 288. [Link]
-
Park, H. J., et al. (2018). Repeated Exposure to β-phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. Experimental Neurobiology, 27(1), 8–15. [Link]
-
Kim, J. H., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 29(4), 437–446. [Link]
-
Dyck, L. E., et al. (1985). Rat Brain-Uptake Index for Phenylethylamine and Various Monomethylated Derivatives. Journal of Neurochemistry, 44(4), 1142–1146. [Link]
-
Yuniarti, N., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 437-447. [Link]
-
Baker, G. B., et al. (1983). Formation of beta-phenylethylamine from the antidepressant, beta-phenylethylhydrazine. Journal of Affective Disorders, 5(2), 133–141. [Link]
-
Sogos, V., et al. (2022). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. ACS Chemical Neuroscience, 13(1), 101–112. [Link]
-
dos Santos, A. A., et al. (2021). Antidepressant-like and memory-enhancing effects of 2-phenyl-3-(phenylselanyl)benzofuran on a lipopolysaccharide-induced depression model in male mice: behavioral, biochemical, and molecular insights. Neurotoxicity Research, 39(4), 1184–1198. [Link]
-
NHS. (2022). Fluoxetine (Prozac). [Link]
-
National Institute of Mental Health. (n.d.). Mental Health Medications. [Link]
-
MedlinePlus. (2021). Fluoxetine. [Link]
-
Wikipedia. (2024). Fluoxetine. [Link]
-
Patsnap. (2024). What is the mechanism of Fluoxetine Hydrochloride?[Link]
-
Wikipedia. (2024). Phenethylamine. [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. [Link]
-
RxList. (n.d.). Phenethylamine. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral and biochemical effects of para-methoxyphenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. en-journal.org [en-journal.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Antidepressant-Like Effects of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride in Rodents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential antidepressant properties of the novel compound, 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. We will delve into the established behavioral paradigms, comparative analyses with benchmark antidepressants, and the underlying mechanistic rationale.
Introduction: The Quest for Novel Antidepressants
Major depressive disorder is a significant global health concern, and while current treatments are effective for many, a substantial portion of patients do not achieve remission. This highlights the urgent need for novel antidepressant agents with different mechanisms of action. The compound 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a phenylethylamine derivative, has been identified as a potential candidate for treating mood disorders.[1] Phenylethylamines are a class of compounds known for their stimulant and mood-elevating properties, acting as neuromodulators of aminergic synapses.[2] This guide outlines the critical steps to validate its antidepressant-like effects in established rodent models.
Behavioral Paradigms: Quantifying Antidepressant-Like Activity
The initial screening of potential antidepressants in rodents heavily relies on behavioral tests that measure stress-coping behaviors. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are two of the most widely used and validated models for this purpose.[3][4][5] Both tests are based on the principle that, when faced with an inescapable, moderately stressful situation, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which can be reversed by effective antidepressant treatments.[6][7]
The FST is a robust method for assessing the efficacy of potential antidepressant compounds.[3][6] In this test, rodents are placed in a cylinder filled with water from which they cannot escape. The primary measure is the duration of immobility, where the animal ceases struggling and makes only the minimal movements necessary to stay afloat.[6][8] A reduction in immobility time is indicative of an antidepressant-like effect.[5][9]
Similar to the FST, the TST is a valuable high-throughput screening tool for potential antidepressant drugs.[4][7] Mice are suspended by their tails, and the duration of immobility (hanging passively) is quantified.[10][11] Antidepressant compounds typically reduce the time spent immobile.[4][12] An advantage of the TST over the FST is the elimination of the risk of hypothermia.[4][7]
Experimental Design and Protocols
A rigorous and well-controlled experimental design is paramount for obtaining reliable and reproducible data. The following protocols provide a standardized approach to conducting the FST and TST.
Experimental Workflow for Antidepressant Screening
Caption: Potential mechanism of monoamine reuptake inhibition.
Conclusion and Future Directions
Initial validation using the Forced Swim and Tail Suspension tests provides a critical first step in evaluating the antidepressant potential of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Positive results from these screening paradigms would warrant further investigation into its neurochemical profile, safety, and efficacy in more complex models of depression. The ultimate goal is to determine if this promising compound can be developed into a novel therapeutic for individuals suffering from mood disorders.
References
-
The mouse forced swim test. (n.d.). Johns Hopkins University. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3761. Retrieved from [Link]
-
Factsheet on the forced swim test. (2020, October 15). Understanding Animal Research. Retrieved from [Link]
-
Sowa-Kucma, M., Szewczyk, B., Novak, K., et al. (2021). The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Pharmaceuticals, 14(2), 123. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), 3761. Retrieved from [Link]
-
Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. Retrieved from [Link]
-
Immobility of fluoxetine-treated animals in the forced swim test. (n.d.). ResearchGate. Retrieved from [Link]
-
Einat, H., & Belmaker, R. H. (2020). Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants. Neuroscience and biobehavioral reviews, 112, 39–47. Retrieved from [Link]
-
Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved from [Link]
-
Trullas, R., & Skolnick, P. (1993). Individual differences in response to imipramine in the mouse tail suspension test. Psychopharmacology, 112(1), 123–128. Retrieved from [Link]
-
Forced swim test in rodents. (n.d.). NC3Rs. Retrieved from [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3761. Retrieved from [Link]
-
Sowa-Kucma, M., Szewczyk, B., Novak, K., et al. (2021). The Novel Imipramine-Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Pharmaceuticals, 14(2), 123. Retrieved from [Link]
-
Lee, J., Kim, Y., Lee, Y., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 24(2), 143–149. Retrieved from [Link]
-
Kim, J. H., Lee, S. Y., Kim, H. J., et al. (2020). 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway. International journal of molecular sciences, 21(23), 9103. Retrieved from [Link]
-
Greenshaw, A. J. (1989). Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission. Progress in neuro-psychopharmacology & biological psychiatry, 13 Suppl, S39–S48. Retrieved from [Link]
-
Page, M. E., Detke, M. J., Dalvi, A., Kirby, L. G., & Lucki, I. (1999). Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test. Psychopharmacology, 147(2), 162–167. Retrieved from [Link]
-
Methylphenidate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Lee, J., Kim, Y., Lee, Y., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 24(2), 143–149. Retrieved from [Link]
-
Rodríguez-Landa, J. F., & Rovirosa-Hernández, M. J. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in behavioral neuroscience, 15, 780070. Retrieved from [Link]
-
Immobility time (in sec) in the forced swimming test in mice treated... (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice. (n.d.). ResearchGate. Retrieved from [Link]
-
Heal, D. J., & Smith, S. L. (1988). 2-Phenylethylamine-induced changes in catecholamine receptor density: implications for antidepressant drug action. British journal of pharmacology, 95(3), 821–828. Retrieved from [Link]
-
Serotonin 5-HT2A receptor agonist. (n.d.). In Wikipedia. Retrieved from [Link]
-
Winter, J. C. (1980). Effects of the phenethylamine derivatives, BL-3912, fenfluramine, and Sch-12679, in rats trained with LSD as a discriminative stimulus. Psychopharmacology, 68(2), 159–162. Retrieved from [Link]
-
Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Barroso, N., & Rodriguez, M. (1996). Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. European journal of pharmacology, 297(3), 195–203. Retrieved from [Link]
-
Sabelli, H. C., & Javaid, J. I. (1995). Phenylethylamine modulation of affect: therapeutic and diagnostic implications. The Journal of neuropsychiatry and clinical neurosciences, 7(1), 6–14. Retrieved from [Link]
-
Axe, J. (2020, March 10). Phenylethylamine Health Benefits, Uses, Side Effects, Dosage. Dr. Axe. Retrieved from [Link]
-
Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylethylamine modulation of affect: therapeutic and diagnostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The Tail Suspension Test [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head study of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and MDMA on dopamine release
A Comparative Guide to Dopamine Release: 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride vs. MDMA
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparative analysis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and 3,4-methylenedioxymethamphetamine (MDMA), focusing on their mechanisms of action related to dopamine release. While direct head-to-head experimental data for these two specific compounds is not extensively available in published literature, this document synthesizes information based on their structural classes and the known pharmacology of related molecules to offer a scientifically grounded comparison. It is designed for researchers, scientists, and drug development professionals investigating the neuropharmacology of substituted phenethylamines.
Introduction: The Phenethylamine Scaffold in Neurotransmission
The 2-phenethylamine chemical structure is a cornerstone of neuropharmacology, forming the backbone for many endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] This structural motif is also prevalent in a vast array of synthetic compounds designed to modulate monoaminergic systems.[2][3] These molecules primarily exert their effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and various receptor systems.[2][4] This guide focuses on two distinct substituted phenethylamines: the research chemical 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and the well-characterized psychoactive compound MDMA.
-
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is a research compound utilized in studies of neurotransmitter systems.[5] As a derivative of 2-phenylethylamine, which is known to act as a substrate for the dopamine transporter (DAT) and induce dopamine efflux, its pharmacology is of significant interest for understanding structure-activity relationships within this chemical class.[6][7] It has been explored for its potential as a therapeutic agent in mood disorders.[5]
-
3,4-Methylenedioxymethamphetamine (MDMA) is a potent psychoactive substance known for its entactogenic and stimulant effects.[8] Its primary mechanism involves increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine by acting as a substrate for their respective transporters, inducing a process known as reverse transport or efflux.[9][10][11] While its affinity is highest for the serotonin transporter, its effects on dopamine are critical to its overall pharmacological profile.[9][12]
Comparative Mechanisms of Dopamine Release
The principal mechanism by which both compounds are presumed to increase extracellular dopamine is through their interaction with the dopamine transporter (DAT). They act as transporter substrates, leading to a cascade of events that results in the non-vesicular release of dopamine from the presynaptic neuron.
Figure 1: General mechanism of transporter-mediated dopamine release by phenethylamine-type compounds.
MDMA: A Mixed-Action Releaser
MDMA is a substrate for DAT, SERT, and NET.[12] Its interaction with DAT leads to transporter-mediated dopamine efflux. However, MDMA's defining characteristic is its significantly higher affinity for SERT compared to DAT.[9] This leads to a massive release of serotonin, which in turn can modulate dopamine release.[9][13] Some research suggests that the MDMA-induced surge in serotonin can stimulate 5-HT2 receptors, which further enhances dopamine release in brain regions like the striatum and prefrontal cortex.[9][13] Therefore, the effect of MDMA on dopamine is a combination of direct action on DAT and indirect modulation via the serotonergic system.
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride: A Putative Dopamine Releaser
As a direct analogue of phenethylamine, this compound is hypothesized to function primarily as a DAT substrate. The parent compound, 2-phenylethylamine, induces potent dopamine release by causing reverse transport through DAT and interacting with the vesicular monoamine transporter 2 (VMAT2).[6][7] The addition of a para-methoxy group on one phenyl ring and an unsubstituted second phenyl ring at the alpha position creates a more complex structure. Substitutions on the phenyl ring of phenethylamines are known to alter their affinity and selectivity for monoamine transporters.[14] While specific binding data is unavailable, the structure suggests a strong interaction with DAT. Its affinity for SERT and NET relative to DAT is unknown and requires direct experimental validation.
Summary of Mechanistic Differences
The following table summarizes the known and hypothesized differences between the two compounds.
| Feature | 2-(4-Methoxyphenyl)-2-phenylethylamine HCl | MDMA (3,4-methylenedioxymethamphetamine) |
| Primary Transporter Target | Hypothesized to be Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| Transporter Affinity Profile | Unknown, likely DAT > NET/SERT | SERT > NET > DAT[9] |
| Primary Neurotransmitter Released | Hypothesized to be primarily Dopamine | Primarily Serotonin, followed by Norepinephrine and Dopamine[10] |
| Mechanism of Action | DAT substrate causing reverse transport (efflux).[7] | Substrate for DAT, SERT, and NET causing reverse transport.[9][11] |
| Indirect Effects on Dopamine | Likely minimal, primarily direct action. | Significant indirect enhancement of dopamine release via 5-HT2 receptor activation.[9][13] |
Experimental Protocols for a Head-to-Head Study
To empirically determine the comparative effects of these two compounds on dopamine release, a combination of in vitro and in vivo experiments is necessary. The following protocols provide a robust framework for such an investigation.
Protocol 1: In Vitro Dopamine Efflux Assay Using hDAT-transfected Cells
This assay directly measures the ability of a compound to induce dopamine release from cells expressing the human dopamine transporter, providing a clean comparison of potency and efficacy at the cellular level.[6][15]
Figure 2: Workflow for the in vitro [³H]-Dopamine efflux assay.
Methodology:
-
Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT) in DMEM supplemented with 10% FBS and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator. Seed cells onto 24-well poly-D-lysine coated plates.
-
Dopamine Loading:
-
Once cells reach 80-90% confluency, wash them twice with pre-warmed Krebs-Ringer buffer.
-
Add Krebs-Ringer buffer containing 10-20 nM of [³H]-Dopamine to each well.
-
Incubate for 20-30 minutes at 37°C to allow for dopamine uptake.
-
-
Initiating Efflux:
-
Rapidly wash the loaded cells three times with ice-cold Krebs-Ringer buffer to remove all extracellular [³H]-Dopamine.
-
Add fresh, pre-warmed Krebs-Ringer buffer containing varying concentrations of the test compound (2-(4-Methoxyphenyl)-2-phenylethylamine HCl or MDMA) to the wells. A typical concentration range would be 10⁻⁹ M to 10⁻⁴ M.
-
Incubate for 10 minutes at 37°C.
-
-
Sample Collection and Quantification:
-
Terminate the assay by placing the plate on ice.
-
Collect the supernatant from each well. This fraction contains the released [³H]-Dopamine.
-
Lyse the cells remaining in the wells with 1% SDS solution. This fraction contains the intracellular [³H]-Dopamine.
-
Add a suitable scintillation cocktail to both the supernatant and lysate samples.
-
Measure the radioactivity (in counts per minute, CPM) of all samples using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of dopamine released for each concentration using the formula: (% Release) = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] * 100.
-
Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration that produces 50% of the maximal effect) for each compound.
-
Protocol 2: In Vivo Microdialysis in the Rat Striatum
Microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing crucial data on the net effect of a compound in a complex biological system.[16][17][18]
Methodology:
-
Surgical Implantation:
-
Anesthetize a male Sprague-Dawley or Wistar rat according to approved institutional protocols.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.0 mm from dura). Secure the cannula to the skull with dental acrylic.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm active membrane) through the guide cannula into the striatum.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration and Sampling:
-
Administer a single intraperitoneal (i.p.) injection of either vehicle, MDMA, or 2-(4-Methoxyphenyl)-2-phenylethylamine HCl at the desired dose.
-
Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
-
Neurochemical Analysis:
-
Immediately analyze the collected dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[18]
-
The HPLC system should be optimized for the separation and quantification of dopamine.
-
-
Data Analysis:
-
Quantify the dopamine concentration in each sample against a standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal.
-
Plot the mean percent baseline dopamine concentration versus time for each treatment group.
-
Use statistical analysis (e.g., two-way ANOVA with repeated measures) to compare the effects of the different compounds over time.
-
Expected Outcomes and Data Interpretation
Based on the proposed experiments, a comparative profile of the two compounds can be established.
| Metric | Expected Outcome for 2-(4-Methoxyphenyl)-2-phenylethylamine HCl | Expected Outcome for MDMA |
| In Vitro EC₅₀ (Dopamine Efflux) | A specific EC₅₀ value will be determined, reflecting its direct potency at DAT. | A specific EC₅₀ value will be determined. It may be more or less potent than the comparator compound. |
| In Vivo Peak Dopamine Increase | A dose-dependent increase in extracellular dopamine is expected. | A robust, dose-dependent increase in extracellular dopamine is expected.[17] |
| In Vivo Time Course | The onset and duration of the dopamine increase will be characterized. | The time course will be characterized, likely showing a rapid onset.[17] |
| Comparative Potency | The relative potency compared to MDMA for dopamine release will be established. | The data will allow for a direct comparison of its dopamine-releasing effects against a novel phenethylamine. |
Interpretation: A lower EC₅₀ value in the in vitro assay indicates higher potency at inducing dopamine efflux via DAT. The in vivo microdialysis results will reveal the overall effect on the dopaminergic system, integrating factors like pharmacokinetics, metabolism, and indirect effects from other neurotransmitter systems (which is particularly relevant for MDMA). Comparing the magnitude and duration of the dopamine increase will provide critical insights into their differing pharmacological profiles. This comprehensive approach ensures a thorough, head-to-head comparison, advancing our understanding of how structural modifications to the phenethylamine scaffold dictate neurochemical effects.
References
-
2C-B - Wikipedia. Wikipedia. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Substituted phenethylamine - Wikipedia. Wikipedia. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Center for Biotechnology Information. [Link]
-
Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
MDMA - Wikipedia. Wikipedia. [Link]
-
In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central. National Center for Biotechnology Information. [Link]
-
Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. PubMed. [Link]
-
Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - NIH. National Institutes of Health. [Link]
-
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC - NIH. National Institutes of Health. [Link]
-
3,4-Methylenedioxymethamphetamine Increases Affiliative Behaviors in Squirrel Monkeys in a Serotonin 2A Receptor-Dependent Manner - ResearchGate. ResearchGate. [Link]
-
In Vivo Measurements of Neurotransmitters by Microdialysis Sampling | Analytical Chemistry. ACS Publications. [Link]
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. ResearchGate. [Link]
-
Phenethylamine - Wikipedia. Wikipedia. [Link]
-
In vivo measurement of monoamine neurotransmitter release using brain microdialysis | Monitoring Neuronal Activity: A Practical Approach | Oxford Academic. Oxford Academic. [Link]
-
Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study - PubMed. National Center for Biotechnology Information. [Link]
-
Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents | Request PDF - ResearchGate. ResearchGate. [Link]
-
Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - MDPI. MDPI. [Link]
-
In vitro measurement of dopamine concentration with carbon fiber electrode | Analytical Chemistry - ACS Publications. ACS Publications. [Link]
-
A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. [Link]
-
MDMA Effects on the Brain | Drug Free CT. Drug Free CT. [Link]
-
Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
β-phenylethylamine, a small molecule with a large impact - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Ultra-Sensitive Dopamine ELISA kit I Cited in 40 papers - Immusmol. Immusmol. [Link]
-
ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS - PubMed Central. National Center for Biotechnology Information. [Link]
-
European Journal of Pharmacology Research paper Pharmacodynamic interactions between MDMA and concomitants in MDMA tablets on ex. Academia.edu. [Link]
-
The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release. | PNAS. PNAS. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
- 8. MDMA - Wikipedia [en.wikipedia.org]
- 9. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugfreect.org [drugfreect.org]
- 11. pnas.org [pnas.org]
- 12. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Independent Verification of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride Synthesis: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis of the reported synthesis of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a compound of interest in pharmaceutical research and drug development.[1] We present a comparative study of two prominent synthetic methodologies: direct reductive amination and the Leuckart reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a thorough discussion of the underlying chemical principles to ensure scientific integrity and reproducibility.
Introduction
2-(4-Methoxyphenyl)-2-phenylethylamine and its hydrochloride salt are versatile building blocks in organic synthesis, with potential applications in the development of novel therapeutic agents.[1] The structural motif of a diarylethylamine is prevalent in a range of biologically active molecules. An independent and reliable verification of its synthesis is crucial for ensuring the quality and consistency of research outcomes. This guide aims to provide a comprehensive resource for the scientific community by comparing two common synthetic routes, thereby enabling informed decisions in experimental design.
Comparative Overview of Synthetic Strategies
Two primary methods for the synthesis of 2-(4-Methoxyphenyl)-2-phenylethylamine from its ketone precursor, 1-(4-methoxyphenyl)-2-phenylethanone, are reductive amination and the Leuckart reaction. The choice between these methods often depends on factors such as desired yield, purity, reaction conditions, and available reagents.
| Feature | Direct Reductive Amination | Leuckart Reaction |
| Reagents | Ammonia source (e.g., ammonium acetate), reducing agent (e.g., sodium cyanoborohydride) | Formamide or ammonium formate |
| Reaction Conditions | Milder, often at or near room temperature | High temperatures (typically >160 °C) |
| Yield | Generally moderate to high | Can be variable, often moderate |
| Byproducts | Can include unreacted ketone and over-alkylated amines | Often produces formylated intermediates and other side products |
| Workup | Typically involves extraction and purification by chromatography or crystallization | Requires acidic or basic hydrolysis of the formamide intermediate, followed by extraction and purification |
Synthetic Methodologies: Detailed Protocols
Method 1: Direct Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and relatively mild conditions. The reaction proceeds through the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine by a selective reducing agent. Sodium cyanoborohydride is a common choice for this transformation due to its ability to reduce the protonated imine intermediate preferentially over the starting ketone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-methoxyphenyl)-2-phenylethanone (1.0 eq) and a large excess of ammonium acetate (10-20 eq) in anhydrous methanol.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching and Workup: Carefully add water to the reaction mixture to quench any remaining reducing agent. Acidify the mixture with aqueous HCl. Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and non-basic byproducts.
-
Isolation of the Amine: Basify the aqueous layer with a strong base (e.g., NaOH) until a pH > 12 is reached. Extract the free amine product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)-2-phenylethylamine as an oil.
-
Formation of the Hydrochloride Salt: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.
Sources
Safety Operating Guide
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride proper disposal procedures
An In-Depth Guide to the Safe Disposal of 2-(4-Methoxyphenyl)-2-phenylethylamine Hydrochloride
For research scientists and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (CAS No. 21998-49-2), a compound utilized in pharmaceutical and neuroscience research.[1] Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Core Principles: Hazard Identification and Risk Assessment
Understanding the specific hazards of a compound is the first step in a self-validating safety protocol. The disposal plan is directly derived from the chemical's inherent risks.
Chemical Profile and Properties
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is an off-white solid. Its hydrochloride salt form is designed to enhance aqueous solubility for research applications.[1]
| Property | Value | Source |
| CAS Number | 21998-49-2 | [1] |
| Molecular Formula | C₁₅H₁₇NO·HCl | [1] |
| Molecular Weight | 263.77 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
GHS Hazard Classification
This compound is classified as hazardous. The primary risks involve irritation upon contact and harm if ingested or inhaled.
| Hazard Class | GHS Code | Hazard Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2][3] |
Causality Behind the Hazards: The hazards stem from its chemical nature. As a substituted phenylethylamine, it can interact with biological systems. The fine, solid nature of the compound means it can be easily aerosolized, leading to respiratory irritation.[2][3] Furthermore, thermal decomposition can liberate toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[4]
Pre-Disposal Safety Protocol: Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable and forms the first line of defense against exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood.[4][5]
| PPE Item | Specification | Rationale | Source |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust particles from contacting the eyes. | [4][5][6] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact, irritation, and potential absorption. | [5][6] |
| Body Protection | Standard laboratory coat | Protects clothing and underlying skin from contamination. | [5][6] |
| Respiratory Protection | Work in a chemical fume hood | Minimizes the inhalation of dust from the solid compound, which can cause respiratory tract irritation. | [4][5][6] |
Disposal Workflow: A Step-by-Step Guide
The recommended and compliant method for disposing of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is to treat it as hazardous chemical waste, destined for incineration by a licensed waste disposal service.[5] Under no circumstances should this chemical be disposed of in standard trash or poured down the drain. [6][7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-METHOXYPHENYL)-2-PHENYLETHYLAMINE HYDROCHLORIDE | 21998-49-2 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. collectandrecycle.com [collectandrecycle.com]
Mastering the Safe Handling of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the unique properties of each compound demand a tailored approach to safety. This guide provides essential, in-depth procedural information for the safe handling and disposal of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, a substituted phenylethylamine that requires careful management due to its potential psychoactive properties and irritant nature. Our focus is on providing a self-validating system of protocols that not only ensures user safety but also maintains the integrity of your research.
Hazard Assessment and Risk Mitigation
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][2] Given its structural similarity to other psychoactive phenylethylamines, it is prudent to treat this compound as a potentially highly potent active pharmaceutical ingredient (HPAPI).[3] Therefore, a comprehensive risk-based approach to containment is paramount.[4][5]
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, an Occupational Exposure Banding (OEB) approach can be utilized to define handling and containment requirements.[5] Based on its known hazards, a conservative classification would place it in a band requiring stringent engineering controls and personal protective equipment to minimize any potential for exposure.
Key Hazards Summary:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [2] |
| Causes skin irritation | Skin irritation (Category 2) | [2] |
| Causes serious eye irritation | Eye irritation (Category 2A) | [2] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for preventing exposure.[6] All PPE should be donned before handling the compound and removed carefully to avoid cross-contamination.
Hand Protection
Double gloving is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.
-
Inner Layer: Nitrile gloves provide good dexterity and splash resistance.
-
Outer Layer: Butyl rubber gloves are recommended for their high resistance to a wide variety of chemicals, including amines and hydrochlorides.[7]
Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected, and at a minimum, every two hours.
Eye and Face Protection
Chemical splash goggles are mandatory to protect against splashes and aerosols.[6] For operations with a higher risk of splashing, such as during spill cleanup or when handling larger quantities, a full-face shield should be worn in addition to goggles.
Respiratory Protection
All handling of powdered 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride should be performed within a certified chemical fume hood or a containment isolator to minimize inhalation exposure.[8][9] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required. A NIOSH-approved respirator with a combination cartridge for organic vapors and particulates (P100) is recommended. Fit testing of respirators is mandatory to ensure a proper seal.
Protective Clothing
A lab coat with long sleeves and elastic cuffs should be worn at all times. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is recommended.
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram outlines the key stages and decision points.
Caption: Workflow for handling 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly labeled and access restricted to authorized personnel.
Weighing and Aliquoting
-
Step 1: Perform all weighing and aliquoting of the solid compound within a chemical fume hood or, for enhanced protection, a negative pressure containment isolator.[10][11]
-
Step 2: Use dedicated, labeled spatulas and weighing boats.
-
Step 3: Handle the powder gently to minimize the generation of dust.
-
Step 4: After weighing, securely cap the stock container and decontaminate its exterior surface before returning it to storage.
Experimental Use
-
Step 1: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Step 2: Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a fume hood.
-
Step 3: Avoid direct contact with skin and eyes. If contact occurs, follow the first-aid procedures outlined in the Safety Data Sheet.[2]
Spill Management Plan
In the event of a spill, remain calm and follow these procedures. A spill kit containing the necessary materials should be readily accessible in the laboratory.[12]
Minor Spill (less than 1 gram of solid)
-
Step 1: Alert others in the immediate area.
-
Step 2: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Step 3: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Step 4: Using forceps, carefully place the contaminated paper towel into a labeled, sealable plastic bag.
-
Step 5: Decontaminate the spill area with a suitable laboratory detergent, followed by a rinse with water.
-
Step 6: Place all contaminated materials into the waste bag and dispose of it as hazardous waste.
Major Spill (more than 1 gram of solid)
-
Step 1: Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Step 2: Restrict access to the spill area.
-
Step 3: If the spill is in a confined space, ensure ventilation is adequate and directed away from other personnel.
-
Step 4: Only personnel trained in hazardous spill response should attempt to clean up a major spill.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
All materials contaminated with 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride, including gloves, disposable lab coats, weighing boats, and spill cleanup materials, must be segregated into a clearly labeled hazardous waste container.[13]
Chemical Deactivation and Disposal
For residual amounts of the compound, deactivation using activated carbon can be an effective method to adsorb the psychoactive substance, rendering it non-retrievable.[14][15]
-
Step 1: Prepare a slurry of activated carbon in water.
-
Step 2: Add the waste containing 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride to the slurry and stir for several hours to ensure complete adsorption.
-
Step 3: The resulting mixture, along with all other contaminated solid waste, should be disposed of through a licensed hazardous waste management company, typically via incineration.[16]
As an amine hydrochloride, small amounts of aqueous waste can be neutralized.[17] However, given the psychoactive nature of the parent compound, adsorption onto activated carbon followed by incineration is the preferred and more robust disposal method.
Conclusion
The safe handling of 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By integrating the principles of potent compound handling, utilizing appropriate engineering controls and personal protective equipment, and adhering to a well-defined operational and disposal plan, researchers can confidently work with this compound while ensuring their safety and the integrity of their research environment.
References
-
Pharmaceutical Technology. (n.d.). Choosing Containment Strategies For Highly Potent APIs. Retrieved from [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Strategies for High-Containment. Retrieved from [Link]
-
Altasciences. (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Retrieved from [Link]
-
Cleanroom Technology. (2023, February 8). How to set up a project for handling highly potent products. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
PubMed. (2016, November 7). Activated Carbon-Based System for the Disposal of Psychoactive Medications. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
-
Lab Safety. (2026, January 9). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. Retrieved from [Link]
-
Texas A&M University-Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Rx Destroyer. (2021, December 20). Disposal of Psychoactive Medications with Activated Carbon. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 23). Training and Decontamination | Substance Use. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Cambrex. (2016, November 20). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). P-PHENYLENEDIAMINE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Setting Safety Processes for Potentially Potent APIs. Retrieved from [Link]
-
University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]
-
Wikipedia. (n.d.). Permissible exposure limit. Retrieved from [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
-
Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Retrieved from [Link]
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. 2-Phenylethylamine - American Chemical Society [acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. canada.altasciences.com [canada.altasciences.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. How to set up a project for handling highly potent products [cleanroomtechnology.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
